molecular formula C9H7NOS B108667 5-Phenyl-1,3-oxazole-2-thiol CAS No. 16172-23-9

5-Phenyl-1,3-oxazole-2-thiol

Cat. No.: B108667
CAS No.: 16172-23-9
M. Wt: 177.22 g/mol
InChI Key: OKGRCDVKEPEXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3-oxazole-2-thiol is a key heterocyclic compound providing a versatile scaffold for developing novel bioactive molecules in medicinal chemistry. Its structure is of significant interest in antimicrobial research; analogues like 5-phenyl-1,3,4-oxadiazole-2-thiol have demonstrated potent, broad-spectrum activity against a panel of common pathogens, including Gram-positive bacteria (e.g., S. aureus ), Gram-negative bacteria (e.g., E. coli ), and fungi (e.g., C. albicans ) . Studies suggest the antibacterial mechanism of related quaternary ammonium salts involves fixing onto and disrupting the integrity of the bacterial cell wall, leading to the release of intracellular components . Beyond antimicrobial applications, systematic reviews indicate that the oxazole nucleus, central to this compound, is investigated for its antiproliferative and antitumor potential, contributing to its role in anticancer agent discovery . The compound serves as a critical precursor and core structure for synthesizing more complex derivatives, facilitating exploration of structure-activity relationships to enhance efficacy and reduce cytotoxicity . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRCDVKEPEXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481520
Record name 5-phenyl-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16172-23-9
Record name 5-phenyl-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3-oxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: A Strategic Synthesis of 5-Phenyl-1,3-oxazole-2-thiol from Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Phenyl-1,3-oxazole-2-thiol, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the practical limitations of a direct, multi-step conversion from benzoic acid, this paper details a robust and efficient three-step synthetic pathway commencing from the readily accessible benzoic acid derivative, acetophenone. The described route encompasses the α-bromination of acetophenone to yield the key intermediate phenacyl bromide, subsequent amination to 2-amino-1-phenylethanone, and the final cyclocondensation reaction with carbon disulfide. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and critical analysis of experimental parameters. This document is intended to serve as an authoritative guide for researchers, chemists, and drug development professionals engaged in the synthesis of bioactive heterocyclic compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique electronic and structural properties enable it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[3][4] Oxazole derivatives have demonstrated a remarkable spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4]

The target molecule, this compound (also known as 5-phenyl-3H-1,3-oxazole-2-thione), incorporates both the phenyl group and a reactive thiol moiety onto the oxazole core.[5][6] This structure presents a valuable platform for further derivatization in drug discovery programs, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic profiles. This guide provides a logical and reproducible synthetic strategy to access this important intermediate.

Synthetic Strategy and Retrosynthetic Analysis

A direct synthesis from benzoic acid would require multiple, often low-yielding steps, such as reduction, functional group interconversion, and C-C bond formation to build the necessary acetophenone framework. A more pragmatic and industrially relevant approach begins with acetophenone, which is commercially available in high purity and can be considered a direct derivative of the benzene core of benzoic acid.

The retrosynthetic analysis for this compound identifies 2-amino-1-phenylethanone and a one-carbon synthon for the thiol group (C=S) as the key precursors. Carbon disulfide (CS₂) is the ideal reagent for this transformation. 2-Amino-1-phenylethanone can be synthesized from α-bromoacetophenone (phenacyl bromide), which, in turn, is readily prepared by the selective α-bromination of acetophenone.

Retrosynthesis Target This compound Precursors 2-Amino-1-phenylethanone + CS₂ Target->Precursors C-N, C-S bond formation Intermediate1 α-Bromoacetophenone (Phenacyl Bromide) Precursors->Intermediate1 C-Br -> C-N substitution StartingMaterial Acetophenone Intermediate1->StartingMaterial α-Bromination BenzoicAcid Benzoic Acid StartingMaterial->BenzoicAcid (Multi-step, impractical)

Caption: Retrosynthetic pathway for this compound.

The overall forward synthesis is a robust three-step sequence, illustrated below.

Synthetic_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Cyclocondensation A Acetophenone B α-Bromoacetophenone A->B Br₂, Acetic Acid C 2-Amino-1-phenylethanone (as Hydrochloride Salt) B->C 1. Hexamethylenetetramine 2. HCl/EtOH (Delépine Reaction) D This compound C->D CS₂, KOH, EtOH

Caption: Overall three-step synthetic workflow.

Part I: Synthesis of α-Bromoacetophenone (Phenacyl Bromide)

Causality: The conversion of acetophenone to phenacyl bromide is a critical activation step. The introduction of the bromine atom at the α-position transforms the benzylic carbon into a potent electrophile, making it susceptible to nucleophilic attack for the subsequent amination step. The reaction is typically acid-catalyzed, which promotes the formation of the enol tautomer, the reactive species in the bromination.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7][8]

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice-water bath

  • Ethyl alcohol (50%)

Procedure:

  • In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (50 g, 0.42 mol) in glacial acetic acid (100 mL).

  • Cool the flask in an ice-water bath.

  • Slowly add bromine (67 g, 21.5 mL, 0.42 mol) dropwise from the dropping funnel over a period of approximately 30 minutes, maintaining the temperature below 20°C with vigorous stirring.

  • Upon completion of the addition, continue to stir the mixture for an additional 2-3 hours at room temperature. The product may begin to crystallize from the solution.

  • Pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. The crude phenacyl bromide will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is colorless.

  • Further wash the crude product with cold 50% ethyl alcohol to remove any remaining impurities.

  • Recrystallize the crude product from methanol or ethanol to obtain pure α-bromoacetophenone as white, needle-like crystals.

Safety: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Phenacyl bromide is a potent lachrymator (tear gas agent). Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Data Summary
ParameterValueReference
Appearance White to pale yellow crystalline solid[7]
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Melting Point 49-51 °C[7]
Yield 65-75% (recrystallized)[7]

Part II: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

Causality: The conversion of the α-bromo ketone to an α-amino ketone is the cornerstone of this synthesis. While direct amination with ammonia is possible, it often leads to side products (di- and tri-alkylation). The Delépine reaction, which uses hexamethylenetetramine as an ammonia surrogate, provides a cleaner, more controlled route to the primary amine, which is then liberated as its stable hydrochloride salt upon acidic hydrolysis.[9]

Detailed Experimental Protocol

Materials:

  • α-Bromoacetophenone

  • Hexamethylenetetramine (HMTA)

  • Chloroform (or other suitable solvent)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve α-bromoacetophenone (40 g, 0.20 mol) in 200 mL of chloroform in a round-bottom flask.

  • Add hexamethylenetetramine (28 g, 0.20 mol) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold chloroform.

  • Suspend the filtered salt in 200 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated HCl (50 mL) to the suspension.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The salt will gradually dissolve.

  • After cooling the reaction mixture to room temperature and then in an ice bath, the product, 2-amino-1-phenylethanone hydrochloride, will crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary
ParameterValueReference
Appearance Off-white powder/crystals[9]
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Purity ≥98%[9]
Boiling Point ~247 °C (free base)[9]

Part III: Cyclocondensation to this compound

Causality: This final step constructs the desired heterocyclic ring. The reaction proceeds via a base-mediated condensation. The free amino group of 2-amino-1-phenylethanone acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization. The ketone's carbonyl oxygen, likely via its enolate form, attacks the thiocarbonyl carbon, followed by dehydration to yield the aromatic oxazole ring.

Proposed Reaction Mechanism

Mechanism cluster_0 Step A: Nucleophilic Attack cluster_1 Step B: Intramolecular Cyclization cluster_2 Step C: Dehydration Amine Ph-CO-CH₂-NH₂ CS2 S=C=S Amine->CS2 1. Attack DTC_acid Ph-CO-CH₂-NH-C(=S)SH CS2->DTC_acid 2. Proton transfer Enolate Ph-C(O⁻)=CH-NH-C(=S)SH DTC_acid->Enolate 3. Tautomerization (Base) Cyclic_Int Cyclic Intermediate Enolate->Cyclic_Int 4. Ring Closure Final_Product This compound Cyclic_Int->Final_Product 5. -H₂O

Caption: Proposed mechanism for the formation of the oxazole-2-thiol ring.

Detailed Experimental Protocol

This protocol is designed based on established methods for synthesizing heterocyclic thiols from amino precursors and CS₂.[10][11]

Materials:

  • 2-Amino-1-phenylethanone hydrochloride

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute Ethanol

  • Dilute Acetic Acid or HCl

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (12.4 g, 0.22 mol) in 100 mL of absolute ethanol.

  • To this basic solution, add 2-amino-1-phenylethanone hydrochloride (17.2 g, 0.10 mol). Stir the mixture for 15 minutes at room temperature to liberate the free amine.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (9.1 g, 7.2 mL, 0.12 mol) dropwise. A color change and slight exotherm may be observed.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated residue into 300 mL of ice-water.

  • Acidify the aqueous solution to pH 5-6 by the slow addition of dilute acetic acid or hydrochloric acid. The target compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Safety: Carbon disulfide is extremely flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a high-performance fume hood, away from any ignition sources.

Data Summary
ParameterValueReference
Appearance Solid (color to be determined experimentally)
Molecular Formula C₉H₇NOS[5]
Molecular Weight 177.22 g/mol [6]
CAS Number 16172-23-9[6]
Predicted XlogP 2.0[5]

References

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]

  • On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Bulgarian Chemical Communications. Available at: [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). National Institutes of Health (NIH). Available at: [Link]

  • Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol. ResearchGate. Available at: [Link]

  • Phenacyl bromide. Organic Syntheses. Available at: [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science. Available at: [Link]

  • Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. Available at: [Link]

  • This compound (C9H7NOS). PubChem. Available at: [Link]

  • 5-Furan-2yl[1][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][12][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available at: [Link]

  • Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. Available at: [Link]

  • What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?. Quora. Available at: [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 5-phenyl-1,3,4-oxadiazol-2-thiol. ResearchGate. Available at: [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]

  • Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Indian Academy of Sciences. Available at: [Link]

  • Limiting Reagent Calculations for Synthesis of Benzoic Acid using Grignard Reagent. Reddit. Available at: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-amino-oxazoles. Google Patents.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. Available at: [Link]

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available at: [Link]

  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization of 5-Phenyl-1,3-oxazole-2-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-Phenyl-1,3-oxazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the interpretation of spectral data, grounded in the principles of chemical structure and tautomerism.

Due to the limited availability of published experimental spectra for this compound, this guide will establish a framework for its characterization. We will leverage a comparative analysis with its extensively studied isomer, 5-Phenyl-1,3,4-oxadiazole-2-thiol, to predict and interpret the spectroscopic features of our target compound. This approach not only provides a robust theoretical foundation but also highlights the subtle yet significant impact of isomerism on spectroscopic outputs.

Foundational Concepts: Structure and Tautomerism

This compound is a heterocyclic compound featuring a phenyl ring attached to an oxazole ring, which is substituted with a thiol group. The precise arrangement of atoms in the oxazole ring is crucial and dictates the molecule's chemical and physical properties.

A pivotal aspect of this molecule's chemistry is the potential for thiol-thione tautomerism. This is an equilibrium between two forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the ring. The dominant tautomer can be influenced by the solvent, temperature, and the solid-state packing of the molecules. Spectroscopic techniques are paramount in identifying the predominant tautomeric form under specific conditions.

tautomerism Thiol This compound (Thiol Form) Thione 5-Phenyl-1,3-oxazol-2(3H)-one (Thione Form) Thiol->Thione Equilibrium

Caption: Thiol-Thione Tautomerism in this compound.

Synthesis Pathway

Illustrative Synthesis Workflow (Hypothetical)

synthesis_workflow Start Starting Material (e.g., α-hydroxy-acetophenone derivative) Step1 Reaction with a thiocyanate source Start->Step1 Step 1 Step2 Cyclization Step1->Step2 Step 2 Product This compound Step2->Product Final Product interpretation_workflow cluster_data Spectroscopic Data cluster_analysis Structural Elucidation FTIR FT-IR Data (S-H vs. N-H/C=S bands) Tautomer Determine Dominant Tautomer (Thiol vs. Thione) FTIR->Tautomer NMR NMR Data (SH vs. NH proton, C=S carbon) NMR->Tautomer UVVis UV-Vis Data (Electronic Transitions) Structure Confirm Connectivity and Overall Structure UVVis->Structure Tautomer->Structure Final Final Characterized Structure of This compound Structure->Final

Caption: Workflow for the integrated interpretation of spectroscopic data.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the careful application and interpretation of FT-IR, UV-Vis, and NMR spectroscopy. A critical aspect of this analysis is the consideration of thiol-thione tautomerism, which significantly influences the spectral features. While direct experimental data for this specific compound is sparse, a logical and scientifically rigorous characterization can be achieved through a comparative analysis with its well-documented isomer, 5-Phenyl-1,3,4-oxadiazole-2-thiol. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently undertake the synthesis and characterization of this and related heterocyclic compounds.

References

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (URL: )
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: )
  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchGate. (URL: [Link])

  • 5-Furan-2ylo[1][2][3]xadiazole-2-thiol, 5-Furan-2yl-4H [1][3][4]triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. (URL: [Link])

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Phenyl-1,3-oxazole-2-thiol. We delve into the critical aspect of thiol-thione tautomerism, which dictates the compound's structure in solution and, consequently, its spectral features. Detailed predictions for chemical shifts and coupling constants are presented, grounded in established NMR principles and comparative data from analogous heterocyclic systems. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is meticulously outlined, ensuring researchers can confidently replicate and verify these findings.

Introduction: The Structural Challenge

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole scaffold in biologically active molecules. Accurate and unambiguous structural characterization is the bedrock of any chemical research, and NMR spectroscopy stands as the premier tool for this purpose in solution-state analysis.[1] This guide serves to elucidate the molecular structure of the title compound by providing a detailed interpretation of its proton (¹H) and carbon-13 (¹³C) NMR spectra. A key feature of this molecule is its potential for tautomerism, a phenomenon that must be addressed to correctly interpret its spectral data.

Structure and Tautomerism: The Thione Predominance

The nominal structure, this compound, can exist in equilibrium with its tautomeric form, 5-Phenyl-1,3-oxazol-2(3H)-thione. It is well-documented in the literature for related heterocyclic systems that the thione form is significantly more stable and, therefore, the predominant species in solution.[2][3][4] This preference is attributed to the greater strength of the C=O and N-H bonds in the amide-like thione tautomer compared to the C=N and S-H bonds in the thiol form. Consequently, all subsequent spectral analysis in this guide will be based on the thione structure.

Figure 1 : Tautomeric equilibrium of this compound.

For clarity in the assignment of NMR signals, the following numbering scheme will be used for the predominant thione tautomer.

Figure 2 : Numbering scheme for NMR assignments of the thione tautomer.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 5-Phenyl-1,3-oxazol-2(3H)-thione (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
NH (H-3)~14.0br s1H-
Phenyl (H-2', 6')7.75 - 7.85m2H-
Phenyl (H-3', 4', 5')7.40 - 7.60m3H-
Oxazole (H-4)~7.30s1H-
Expert Analysis of ¹H Assignments:
  • NH Proton (H-3): This proton, directly attached to a nitrogen atom within a heterocyclic ring and adjacent to a thione group, is expected to be significantly deshielded. Data from analogous structures show this peak appearing at a very low field, often above 10 ppm.[3] In a polar aprotic solvent like DMSO-d₆, which is excellent for observing exchangeable protons, this signal is predicted to be a broad singlet around 14.0 ppm. Its chemical shift can be sensitive to concentration and temperature.

  • Phenyl Protons (H-2' to H-6'): The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.0 ppm.[5] The ortho protons (H-2', H-6') are closest to the point of attachment to the electron-withdrawing oxazole ring and are therefore expected to be the most deshielded, appearing further downfield.[6] The meta (H-3', H-5') and para (H-4') protons will appear slightly more upfield. Due to complex spin-spin coupling, this group of five protons will likely appear as a complex, overlapping multiplet.

  • Oxazole Proton (H-4): This proton is attached to an sp²-hybridized carbon of the oxazole ring. Based on data for the parent oxazole molecule and substituted derivatives, this proton is expected to resonate in the aromatic region.[7][8] Given the electronic environment, a singlet is predicted around 7.30 ppm.

Predicted ¹³C NMR Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule as a single peak.

Table 2: Predicted ¹³C NMR Data for 5-Phenyl-1,3-oxazol-2(3H)-thione (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)
C-2 (C=S)~177.0
C-5~145.0
C-1' (ipso)~128.0
C-4' (para)~131.0
C-2', 6' (ortho)~126.0
C-3', 5' (meta)~129.5
C-4~122.0
Expert Analysis of ¹³C Assignments:
  • Thione Carbon (C-2): The carbon of the C=S double bond is highly deshielded due to the large electronegativity of the sulfur atom and resonance effects. It is consistently observed at a very low field in related heterocyclic thiones and is predicted to be the most downfield signal at approximately 177.0 ppm.

  • Oxazole Ring Carbons (C-4, C-5): C-5 is a quaternary carbon attached to the phenyl ring and the ring nitrogen, placing it significantly downfield (~145.0 ppm). C-4 is a protonated sp² carbon, and its chemical shift is predicted to be around 122.0 ppm, which is typical for carbons in this environment within oxazole systems.[9]

  • Phenyl Ring Carbons (C-1' to C-6'): The chemical shifts of the phenyl carbons are influenced by the substituent effect of the oxazole ring.[10]

    • C-1' (ipso): The quaternary carbon directly attached to the heterocycle is predicted around 128.0 ppm. Its intensity will be lower than that of the protonated carbons.

    • C-4' (para): This carbon is predicted to be the most deshielded of the protonated aromatic carbons (~131.0 ppm).

    • C-3', 5' (meta): These carbons are predicted to resonate at approximately 129.5 ppm.

    • C-2', 6' (ortho): These carbons are expected to be the most shielded of the phenyl carbons, appearing at around 126.0 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following self-validating protocol is recommended. The use of a high-field NMR spectrometer (≥400 MHz for ¹H) is advised for better signal dispersion.[11]

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 5-10 mg of This compound. B 2. Dissolve in ~0.6 mL of DMSO-d6. A->B C 3. Add TMS as internal standard (δ 0.00). B->C D 4. Transfer to a clean, dry 5 mm NMR tube. C->D E 5. Insert sample into spectrometer (e.g., 500 MHz). D->E F 6. Lock and shim on the deuterium signal. E->F G 7. Acquire ¹H Spectrum (16 scans, 1s relaxation delay). F->G H 8. Acquire ¹³C Spectrum (1024 scans, 2s relaxation delay). F->H I 9. Apply Fourier Transform, phase correction, and baseline correction. G->I H->I J 10. Calibrate spectra to TMS peak. I->J K 11. Integrate ¹H signals and pick peaks for both spectra. J->K L 12. Assign signals based on chemical shifts and multiplicities. K->L

Figure 3 : Workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:
  • Sample Preparation: a. Accurately weigh 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. It also allows for the clear observation of exchangeable N-H protons.[12] c. Add a small drop of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (defined as δ 0.00 ppm). d. Transfer the final solution into a 5 mm NMR tube, ensuring no solid particles are present.

  • Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[11]

  • ¹H NMR Spectrum Acquisition: a. Set the spectral width to cover a range from approximately -2 to 16 ppm. b. Use a standard 90° pulse. c. Acquire data for 16 scans, with a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons. d. The total acquisition time should be around 3-4 minutes.

  • ¹³C NMR Spectrum Acquisition: a. Set the spectral width to cover a range from 0 to 200 ppm. b. Use a standard broadband proton-decoupled pulse sequence. c. Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. d. Use a relaxation delay of 2 seconds. The longer relaxation time is especially important for the quantitative observation of quaternary carbons (like C-2, C-5, and C-1').[11]

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase the resulting spectra and apply a baseline correction to ensure accurate integration and peak picking. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR data provides a clear and definitive structural fingerprint for this compound. The key to a correct interpretation lies in understanding that the molecule exists predominantly as its thione tautomer in solution. The characteristic downfield signals of the NH proton (~14.0 ppm) in the ¹H spectrum and the C=S carbon (~177.0 ppm) in the ¹³C spectrum are the most telling features confirming this structural arrangement. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data to support their synthetic and drug development endeavors.

References

  • Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171. Available at: University of Groningen Research Portal.
  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Available at: [Link]

  • Kutateladze, A. G., & Williams, A. J. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). Oxazole - Optional[15N NMR] - Chemical Shifts. Available at: [Link]

  • UC Davis Chem Dept. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available at: [Link]

  • ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC - PubMed Central. Available at: [Link]

  • Majid, R. (n.d.). Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group. Available at: [Link]

  • Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Arslan, N. B., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]

Sources

Technical Guide: Elucidating the Functional Group Landscape of 5-Phenyl-1,3-oxazole-2-thiol via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 5-Phenyl-1,3-oxazole-2-thiol using Fourier-Transform Infrared (FTIR) spectroscopy. Oxazole derivatives are a cornerstone in medicinal chemistry, and robust analytical techniques are paramount for confirming their synthesis and purity. This document moves beyond a simple recitation of spectral data, offering an in-depth exploration of the theoretical vibrational modes, a field-tested experimental protocol, and a systematic approach to spectral interpretation. It is designed for researchers, chemists, and quality control professionals who require a reliable and scientifically grounded method for analyzing this important class of heterocyclic compounds.

Introduction: The Analytical Imperative for Heterocyclic Thiols

The this compound moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The precise arrangement of its constituent functional groups—the phenyl ring, the oxazole core, and the thiol group—is critical to its chemical reactivity and pharmacological function. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical step in the development pipeline.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of the molecule's functional groups.[1] This guide will elucidate the characteristic vibrational signatures of this compound, enabling scientists to confidently identify the compound and assess its structural integrity.

A key consideration for this molecule is the potential for thione-thiol tautomerism, an equilibrium between the thiol (-SH) form and the thione (C=S, N-H) form. FTIR is exceptionally well-suited to probe this phenomenon, as the vibrational modes of S-H, N-H, and C=S bonds appear in distinct and well-defined regions of the spectrum.[2][3]

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum of this compound, it is essential to first deconstruct the molecule into its primary vibrating components. The structure contains three main regions, each with characteristic vibrational modes.

Caption: Molecular structure of this compound.

Theoretical Vibrational Mode Analysis

The total number of vibrational modes for a non-linear molecule is 3N-6, where N is the number of atoms. While not all modes are IR-active or easily observed, the characteristic vibrations of the primary functional groups provide a robust basis for identification.

  • Phenyl Group Vibrations :

    • Aromatic C-H Stretch : These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ region.[4]

    • Aromatic C=C Ring Stretch : The phenyl ring gives rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.[5] These bands, arising from the stretching of the carbon-carbon double bonds within the ring, are often sharp and can be used to confirm the presence of the aromatic system.

  • 1,3-Oxazole Ring Vibrations :

    • C=N Stretch : The carbon-nitrogen double bond within the oxazole ring is expected to produce a strong absorption band in the 1650-1550 cm⁻¹ range.[1][5]

    • C-O-C Stretch : The ether-like linkage within the heterocyclic ring typically results in asymmetric and symmetric stretching bands. The asymmetric stretch is usually stronger and appears in the 1270-1200 cm⁻¹ region, while the symmetric stretch is found around 1150-1050 cm⁻¹.[5][6]

    • Ring Bending/Deformation : The entire ring structure can undergo various bending and deformation vibrations, contributing to the complex fingerprint region below 1400 cm⁻¹.[6][7]

  • Thiol/Thione Group Vibrations :

    • S-H Stretch (Thiol Form) : This is a highly diagnostic peak. The stretching vibration of the sulfhydryl group (S-H) gives rise to a characteristically weak but sharp absorption band in the 2600-2500 cm⁻¹ range.[2][4][8] Its presence is strong evidence for the thiol tautomer.

    • C=S Stretch (Thione Form) : If the molecule exists predominantly in the thione form, a C=S stretching band would be expected. This band typically appears in the 1270-1050 cm⁻¹ region and can be of medium to strong intensity.[3][9]

    • N-H Stretch (Thione Form) : Concurrently with the C=S band, the thione tautomer would exhibit an N-H stretching vibration, typically in the 3400-3100 cm⁻¹ region.[3]

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the principal vibrational modes and their expected frequencies for this compound. This serves as a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Phenyl Group Aromatic C-H Stretch3100 - 3000Weak to MediumConfirms aromatic protons.[4]
Aromatic C=C Stretch1620 - 1450Medium to Strong, SharpMultiple bands are characteristic.[5]
1,3-Oxazole Ring C=N Stretch1650 - 1550Medium to StrongKey indicator of the oxazole ring.[1][10]
C-O-C Asymmetric Stretch1270 - 1200StrongConfirms the ether linkage in the ring.[5]
Ring Vibrations1150 - 850Medium to WeakContributes to the fingerprint region.[6][7]
Thiol Form S-H Stretch2600 - 2500Weak, SharpCrucial diagnostic peak for the thiol tautomer. [2][8]
Thione Form N-H Stretch3400 - 3100MediumAppears if the thione tautomer is present.[3]
C=S Stretch1270 - 1050MediumOften overlaps with C-O-C stretches.[3][9]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for acquiring a high-quality FTIR spectrum of this compound using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure scientific integrity.

Workflow Visualization

A Step 1: Sample Preparation (Grind 1-2 mg sample with 100-200 mg dry KBr) B Step 2: Pellet Formation (Press mixture in a die under high pressure) A->B Ensures homogeneity & reduces scattering C Step 3: Background Scan (Acquire spectrum of empty sample chamber) B->C Creates transparent disc D Step 4: Sample Scan (Place KBr pellet in holder and acquire spectrum) C->D Corrects for atmospheric H₂O & CO₂ E Step 5: Data Processing (Perform baseline correction and normalization) D->E Obtains raw sample spectrum F Step 6: Spectral Interpretation (Assign peaks to functional groups) E->F Improves data quality for analysis

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • This compound (solid sample)

    • FTIR grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Protocol Steps:

    • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, which has strong IR absorptions that would otherwise obscure the sample spectrum.

    • Sample Grinding: Place approximately 100-200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the this compound sample. Causality: This 1:100 ratio of sample to KBr is optimal for achieving a clear spectrum without saturating the detector.

    • Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Causality: Thorough grinding reduces the particle size of the sample to below the wavelength of the IR radiation, minimizing scattering (the Christiansen effect) and producing sharp, well-defined peaks.

    • Pellet Pressing: Transfer a portion of the powder into the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample.

    • Spectrometer Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen.

    • Background Acquisition: With the sample holder empty, acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Causality: This step is a self-validating control. It records the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself, which is then automatically subtracted from the sample spectrum.

    • Sample Acquisition: Carefully place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum using the same parameters as the background scan.

    • Data Analysis: Process the resulting spectrum by applying a baseline correction if needed. Identify the peak positions (in cm⁻¹) and compare them against the expected values in the table above to confirm the presence of all key functional groups.

Conclusion

FTIR spectroscopy is an indispensable and authoritative tool for the structural verification of this compound. By following the systematic approach detailed in this guide—from understanding the theoretical vibrational modes to executing a robust experimental protocol—researchers can obtain high-quality, reproducible data. The key diagnostic peaks, particularly the weak S-H stretch around 2550 cm⁻¹ and the strong C=N and C-O-C stretches, provide a clear and reliable fingerprint for the molecule's core functional groups. This methodology ensures scientific integrity and provides a high degree of confidence in the identity and structure of this vital class of heterocyclic compounds.

References

  • Alessandrini, S., et al. (n.d.). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. Retrieved from [Link]

  • Anis, M., et al. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Retrieved from [Link]

  • Astafev, A. A., et al. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

  • Arjunan, V., et al. (2010). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). ResearchGate. Retrieved from [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Tlili, A., et al. (n.d.). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1. ResearchGate. Retrieved from [Link]

  • Zavala Rivera, P., et al. (2022). FT-IR spectra of (a) OA; (b) 2-aminoethanethiol; and (c) OAS. ResearchGate. Retrieved from [Link]

  • Nyquist, R. A., et al. (2001). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Retrieved from [Link]

  • Al-Majidi, S. M. H., & Al-Adhami, H. J. A. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Agricultural Sciences. Retrieved from [Link]

  • Haukka, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. Retrieved from [Link]

  • Al-Majidi, S. M. H., & Al-Adhami, H. J. A. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

  • Al-Azzawi, A. M., & Faiq, A. H. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. Retrieved from [Link]

  • Al-Joboree, H. K., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Al-Hilfi, Z. A. H., et al. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Retrieved from [Link]

  • Gümrükçüoğlu, A., et al. (2001). 5-Furan-2yl[6][11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][6][12]triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Retrieved from [Link]

  • Kumar, A., et al. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]

  • Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Screening of New[6][11][12]Oxadiazole,[4][6][12]Triazole, and[4][6][12]Triazolo[4,3-b][4][6][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Phenyl-1,3-oxazole-2-thiol. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established principles of mass spectrometry, including the known fragmentation behaviors of phenyl-substituted heterocycles, oxazole rings, and thiol-containing compounds, to propose a detailed and logical fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and structural elucidation of novel heterocyclic compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for analyzing similar molecular architectures.

Introduction: The Structural Elucidation Challenge

This compound is a heterocyclic compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural verification and impurity profiling of such molecules. Understanding the fragmentation pattern is paramount for unambiguous identification. Electron ionization (EI) mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing a detailed molecular fingerprint. This guide will dissect the probable fragmentation pathways of this compound, considering the interplay of its three key structural motifs: the phenyl group, the oxazole ring, and the thiol substituent.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to be a complex process involving competing and sequential fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+ ). The stability of this molecular ion and its subsequent fragmentation will be dictated by the distribution of charge and radical sites across the molecule.

Initial Fragmentation of the Molecular Ion

The molecular ion of this compound (m/z 177) is expected to be observable. The primary fragmentation pathways are likely to originate from the cleavage of the most labile bonds and the expulsion of stable neutral molecules.

DOT Script for Initial Fragmentation Pathways

M This compound [M]•+ m/z 177 A Loss of H• [M-H]+ m/z 176 M->A - H• B Loss of CO [M-CO]•+ m/z 149 M->B - CO C Loss of CS [M-CS]•+ m/z 133 M->C - CS D Phenyl Cation [C6H5]+ m/z 77 M->D Direct Cleavage

Caption: Predicted initial fragmentation of the molecular ion.

  • Loss of a Hydrogen Radical (H•): The thiol group can readily lose a hydrogen radical to form a stable [M-H]⁺ ion at m/z 176. This is a common fragmentation pathway for thiols.

  • Loss of Carbon Monoxide (CO): The oxazole ring is known to fragment via the loss of carbon monoxide.[1] This would lead to the formation of a radical cation at m/z 149.

  • Loss of Carbon Monosulfide (CS): Given the presence of the 2-thiol group, the expulsion of a stable carbon monosulfide molecule is a plausible fragmentation pathway, resulting in a radical cation at m/z 133.

  • Formation of the Phenyl Cation: Direct cleavage of the bond between the phenyl group and the oxazole ring can lead to the formation of the highly stable phenyl cation at m/z 77.[2][3]

Secondary Fragmentation Pathways

The primary fragment ions will undergo further fragmentation, leading to the characteristic peaks in the mass spectrum.

The ion at m/z 149 is proposed to be a phenyl-substituted azirine-2-thione radical cation. This intermediate can undergo further fragmentation:

DOT Script for Secondary Fragmentation of [M-CO]•+

M_CO [M-CO]•+ m/z 149 E Loss of CS [C7H5N]•+ m/z 103 M_CO->E - CS F Phenyl Cation [C6H5]+ m/z 77 M_CO->F - C2HNS•

Caption: Predicted fragmentation of the m/z 149 ion.

  • Loss of Carbon Monosulfide (CS): The subsequent loss of CS from the m/z 149 ion would result in the formation of a phenylacetonitrile radical cation at m/z 103.

  • Formation of the Phenyl Cation: Cleavage of the heterocyclic ring can lead to the formation of the phenyl cation at m/z 77.

The ion at m/z 133 is proposed to be a phenyl-substituted oxazole radical cation. Its fragmentation is expected to follow known pathways for phenyl-oxazoles:

DOT Script for Secondary Fragmentation of [M-CS]•+

M_CS [M-CS]•+ m/z 133 G Loss of CO [C8H7N]•+ m/z 117 M_CS->G - CO H Loss of HCN [C8H6O]•+ m/z 118 M_CS->H - HCN

Caption: Predicted fragmentation of the m/z 133 ion.

  • Loss of Carbon Monoxide (CO): This would lead to a fragment at m/z 117.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocycles, this would result in an ion at m/z 118.[1]

The phenyl cation is a common and stable fragment in the mass spectra of aromatic compounds. It can further fragment by losing acetylene:

DOT Script for Fragmentation of the Phenyl Cation

Phenyl Phenyl Cation [C6H5]+ m/z 77 I [C4H3]+ m/z 51 Phenyl->I - C2H2

Caption: Predicted fragmentation of the phenyl cation.

  • Loss of Acetylene (C₂H₂): The phenyl cation at m/z 77 frequently loses a neutral acetylene molecule to produce an ion at m/z 51.[2][4]

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound and their proposed origins. The relative abundances are estimations based on the predicted stability of the ions.

m/zProposed Fragment IonFormulaLoss of Neutral FragmentRelative Abundance (Estimated)
177[M]•+ (Molecular Ion)[C₉H₇NOS]•+ -Moderate
176[M-H]⁺[C₉H₆NOS]⁺H•Moderate
149[M-CO]•+ [C₈H₇NS]•+ COModerate to High
133[M-CS]•+ [C₈H₇NO]•+ CSModerate
103[C₇H₅N]•+ C₇H₅NCO, CSModerate
77[C₆H₅]⁺C₆H₅C₃H₂NOS•High (likely base peak)
51[C₄H₃]⁺C₄H₃C₂H₂ from m/z 77Moderate

Experimental Protocol for EI-MS Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 100-200 µg/mL.

  • Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-500.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. If using GC, a suitable non-polar or medium-polarity column should be chosen with a temperature program that ensures the elution of the analyte without thermal degradation.

Data Acquisition and Analysis
  • Acquire the mass spectrum of the sample.

  • Acquire a background spectrum of the solvent and subtract it from the sample spectrum.

  • Identify the molecular ion peak and the major fragment ions.

  • Determine the elemental composition of the key ions using high-resolution mass data.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is predicted to be a rich and informative process, driven by the characteristic fragmentation of its constituent phenyl, oxazole, and thiol moieties. The proposed pathways, including the initial losses of H•, CO, and CS, followed by subsequent secondary fragmentations, provide a logical framework for the interpretation of its mass spectrum. The phenyl cation at m/z 77 is anticipated to be a prominent, if not the base, peak. This in-depth guide, while based on established principles rather than direct experimental data, serves as a valuable resource for the structural elucidation of this and related heterocyclic compounds. Experimental verification using the provided protocol is highly recommended to confirm and refine these predictions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Curt F. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [Link]

  • HETEROCYCLES, Vol. 14, No. 6, 1980. Mass Spectrometry of Oxazoles.

Sources

A Technical Guide to the Physicochemical Characterization of 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenyl-1,3-oxazole-2-thiol is a heterocyclic compound of significant interest within medicinal chemistry and materials science due to the prevalence of the oxazole scaffold in bioactive molecules.[1][2][3] A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where factors such as solubility, stability, and membrane permeability are critical determinants of therapeutic efficacy. This guide provides a detailed framework for the characterization of this compound, outlining core properties, validated experimental protocols for their determination, and the scientific rationale behind these methodologies. We will delve into its structural features, the critical thione-thiol tautomerism, and the anticipated spectroscopic, thermal, and solubility profiles, offering researchers a robust roadmap for investigation.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[3] This structural motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific analogue, this compound (or its tautomeric thione form), combines the oxazole core with a phenyl group, which can influence aromatic interactions with biological targets, and a thiol group, a key functional handle for derivatization and a potential site for metabolic activity.

The thiol moiety introduces the possibility of thione-thiol tautomerism, a phenomenon that profoundly impacts the compound's hydrogen bonding capability, polarity, and reactivity. Therefore, a thorough physicochemical characterization is not merely academic; it is a foundational necessity for any research and development program involving this molecule. This document serves as a technical guide for researchers, providing both established data and, more critically, the experimental pathways to elucidate the full property profile of this compound.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is a well-defined chemical entity with the following identifiers.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Alternate Name 5-phenyl-3H-1,3-oxazole-2-thionePubChemLite[5]
CAS Number 16172-23-9Biosynth[6]
Molecular Formula C₉H₇NOSPubChem[4]
Molecular Weight 177.22 g/mol Biosynth, SCBT[6][7]
Canonical SMILES C1=CC=C(C=C1)C2=CNC(=S)O2PubChem[4]
Thione-Thiol Tautomerism: A Core Consideration

A critical feature of 2-mercapto-oxazoles is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. This equilibrium is highly sensitive to the compound's physical state (solid vs. solution) and the solvent environment.[8][9]

While the thione form often predominates in the solid state for related heterocyclic systems, the thiol form can be significantly populated in solution.[8][9] The presence and ratio of these tautomers are not trivial; they dictate the molecule's reactivity, acidity (pKa), and its ability to act as a hydrogen bond donor or acceptor, all of which are crucial for biological interactions. Spectroscopic analysis, particularly FT-IR and NMR, is essential to probe this equilibrium.

G cluster_Thiol Thiol Form (Aromatic) cluster_Thione Thione Form (Non-aromatic) Thiol This compound (SH group) Thione 5-phenyl-3H-1,3-oxazole-2-thione (C=S and N-H groups) Thiol->Thione Equilibrium

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Proposed Synthesis and Structural Elucidation Workflow

While specific synthesis literature for this compound is sparse, a general and logical synthetic approach can be proposed based on established heterocyclic chemistry. The subsequent characterization workflow is standard for confirming the identity and purity of any newly synthesized compound.

G cluster_characterization Structural Characterization start Starting Materials (e.g., α-haloketone, thiocyanate salt) synthesis Cyclization Reaction start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product nmr NMR (¹H, ¹³C) - Confirm proton/carbon environment - Assess tautomeric ratio product->nmr ir FT-IR Spectroscopy - Identify key functional groups (S-H vs. N-H, C=S) ms Mass Spectrometry - Confirm molecular weight uv UV-Vis Spectroscopy - Determine absorption maxima G center Physicochemical Properties sol Solubility center->sol logp LogP center->logp pka pKa center->pka stability Thermal Stability center->stability formulation Formulation Strategy (e.g., salt formation, excipients) sol->formulation Impacts adme ADME Profile (Absorption, Metabolism) sol->adme Influences logp->adme Influences pka->formulation Impacts pka->adme Influences stability->formulation Impacts

Caption: Interrelation of physicochemical properties and drug development stages.

  • High Lipophilicity (High LogP) & Low Aqueous Solubility: This combination may lead to poor absorption and require formulation strategies like amorphous solid dispersions or lipid-based formulations.

  • pKa Value: The pKa of the thiol group will determine if salt formation is a viable strategy to enhance solubility and dissolution rate. It also dictates the charge state at physiological pH, which affects how the molecule interacts with its biological target and traverses membranes.

  • Thermal Stability: Poor thermal stability can preclude certain manufacturing processes and necessitate stringent storage conditions to prevent degradation.

  • Thiol Group Reactivity: The presence of a thiol group is a flag for potential metabolic instability (e.g., oxidation, glucuronidation) and potential covalent binding to off-target proteins, which requires thorough toxicological assessment.

Conclusion

This compound is a molecule with significant potential, but its successful application hinges on a deep and quantitative understanding of its physicochemical properties. While specific experimental data in the public domain is limited, this guide provides the scientific rationale and robust, validated protocols necessary for researchers to fully characterize the compound. Key areas of focus must include a definitive investigation of the thione-thiol tautomeric equilibrium and a comprehensive assessment of its solubility, lipophilicity, and stability. The systematic application of these analytical workflows will generate the critical data needed to unlock the full potential of this promising oxazole derivative in research and development.

References

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advance Research and Innovation, 5(1), 148-151. Available at: [Link]

  • Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. ResearchGate. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Kumar, V., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science, 9(4), 128-137. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available at: [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(5). Available at: [Link]

  • This compound (C9H7NOS). PubChemLite. Available at: [Link]

  • 5-phenyl-4,5-dihydro-1,3-oxazole-2-thiol (NP0233173). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate. Available at: [Link]

  • Spectroscopic (1H and 13C NMR) data for the THP-protected compounds obtained. The Royal Society of Chemistry. Available at: [Link]

  • Onkol, T., et al. (2005). 5-Furan-2ylo[10][11][12]xadiazole-2-thiol, 5-Furan-2yl-4H [10][12][13]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(4), 519-526. Available at: [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available at: [Link]

  • Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • 2-ethyl-5-phenyl-1,3-oxazole. ChemSynthesis. Available at: [Link]

Sources

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-Phenyl-1,3-oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, including its stability, solubility, and ability to interact with biological targets.[1][2] Understanding and controlling the tautomeric equilibrium of pharmacologically active molecules is therefore a critical aspect of modern drug design.[3][4] This document synthesizes theoretical principles, spectroscopic analysis, and computational modeling to offer a detailed protocol for characterizing the dominant tautomeric form of this compound and quantifying its equilibrium dynamics. We will explore the underlying causality for experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton.[2] This dynamic equilibrium can significantly alter a molecule's pharmacophoric features, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1][2] For instance, a change from a hydrogen bond donor to an acceptor can dramatically alter a drug's binding affinity to its target enzyme or receptor.[3] The thiol-thione equilibrium in heterocyclic compounds is a classic example of prototropic tautomerism with profound implications. The ability of a molecule to exist as either a thiol (-SH) or a thione (C=S) isomer influences its polarity, acidity, and potential for S-alkylation or coordination with metal ions.

The subject of this guide, this compound, possesses the key functional group capable of this tautomerism. The central question for any drug development program involving this scaffold is: which tautomer predominates under physiological conditions, and how can we reliably determine this? This guide will address this question through a multi-faceted approach.

The Thiol-Thione Equilibrium in this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. The two resulting forms are the thiol (A) and the thione (B) tautomers.

Caption: Prototropic tautomerism in this compound.

Based on extensive studies of analogous heterocyclic systems, such as 1,3,4-oxadiazole-2-thiols and benzoxazole-2-thiols, the equilibrium overwhelmingly favors the thione form (B) in both solid and solution phases.[5][6][7] The increased stability of the thione tautomer is attributed to the greater strength of the C=O and N-H bonds relative to the C=N and S-H bonds, as well as favorable aromatic character and dipole interactions in the thione form.

Synthesis of this compound

A reliable synthesis is the prerequisite for any experimental investigation. The synthesis of the title compound can be achieved by adapting established procedures for analogous 5-aryl-1,3,4-oxadiazole-2-thiols.[8][9]

Protocol: Synthesis via Potassium Dithiocarbazinate

This robust, two-step protocol is recommended for its high yield and purity.

synthesis_workflow start Benzohydrazide + CS₂ + KOH step1 Stir in Ethanol (rt, 2-3h) Formation of Potassium dithiocarbazinate salt start->step1 step2 Reflux (8-12h) Cyclization step1->step2 step3 Cool to room temperature step2->step3 step4 Acidify with HCl (pH 5-6) step3->step4 product Precipitation of This compound step4->product wash Wash with H₂O product->wash recrystallize Recrystallize from Ethanol wash->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Salt Formation: Dissolve benzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol. To this stirring solution, add carbon disulfide (CS₂, 1.1 equivalents) dropwise. Continue stirring at room temperature for 2-3 hours. The formation of the intermediate potassium dithiocarbazinate salt will be observed.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling the mixture to room temperature, reduce the solvent volume under vacuum.

  • Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to a pH of 5-6. The target compound will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from ethanol.

Experimental Characterization of Tautomeric Forms

A combination of spectroscopic methods provides irrefutable evidence for the predominance of the thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as the timescale of the experiment is often slow enough to observe distinct signals for each tautomer.[8][10][11]

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its hydrogen-bond accepting nature, which helps to slow the proton exchange rate and sharpen the N-H signal.

Expected ¹H NMR Spectra (in DMSO-d₆):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale
N-H ~13.5 - 14.2 Broad Singlet (s)This downfield chemical shift is highly characteristic of the acidic proton on a nitrogen atom adjacent to a thiocarbonyl group. Its presence is strong evidence for the thione form.[1][6]
Phenyl-H~7.3 - 8.6Multiplet (m)Typical aromatic region for a substituted phenyl ring.
S-H ~4.0 - 5.0 Singlet (s)The thiol proton would appear significantly more upfield. The absence of a signal in this region argues against the presence of the thiol tautomer in detectable concentrations.

Expected ¹³C NMR Spectra (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=S (C2) ~175 - 185 The chemical shift of a thiocarbonyl carbon is significantly downfield. This is a definitive marker for the thione tautomer.[12]
Phenyl-C~125 - 135Typical aromatic region.
Oxazole-C (C5)~155 - 165Carbon atom of the oxazole ring adjacent to the phenyl group.
Infrared (IR) Spectroscopy

IR spectroscopy provides evidence for the functional groups present, particularly in the solid state (using KBr pellets).

Wavenumber (cm⁻¹)VibrationImplication
~3100 N-H stretch Presence of an N-H bond, supporting the thione form.[6]
No ~2550-2600 S-H stretch The absence of a weak band in this region indicates the lack of a thiol group.[13]
~1250-1350 C=S stretch This band, often coupled with C-N stretching, is characteristic of the thione group.[14]
~1610C=N stretchStretching of the endocyclic C=N bond.
UV-Visible Spectroscopy and Solvatochromism

UV-Vis spectroscopy is an effective method to study how the tautomeric equilibrium shifts in response to solvent polarity.[13] Polar solvents tend to stabilize the more polar thione tautomer, while nonpolar solvents can favor the thiol form.[13]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of this compound in a solvent like Dichloromethane.

  • Dilution Series: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol, Water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of 200-400 nm.

  • Analysis: Compare the absorption maxima (λ_max). A bathochromic (red) shift in λ_max with increasing solvent polarity is indicative of the stabilization of the thione form. The thione tautomer typically has a characteristic n→π* transition at a longer wavelength (>300 nm) which is sensitive to solvent effects.[15][16][17]

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[18][19][20]

Workflow: DFT Calculation of Tautomer Stability

dft_workflow start Build Thiol and Thione 3D Structures step1 Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->step1 step2 Frequency Calculation (Confirm true minima) step1->step2 step3 Single-Point Energy Calculation (Higher level of theory, e.g., wB97XD/6-311++G(2d,2p)) step2->step3 step4 Include Solvation Model (e.g., PCM or SMD) step3->step4 result Compare Gibbs Free Energies (ΔG) Determine Relative Stability step4->result

Caption: Workflow for computational analysis of tautomer stability using DFT.

Rationale: By calculating the Gibbs Free Energy (ΔG) for both the thiol and thione tautomers, we can predict their relative populations at equilibrium. For virtually all related heterocyclic systems, calculations show the thione tautomer to be significantly more stable (lower in energy) than the thiol tautomer, often by several kcal/mol.[19]

Conclusion and Field Application

For drug development professionals, this has critical implications:

  • Target Interactions: The molecule should be modeled as the thione tautomer for in silico docking studies. The key pharmacophoric features are a hydrogen bond donor (N-H) and a hydrogen bond acceptor/potential metal coordinating atom (C=S).

  • Pharmacokinetics: The higher polarity of the thione form will influence its solubility, membrane permeability, and metabolic profile.

  • Synthetic Chemistry: While the thione is the stable form, the thiol tautomer exists in a low-energy equilibrium. This allows for reactions like S-alkylation under basic conditions, where the deprotonated thiolate anion acts as a potent nucleophile.[12]

This guide provides a robust framework for the synthesis and comprehensive characterization of the tautomeric state of this compound. By applying these validated protocols, researchers can proceed with confidence in developing new chemical entities based on this promising heterocyclic scaffold.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). What impact does tautomerism have on drug discovery and development? Retrieved January 14, 2026, from [Link]

  • Antonov, L., & Stoyanov, S. (2011). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 89(1), 75-81. [Link]

  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1273934. [Link]

  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11. [Link]

  • Antonov, L., & Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

  • Singh, N. K., Butcher, R. J., Tripathi, P., Srivastava, A. K., & Bharty, M. K. (2007). 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 63(2), o782-o784. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Retrieved January 14, 2026, from [Link]

  • Balakrishnan, B., Praveen, C., Seshadri, P. R., & Perumal, P. T. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575. [Link]

  • Küçükgüzel, Ş. G., & Çıkla, P. (2005). 5-Furan-2yl[1][3][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480. [Link]

  • University of Limerick. (n.d.). X-ray structure of 5-phenyl-1,3,4-oxathiazol-2-one. Retrieved January 14, 2026, from [Link]

  • Abood, Z. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(11), 2582-2588. [Link]

  • Crystal structure of 5-[2-(9 H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3 H)-Thione. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(7), 1066-1069. [Link]

  • Loetchutinat, C., Chau, F., & Mankhetkorn, S. (2003). Synthesis and evaluation of 5-Aryl-3-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-(3H)-thiones as P-glycoprotein inhibitors. Chemical & Pharmaceutical Bulletin, 51(6), 728-730. [Link]

  • Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-substitutedthiophene Dyes. Egyptian Journal of Chemistry, 64(2), 823-828. [Link]

  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2016). Revista de Chimie, 67(1), 123-126. [Link]

  • Larina, L. I. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(11), 1970. [Link]

  • Density functional theory calculations on tautomerism of 5-fluorocytosine. (2009). Journal of Molecular Structure: THEOCHEM, 903(1-3), 85-91. [Link]

  • Mirzaei, M. (2022). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 3(1), 1-5. [Link]

  • Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 263-271. [Link]

  • Al-Taisan, W. A., El-Sayed, W. A., & Al-Bogami, A. S. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 12(1), 16183. [Link]

  • Effect of solvent molecules on the UV-Vis electronic spectra. (2021). Journal of Molecular Structure, 1230, 129883. [Link]

  • Holler, T. P., et al. (2005). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 28(1), 54-57. [Link]

  • Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(2), 263-271. [Link]

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). Journal of the Iranian Chemical Society, 18(9), 2235-2248. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry, 66(2), 1-8. [Link]

  • Tautomerism of 2-mercaptobenzoylhydrazones of aliphatic aldehydes... (2000). Russian Chemical Bulletin, 49(10), 1735-1739. [Link]

Sources

A Technical Guide to the Solubility of 5-Phenyl-1,3-oxazole-2-thiol in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3-oxazole-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, alongside detailed, field-proven methodologies for its experimental determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols to generate reliable and reproducible solubility data in their own laboratories.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For drug development professionals, solubility directly impacts a drug candidate's bioavailability, formulation options, and ultimately, its therapeutic efficacy. In the realm of chemical synthesis, understanding a compound's solubility is essential for reaction optimization, purification, and crystallization processes.

This compound, a molecule featuring a phenyl ring, an oxazole core, and a thiol group, presents a unique combination of structural motifs that influence its interaction with different solvents. This guide will first deduce its likely solubility characteristics based on its molecular structure and then provide robust experimental protocols for both qualitative and quantitative solubility assessment.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is key to predicting its solubility.

  • Chemical Structure:

    • IUPAC Name: 5-phenyl-3H-1,3-oxazole-2-thione[1]

    • Molecular Formula: C₉H₇NOS[2]

    • Molecular Weight: 177.22 g/mol [2]

  • Key Structural Features:

    • Phenyl Group: A nonpolar, hydrophobic aromatic ring.

    • Oxazole Ring: A five-membered heterocycle containing both a nitrogen and an oxygen atom, contributing to its polarity.

    • Thiol/Thione Group: The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. The thiol group can act as a weak acid and a hydrogen bond donor, while the thione form is more polar. This tautomerism can influence its solubility in different solvents.

PropertyValueSource
Molecular Formula C₉H₇NOS[2]
Molecular Weight 177.22[2]
Predicted XlogP 2.0[1]
CAS Number 16172-23-9[2]

Predicted Solubility Profile: A "Like Dissolves Like" Approach

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made using the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar oxazole ring and the potential for hydrogen bonding from the thiol group suggests some solubility in these solvents. However, the nonpolar phenyl group will limit its aqueous solubility. It is expected to have low solubility in water and moderate solubility in alcohols like methanol and ethanol.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents can engage in dipole-dipole interactions with the polar components of the molecule. Therefore, this compound is predicted to have good solubility in these solvents, particularly in DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform): The nonpolar phenyl ring will promote solubility in these solvents. It is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and moderately soluble in hydrocarbons like toluene, with lower solubility in highly nonpolar solvents like hexane.

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published data, experimental determination is crucial. The following protocols are designed to be self-validating and provide a clear path to generating accurate solubility data.

Qualitative Solubility Analysis

This initial screening provides a rapid assessment of solubility across a range of solvents, guiding the selection of appropriate solvents for further quantitative analysis or for specific applications like purification.

G start Start: Place ~5 mg of This compound in a test tube add_water Add 1 mL of Water start->add_water observe_water Vortex and visually inspect add_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Clear solution insoluble_water Insoluble in Water observe_water->insoluble_water Suspension/precipitate add_dmso Add 1 mL of DMSO insoluble_water->add_dmso observe_dmso Vortex and visually inspect add_dmso->observe_dmso soluble_dmso Soluble in DMSO observe_dmso->soluble_dmso Clear solution insoluble_dmso Insoluble in DMSO observe_dmso->insoluble_dmso Suspension/precipitate add_dcm Add 1 mL of Dichloromethane (DCM) insoluble_dmso->add_dcm observe_dcm Vortex and visually inspect add_dcm->observe_dcm soluble_dcm Soluble in DCM observe_dcm->soluble_dcm Clear solution insoluble_dcm Insoluble in DCM observe_dcm->insoluble_dcm Suspension/precipitate add_etoh Add 1 mL of Ethanol insoluble_dcm->add_etoh observe_etoh Vortex and visually inspect add_etoh->observe_etoh soluble_etoh Soluble in Ethanol observe_etoh->soluble_etoh Clear solution insoluble_etoh Insoluble in Ethanol observe_etoh->insoluble_etoh Suspension/precipitate

Caption: Qualitative solubility testing workflow.

  • Preparation: In separate, clearly labeled small test tubes or vials, accurately weigh approximately 5 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of the chosen solvent. Start with a range of solvents representing different polarity classes (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).

  • Mixing: Vigorously mix each sample using a vortex mixer for at least 30 seconds to ensure thorough interaction between the solute and solvent.

  • Observation: Visually inspect each tube against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, and a suspension is formed.

  • Record Keeping: Meticulously record the observations for each solvent in a laboratory notebook.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

G start Start: Add excess This compound to a known volume of solvent equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) start->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a known volume of the supernatant separate->aliquot dilute Dilute the aliquot with a suitable solvent to a known volume aliquot->dilute analyze Analyze the concentration of the diluted sample (e.g., by UV-Vis Spectroscopy or HPLC) dilute->analyze calculate Calculate the original solubility based on the concentration and dilution factor analyze->calculate

Caption: Quantitative equilibrium solubility workflow.

  • Preparation of Saturated Solution:

    • Rationale: To ensure equilibrium is reached, an excess of the solid compound is required.

    • Procedure: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a precise volume of the solvent of interest (e.g., 2 mL). The exact mass of the excess solid does not need to be known, but it should be sufficient to maintain a solid phase throughout the experiment.

  • Equilibration:

    • Rationale: To allow the dissolution process to reach a state of thermodynamic equilibrium.

    • Procedure: Seal the vials tightly and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • Rationale: To separate the saturated solution from the undissolved solid without altering the equilibrium.

    • Procedure: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.

  • Sample Preparation for Analysis:

    • Rationale: To bring the concentration of the saturated solution within the linear range of the analytical instrument.

    • Procedure: Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) and dilute it with a known volume of a suitable solvent in which the compound is freely soluble (this may be the same solvent or a different one compatible with the analytical method).

  • Concentration Analysis:

    • Rationale: To accurately determine the concentration of the dissolved compound in the diluted sample.

    • Procedure: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as:

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a standard curve of absorbance versus known concentrations to determine the concentration of the unknown sample.

      • High-Performance Liquid Chromatography (HPLC): This is a more specific and often preferred method. Develop an HPLC method with a suitable column and mobile phase, and quantify the concentration against a standard curve.

  • Calculation of Solubility:

    • Rationale: To determine the original solubility from the measured concentration and the dilution factor.

    • Procedure:

      • Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

      • Dilution factor = (Final volume of diluted sample) / (Initial volume of supernatant)

Data Presentation

For systematic recording and comparison, experimental solubility data should be tabulated as follows:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Observations
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Dimethyl SulfoxidePolar Aprotic25
TetrahydrofuranPolar Aprotic25
DichloromethaneNonpolar25
TolueneNonpolar25
HexaneNonpolar25

Synthesis Overview

This compound and its analogs are often synthesized through multi-step reactions. A common route involves the reaction of a corresponding acyl hydrazide with carbon disulfide in the presence of a base.[4][5] Researchers requiring the compound for solubility studies may need to synthesize it if it is not commercially available in the desired purity.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, general safety precautions for compounds related to this compound include:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.[7][8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

    • Avoid breathing dust.[7]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

Conclusion

References

  • [5-Furan-2yl[3][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI]([Link])

Sources

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 5-Phenyl-1,3-oxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not readily apparent in surveyed historical literature, its synthesis can be logically reconstructed through an examination of foundational reactions in heterocyclic chemistry, particularly the Robinson-Gabriel synthesis of oxazoles. This guide will delve into the plausible historical synthetic routes, the chemical principles underpinning these methods, and the evolution of synthetic strategies. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a thorough understanding for researchers and professionals in the field.

Introduction: The Oxazole Scaffold and the Emergence of a 2-Thiol Derivative

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thiol group at the 2-position of the oxazole ring, affording a 2-mercaptooxazole, significantly influences the molecule's electronic properties, reactivity, and potential for further functionalization, making it a valuable synthon for the development of novel chemical entities.

This compound (also known as 2-mercapto-5-phenyloxazole) is a specific derivative that has garnered interest due to its structural motifs. The phenyl group at the 5-position provides a lipophilic domain and potential for aromatic interactions, while the 2-thiol group offers a nucleophilic handle for the synthesis of more complex molecules.

This guide will first explore the historical context of oxazole synthesis and then detail a plausible and historically significant pathway for the preparation of this compound.

Historical Synthesis: A Reconstruction Based on the Robinson-Gabriel Reaction

The synthesis of the oxazole core has been a subject of study since the late 19th and early 20th centuries. One of the most prominent and enduring methods is the Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1] This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[1]

Given the prevalence and reliability of this method during the period of foundational heterocyclic chemistry, it is highly probable that the first syntheses of this compound were achieved through a modification of this classic reaction. The key adaptation would involve the use of a sulfur-containing reagent to facilitate the formation of the 2-thiol group.

The Precursor: Synthesis of α-Benzamidoacetophenone

The logical starting material for the synthesis of this compound via a Robinson-Gabriel type reaction is α-benzamidoacetophenone (also known as N-(2-oxo-2-phenylethyl)benzamide). The synthesis of this precursor is a straightforward two-step process from readily available starting materials.

Experimental Protocol: Synthesis of α-Benzamidoacetophenone

Step 1: Synthesis of α-Aminoacetophenone Hydrochloride

A common route to α-aminoacetophenone is through the Delépine reaction or by reduction of α-azidoacetophenone. For the purpose of this historical reconstruction, a method involving the halogenation of acetophenone followed by amination is presented.

  • α-Bromination of Acetophenone: Acetophenone is reacted with bromine in a suitable solvent, such as acetic acid or chloroform, to yield α-bromoacetophenone.

  • Amination: The resulting α-bromoacetophenone is then treated with an ammonia source, such as a solution of ammonia in ethanol, to afford α-aminoacetophenone. This is typically isolated as the hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.

Step 2: N-Acylation to form α-Benzamidoacetophenone

The α-aminoacetophenone hydrochloride is then acylated with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride and facilitate the reaction. This is a classic Schotten-Baumann reaction.

  • Reaction Setup: α-Aminoacetophenone hydrochloride is suspended in a suitable solvent, such as a mixture of water and a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Reagents: An aqueous solution of a base, typically sodium hydroxide or sodium carbonate, is added to the suspension. Benzoyl chloride is then added portion-wise with vigorous stirring.

  • Workup: The product, α-benzamidoacetophenone, precipitates from the reaction mixture and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield a pure crystalline solid.

Cyclization to this compound: The Introduction of Sulfur

The crucial step in forming the target molecule is the cyclization of α-benzamidoacetophenone with a sulfur-containing reagent. Two historically relevant and chemically plausible reagents for this transformation are carbon disulfide (CS₂) and thiophosgene (CSCl₂) .

Method A: Cyclization using Carbon Disulfide

Carbon disulfide, a readily available and highly reactive C1-synthon, is a common reagent for the synthesis of various sulfur-containing heterocycles. The reaction with α-benzamidoacetophenone would likely proceed in the presence of a strong base.

Experimental Protocol:

  • Reaction Setup: α-Benzamidoacetophenone is dissolved in a suitable solvent, such as ethanol or dioxane.

  • Base Addition: A strong base, such as potassium hydroxide or sodium ethoxide, is added to the solution to deprotonate the amide nitrogen.

  • Addition of Carbon Disulfide: Carbon disulfide is added to the reaction mixture, which then acts as an electrophile, reacting with the deprotonated amide.

  • Cyclization and Workup: The reaction mixture is heated to reflux to promote intramolecular cyclization and dehydration. Upon cooling and acidification, this compound precipitates and can be collected by filtration and purified by recrystallization.

Causality in Experimental Choices:

  • Choice of Base: A strong base is necessary to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the electrophilic carbon of carbon disulfide.

  • Solvent: An alcoholic solvent like ethanol is often used as it can also serve as the precursor for the alkoxide base (e.g., sodium ethoxide from sodium metal in ethanol).

  • Heating: The cyclization and dehydration steps typically require thermal energy to overcome the activation barrier.

Method B: Cyclization using Thiophosgene

Thiophosgene is another powerful thiocarbonylating agent that could be employed for this synthesis. Its high reactivity often allows for milder reaction conditions compared to carbon disulfide.

Experimental Protocol:

  • Reaction Setup: α-Benzamidoacetophenone is dissolved in an inert solvent, such as chloroform or toluene.

  • Base Addition: A tertiary amine base, such as triethylamine or pyridine, is added to act as a proton scavenger.

  • Addition of Thiophosgene: A solution of thiophosgene in the same solvent is added dropwise to the reaction mixture, typically at a low temperature to control the exothermic reaction.

  • Cyclization and Workup: The reaction is allowed to warm to room temperature and may be heated to ensure complete cyclization. The reaction mixture is then washed with water and dilute acid to remove the amine salt. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

Causality in Experimental Choices:

  • Inert Solvent: An inert solvent is used to prevent reaction with the highly electrophilic thiophosgene.

  • Tertiary Amine Base: A non-nucleophilic base is used to avoid side reactions with thiophosgene.

  • Controlled Addition: Dropwise addition at low temperature is a standard precaution for handling highly reactive and potentially hazardous reagents like thiophosgene.

Mechanistic Insights

The formation of this compound from α-benzamidoacetophenone and a sulfur source can be understood through the following mechanistic steps, which are consistent with the principles of the Robinson-Gabriel synthesis.

Diagram of the Plausible Reaction Mechanism:

G cluster_0 Activation and Nucleophilic Attack cluster_1 Intramolecular Cyclization cluster_2 Dehydration and Tautomerization A α-Benzamidoacetophenone B Enolate Intermediate A->B Base D Thioacyl Intermediate B->D Nucleophilic Attack C Sulfur Reagent (CS₂ or CSCl₂) C->D E Cyclic Intermediate D->E Intramolecular Nucleophilic Attack F Dehydrated Intermediate E->F - H₂O G This compound F->G Tautomerization

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of 5-Phenyl-1,3-oxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for the systematic antimicrobial screening of a specific subclass: 5-Phenyl-1,3-oxazole-2-thiol derivatives. As a Senior Application Scientist, this protocol is designed to be a self-validating system, integrating established methodologies with the scientific rationale crucial for informed experimental design and accurate data interpretation. We will detail the necessary steps from preliminary screening to the determination of bactericidal or bacteriostatic properties, and conclude with essential preliminary cytotoxicity assessments to evaluate the therapeutic potential of these compounds.

Introduction: The Rationale for Screening this compound Derivatives

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a key structural motif in numerous pharmacologically active compounds.[3] Its derivatives are known to interact with various biological targets through diverse non-covalent interactions, leading to a broad range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The substitution pattern on the oxazole ring plays a critical role in defining its biological activity.[1]

The this compound scaffold is of particular interest due to the combined functionalities of the phenyl group, the oxazole core, and the thiol moiety. This combination offers unique electronic and steric properties that may enhance interactions with microbial targets. Preliminary studies on structurally related compounds, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5] This provides a strong rationale for the systematic screening of the this compound series.

Potential Mechanisms of Action: While the precise antimicrobial mechanisms of this compound derivatives are yet to be fully elucidated, research on related oxadiazole thioethers suggests that these compounds may disrupt bacterial growth and pathogenicity by interfering with pathways associated with bacterial virulence. These can include the two-component regulation system, flagellar assembly, and quorum sensing.[6][7] Other studies on oxazole-containing compounds point towards the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

Experimental Workflow: A Step-by-Step Approach

The antimicrobial screening protocol is designed as a tiered system, beginning with a broad primary screen to identify active compounds, followed by more detailed quantitative assays to characterize their potency and spectrum of activity.

Antimicrobial Screening Workflow Figure 1: Tiered Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety Assessment A Preparation of Test Compounds and Microbial Cultures B Agar Disk Diffusion Assay (Qualitative) A->B Initial evaluation of antimicrobial activity C Broth Microdilution Assay for MIC Determination (Quantitative) B->C Active compounds proceed D Determination of Minimum Bactericidal Concentration (MBC) C->D Assess bactericidal vs. bacteriostatic effect E In Vitro Cytotoxicity Assay (e.g., MTT Assay) D->E Potent compounds proceed F Calculation of Selectivity Index (SI) E->F Evaluate therapeutic potential

Caption: Figure 1: Tiered Antimicrobial Screening Workflow.

Detailed Protocols

Preparation of Test Compounds and Microbial Cultures

3.1.1. Test Compound Preparation:

  • Solubilization: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to create a stock solution of 1 mg/mL.[1][5] Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for solubilizing organic compounds for antimicrobial testing. However, it is crucial to keep the final concentration of DMSO in the assay below 1% (v/v) to avoid any intrinsic antimicrobial or cytotoxic effects.[5]

  • Sterilization: Sterilize the stock solutions by filtering through a 0.22 µm syringe filter into a sterile container.

3.1.2. Microbial Culture Preparation:

  • Bacterial Strains: A representative panel of microorganisms should be used, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923) and Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungal strains: Candida albicans (e.g., ATCC 90028) and Aspergillus niger (e.g., ATCC 16404).

  • Culture Media: Use Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria, and Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • For use in broth microdilution, further dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration.

Phase 1: Agar Disk Diffusion Assay

This qualitative method provides a preliminary assessment of antimicrobial activity.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA or SDA plate to create a confluent lawn of growth.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Addition: Pipette a specific volume (e.g., 10 µL) of the test compound stock solution onto each disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Negative Control: A disk with the same volume of the solvent (DMSO) used to dissolve the test compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition suggests greater antimicrobial activity.

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.

  • Serial Dilution:

    • Add 50 µL of the test compound stock solution (e.g., 1 mg/mL) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well, achieving a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the test compound in which no visible turbidity (growth) is observed.

Phase 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh agar plate (MHA or SDA) that does not contain any test compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.

Interpreting MIC and MBC Data:

Ratio Interpretation
MBC/MIC ≤ 4 The compound is considered bactericidal .
MBC/MIC > 4 The compound is considered bacteriostatic .
Phase 3: Preliminary Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether the antimicrobial compounds are also toxic to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HepG2, HeLa, or Vero cells) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][10][11]

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

Calculating the Selectivity Index (SI):

The SI provides an indication of the compound's therapeutic window.

SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to the microbe than to the mammalian cells.

Data Presentation and Interpretation

Systematic recording and clear presentation of data are paramount. Below are example tables for organizing your results.

Table 1: Results of Agar Disk Diffusion Assay

Compound IDConcentration on Disk (µg)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Derivative 110151210
Derivative 210181614
Ciprofloxacin52530N/A
Fluconazole25N/AN/A22
DMSON/A000

Table 2: MIC and MBC Values (µg/mL)

Compound IDMIC vs. S. aureusMBC vs. S. aureusMBC/MIC RatioMIC vs. E. coliMBC vs. E. coliMBC/MIC Ratio
Derivative 116322 (Bactericidal)321284 (Bactericidal)
Derivative 28162 (Bactericidal)161288 (Bacteriostatic)
Ciprofloxacin122 (Bactericidal)0.512 (Bactericidal)

Table 3: Cytotoxicity and Selectivity Index

Compound IDCC₅₀ on HepG2 cells (µg/mL)MIC vs. S. aureus (µg/mL)Selectivity Index (SI)
Derivative 1>10016>6.25
Derivative 25086.25

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the antimicrobial screening of this compound derivatives. By following this tiered approach, researchers can efficiently identify promising lead compounds, characterize their potency and spectrum of activity, and gain initial insights into their therapeutic potential. Compounds exhibiting high potency (low MIC/MBC values) and a favorable selectivity index warrant further investigation, including more extensive mechanism of action studies, in vivo efficacy testing in animal models, and detailed toxicological profiling. The systematic application of this protocol will contribute to the discovery and development of novel antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. (2024). PubMed. Retrieved January 10, 2026, from [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). MDPI. Retrieved January 10, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). SpringerLink. Retrieved January 10, 2026, from [Link]

  • Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (n.d.). PubMed Central (PMC). Retrieved January 10, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2022). TÜBİTAK Academic Journals. Retrieved January 10, 2026, from [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2025). Arabian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps. Retrieved January 10, 2026, from [Link]

  • Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. (2005). PubMed. Retrieved January 10, 2026, from [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Cytotoxic Activity of Some Azole Derivatives. (n.d.). Asian Pacific Journal of Cancer Biology. Retrieved January 10, 2026, from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved January 10, 2026, from [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (n.d.). Baghdad Science Journal. Retrieved January 10, 2026, from [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 10, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

Sources

Topic: Evaluating the Antioxidant Potential of 5-Phenyl-1,3-oxazole-2-thiol using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the antioxidant activity of 5-Phenyl-1,3-oxazole-2-thiol, a heterocyclic compound with potential therapeutic applications. We delve into the foundational principles of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely adopted method for evaluating antioxidant capacity. The narrative explains the causal chemistry behind the assay and the structural rationale for investigating oxazole-thiol derivatives as antioxidants. A detailed, field-tested protocol is presented, complete with reagent preparation, step-by-step experimental procedures, and data analysis methodologies for determining key metrics such as the half-maximal inhibitory concentration (IC₅₀). This guide is designed to equip researchers with the necessary framework to conduct a robust and self-validating assessment of this compound's antioxidant properties.

Introduction: The Rationale for Antioxidant Screening

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS results in oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and inflammatory disorders. Antioxidants are molecules that can neutralize these harmful free radicals, making them a critical area of research in drug discovery.

The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Specifically, the inclusion of a thiol (-SH) group at the 2-position of the oxazole ring introduces a potent hydrogen-donating functional group, which is a primary mechanism for radical scavenging.[4] Therefore, this compound is a compelling candidate for antioxidant activity screening.

The DPPH Assay: A Foundational Tool

The DPPH assay is a rapid, simple, and inexpensive method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[5] It utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[6] The stability of the DPPH radical is attributed to the delocalization of its spare electron across the entire molecule, which prevents dimerization.[6][7] This delocalization also gives the radical a deep violet color, with a maximum absorbance around 517 nm.[6]

When an antioxidant compound donates a hydrogen atom to the DPPH• radical, it is reduced to the non-radical form, DPPH-H, a stable yellow-colored molecule.[8] This reaction leads to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound.[8]

Proposed Mechanism of Action

The antioxidant activity of this compound is hypothesized to occur primarily through a Hydrogen Atom Transfer (HAT) mechanism.[9] The thiol (-SH) group serves as the principal hydrogen donor.

Mechanism Steps:

  • The DPPH• radical abstracts the hydrogen atom from the thiol group of the oxazole compound.

  • The DPPH• radical is reduced to the stable, yellow-colored DPPH-H molecule.

  • A 5-phenyl-1,3-oxazol-2-ylthiyl radical is formed. The stability of this resulting radical is crucial for the antioxidant efficacy and is influenced by electron delocalization across the oxazole ring and the adjacent phenyl group.

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is efficient for screening multiple concentrations. The assay should be performed with minimal exposure to light as DPPH is light-sensitive.

Required Materials and Reagents
  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), powder form

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • Absolute Ethanol (Spectroscopic Grade) or Methanol

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

  • Sonicator

Reagent Preparation

1. DPPH Working Solution (0.1 mM):

  • Dissolve 4 mg of DPPH powder in 100 mL of absolute ethanol.[8]

  • Sonication may be required to ensure the DPPH is fully dissolved.[10]

  • Store this solution in an amber bottle or a flask wrapped in aluminum foil and keep it in the dark at 4°C. It is recommended to prepare this solution fresh daily.

  • Causality Check: A fresh solution is critical because the DPPH radical can degrade over time, leading to lower initial absorbance and inaccurate results. The concentration is chosen to yield an initial absorbance value between 1.0 and 1.2 at 517 nm, providing an optimal range for detecting absorbance decrease.[6]

2. Test Compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh and dissolve this compound in ethanol to create a stock solution of known concentration.

  • From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using ethanol as the diluent.

3. Positive Control Stock Solution (e.g., 1 mg/mL Trolox):

  • Prepare a stock solution of Trolox or Ascorbic Acid in ethanol.

  • Prepare a series of dilutions in the same concentration range as the test compound.

  • Causality Check: A positive control is essential for validating the assay's performance.[11] It provides a benchmark against which the activity of the test compound can be compared.

Assay Procedure

The following workflow outlines the steps for executing the DPPH assay in a 96-well plate.

DPPH_Assay_Workflow prep Prepare Reagents (DPPH, Sample, Control) plate Add 20 µL Sample/ Control/Blank to Wells prep->plate buffer Add 80 µL Ethanol to Each Well plate->buffer dpph Add 100 µL DPPH Working Solution buffer->dpph incubate Incubate 30 min at 25°C in the Dark dpph->incubate read Read Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC₅₀ Value read->calc

Caption: Experimental workflow for the 96-well plate DPPH assay.

Step-by-Step Method:

  • Plating: Add 20 µL of each concentration of the test compound, positive control, or ethanol (for blank wells) to the appropriate wells of the 96-well plate.[10]

  • Solvent Addition: Add 80 µL of ethanol to each well.[10]

  • Initiate Reaction: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except for a "reagent blank" well (this well will contain only ethanol to zero the plate reader). Mix well by pipetting.[10]

  • Incubation: Incubate the plate at room temperature (25°C) for 30 minutes in the dark.[10]

    • Causality Check: Incubation in the dark is mandatory to prevent the photo-degradation of DPPH, which would lead to a false positive result.[8] A 30-minute incubation is typically sufficient for the reaction to reach a steady state or endpoint for many compounds.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

1. Percentage Inhibition Calculation: The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:[8]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control: Absorbance of the control reaction (containing only ethanol and DPPH solution).

  • A_sample: Absorbance of the reaction with the test compound or positive control.

2. IC₅₀ Determination: The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot the % Inhibition (Y-axis) against the corresponding sample concentrations (X-axis).

  • Use non-linear regression analysis to fit the data and determine the IC₅₀ value. A lower IC₅₀ value signifies higher antioxidant activity.[1]

Data Presentation and Interpretation

The results should be presented clearly for comparison. A table summarizing the percentage inhibition at various concentrations is recommended.

Table 1: Example Data for DPPH Radical Scavenging Activity

Concentration (µg/mL)Absorbance (A_sample)% Inhibition
Control (0)1.1500.0%
31.250.98514.3%
62.50.79930.5%
1250.56351.0%
2500.31272.9%
5000.11590.0%

The final IC₅₀ values should be tabulated to compare the potency of this compound with the positive control.

Table 2: Comparative Antioxidant Activity (IC₅₀ Values)

CompoundIC₅₀ (µg/mL)
This compound122.5
Trolox (Positive Control)8.5
Ascorbic Acid (Positive Control)5.2
(Note: Data are hypothetical for illustrative purposes.)

Interpretation: Based on the hypothetical data, this compound exhibits antioxidant activity, though it is less potent than the standard antioxidants Trolox and Ascorbic Acid. Such results are common for novel synthetic compounds and provide a strong basis for further investigation and structural optimization to enhance activity. Studies on similar oxazole derivatives have reported a wide range of IC₅₀ values, from potent (64.75 ppm) to moderate (275.3 ppm), indicating that antioxidant activity is highly dependent on the specific substitutions on the heterocyclic core.[1][13]

Conclusion and Future Directions

The DPPH assay provides a reliable and efficient method for the preliminary screening of the antioxidant potential of this compound. The protocol detailed herein, when followed with precision, yields reproducible and validatable data. A confirmed antioxidant activity for this compound would warrant further investigation, including evaluation in other antioxidant assays (e.g., ABTS, FRAP) to understand its activity through different mechanisms and progression to cell-based models to assess its physiological relevance.

References

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL: [Link])

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (URL: [Link])

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. (URL: [Link])

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). International Conference on Science and Applied Science, ICSAS 2021. (URL: [Link])

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2018). Marmara Pharmaceutical Journal. (URL: [Link])

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (2019). Research Journal of Pharmacy and Technology. (URL: [Link])

  • Antioxidant Assays. (n.d.). ResearchGate. (URL: [Link])

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023). Journal of Survey in Fisheries Sciences. (URL: [Link])

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate. (URL: [Link])

  • DPPH Radical Scavenging Assay. (2023). Processes. (URL: [Link])

  • ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. (2020). European Academic Journal of Science and Engineering. (URL: [Link])

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Hydraulic Journal of Pure and Applied Sciences. (URL: [Link])

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Omega. (URL: [Link])

  • A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (2015). Food Chemistry. (URL: [Link])

  • A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. (2020). Antioxidants. (URL: [Link])

  • Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology. (URL: [Link])

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Hydraulic Journal of Pure and Applied Sciences. (URL: [Link])

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules. (URL: [Link])

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). ResearchGate. (URL: [Link])

  • Mechanism of DPPH scavenging. (2016). ResearchGate. (URL: [Link])

  • Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. (2004). Yao Xue Xue Bao. (URL: [Link])

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2015). ResearchGate. (URL: [Link])

  • The Chemistry of DPPH· Free Radical and Congeners. (2017). Molecules. (URL: [Link])

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Molecules. (URL: [Link])

Sources

Application Notes & Protocols: A Detailed Guide to the Experimental Evaluation of 5-Phenyl-1,3-oxazole-2-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals exploring novel applications of heterocyclic compounds in materials science.

Introduction: The Imperative for Advanced Corrosion Mitigation

The economic and safety implications of metallic corrosion are substantial, with estimates from The World Corrosion Organization suggesting a multi-trillion dollar annual impact on the global economy.[1] This has catalyzed extensive research into the development of effective corrosion inhibitors. Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have emerged as a promising class of inhibitors. These molecules can adsorb onto a metal surface, forming a protective barrier that mitigates the destructive effects of corrosive environments.

This guide provides a comprehensive experimental framework for evaluating the efficacy of a specific heterocyclic compound, 5-Phenyl-1,3-oxazole-2-thiol , as a corrosion inhibitor, particularly for mild steel in acidic media. This compound is of interest due to the presence of a thiol group, an oxazole ring, and a phenyl group, all of which are known to contribute to corrosion inhibition through their electron-rich centers that can coordinate with vacant d-orbitals of iron.

This document is designed to provide not just a set of instructions, but a methodological rationale, empowering researchers to not only execute these experiments but also to understand the "why" behind each step. The protocols herein are grounded in established standards from organizations like ASTM International to ensure reproducibility and scientific rigor.[2][3][4]

Foundational Concepts: The Mechanism of Inhibition

The primary mechanism by which this compound is hypothesized to inhibit corrosion is through adsorption onto the metal surface. This can occur via two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bonding between the heteroatoms (N, S, O) and the vacant d-orbitals of the metal.

The effectiveness of an inhibitor is often correlated with its molecular structure, including the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6] A higher HOMO energy indicates a greater ability to donate electrons to the metal surface, while a lower LUMO energy suggests a greater ability to accept electrons from the metal.

Experimental Workflow: A Multi-faceted Approach

A robust evaluation of a corrosion inhibitor requires a combination of electrochemical, surface analysis, and theoretical techniques. The following workflow provides a comprehensive strategy for characterizing the performance of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_electrochem Phase 2: Electrochemical Evaluation cluster_surface Phase 3: Surface Characterization cluster_theoretical Phase 4: Theoretical Validation A Material & Solution Preparation C Potentiodynamic Polarization (PDP) A->C D Electrochemical Impedance Spectroscopy (EIS) A->D B Inhibitor Synthesis/ Procurement B->C B->D E Scanning Electron Microscopy (SEM) C->E F Atomic Force Microscopy (AFM) D->F G Quantum Chemical Calculations E->G F->G

Caption: A multi-phase experimental workflow for the comprehensive evaluation of a corrosion inhibitor.

Detailed Protocols and Methodologies

Materials and Preparation

Rationale: The quality and consistency of materials are paramount for reproducible results. The choice of mild steel is due to its widespread industrial use, and 1M HCl is a common aggressive medium for testing inhibitors.

Protocol:

  • Metal Specimen Preparation:

    • Procure mild steel coupons with a defined composition (e.g., Q235).

    • Cut coupons to a standard size (e.g., 1 cm x 1 cm x 0.1 cm).

    • Mechanically polish the coupons using successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse the polished coupons with deionized water and then degrease with acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator prior to use. This entire process should adhere to guidelines similar to those in ASTM G1-03.[3]

  • Corrosive Solution Preparation:

    • Prepare a 1 M Hydrochloric Acid (HCl) solution by diluting concentrated HCl (e.g., 37%) with deionized water.

  • Inhibitor Solution Preparation:

    • Procure or synthesize this compound.[7][8][9]

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., ethanol or DMSO) due to its likely low solubility in aqueous solutions.

    • Prepare a series of test solutions by adding different concentrations of the inhibitor stock solution to the 1 M HCl solution (e.g., 10, 50, 100, 200, 500 ppm).

Electrochemical Measurements

Rationale: Electrochemical techniques provide rapid and quantitative data on corrosion rates and inhibition mechanisms. A standard three-electrode setup is used, consisting of the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][11]

Purpose: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Immerse the prepared three-electrode setup in the test solution (1 M HCl with and without the inhibitor).

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.

  • Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s). This procedure is based on standards like ASTM G5 and G59.[12][13]

  • Plot the resulting current density (on a logarithmic scale) versus the applied potential.

  • Extrapolate the Tafel slopes to determine i_corr and E_corr.

  • Calculate the inhibition efficiency (%IE) using the following equation: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

ParameterTypical ValueRationale
Potential Range-250 mV to +250 mV vs OCPTo capture both anodic and cathodic branches of the polarization curve.
Scan Rate0.5 mV/sSlow enough to allow the system to reach a quasi-steady state.
Stabilization Time30-60 minTo ensure a stable open-circuit potential before polarization.

Purpose: To investigate the formation of a protective film and to determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.[14][15][16][17]

Protocol:

  • Use the same three-electrode setup and test solutions as in the PDP measurements.

  • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like R_ct and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (%IE) using the following equation: %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

EIS_Circuit start Rs Rs start->Rs Cdl Cdl Rct Rct Rs->Rct node1 Rs->node1 node2 Cdl->node2 end Rct->end Rct->node2 node1->Cdl

Caption: A simplified Randles equivalent circuit for modeling EIS data.

Surface Analysis Techniques

Rationale: To visually and morphologically confirm the formation of a protective inhibitor film on the metal surface.[18][19][20][21]

Purpose: To observe the surface morphology of the mild steel before and after immersion in the corrosive medium.

Protocol:

  • Immerse mild steel coupons in 1 M HCl with and without the optimal concentration of this compound for a specified period (e.g., 24 hours).

  • Gently remove the coupons, rinse with deionized water, and dry.

  • Mount the coupons on SEM stubs and coat with a thin layer of gold or carbon if necessary.

  • Acquire high-resolution images of the surface at various magnifications. A smooth surface is expected in the presence of the inhibitor, while a pitted and rough surface is anticipated in its absence.

Purpose: To obtain three-dimensional topographical images of the surface and quantify surface roughness.[18][19][22]

Protocol:

  • Prepare and immerse mild steel coupons as described for SEM analysis.

  • Analyze the surface topography of the dried coupons using an AFM in tapping mode.

  • Calculate the average surface roughness (Ra) and root-mean-square roughness (Rq) for each sample. A significant decrease in these values for the inhibitor-treated sample indicates the formation of a protective film.

Quantum Chemical Calculations

Rationale: To provide theoretical insight into the inhibitor's electronic properties and its interaction with the metal surface.[5][6][23][24][25]

Methodology:

  • Use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)) to optimize the molecular structure of this compound.

  • Calculate key quantum chemical parameters such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital)

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

    • Energy gap (ΔE = E_LUMO - E_HOMO)

    • Dipole moment (μ)

    • Mulliken atomic charges

  • Correlate these theoretical parameters with the experimentally determined inhibition efficiencies.

ParameterSignificance in Corrosion Inhibition
E_HOMOHigher values indicate a greater tendency to donate electrons.
E_LUMOLower values suggest a greater ability to accept electrons.
ΔE (Energy Gap)A smaller energy gap often correlates with higher inhibition efficiency.
Dipole Moment (μ)A higher dipole moment may indicate stronger adsorption on the metal surface.

Data Interpretation and Reporting

A comprehensive report should integrate the findings from all techniques. Electrochemical data will provide quantitative inhibition efficiencies, which should be tabulated for different inhibitor concentrations. Surface analysis images will offer qualitative and quantitative evidence of surface protection. Theoretical calculations will provide a mechanistic basis for the observed inhibitory action.

Conclusion

This application note provides a detailed and scientifically grounded framework for the comprehensive evaluation of this compound as a corrosion inhibitor. By systematically applying electrochemical, surface analysis, and theoretical methods, researchers can obtain a holistic understanding of the inhibitor's performance and mechanism of action. Adherence to standardized procedures will ensure the generation of high-quality, reproducible data, contributing to the advancement of corrosion science and the development of novel protective technologies.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. [Link]

  • ASTM Standards Related to Corrosion Testing of Metals. [Link]

  • ASTM B117 Standard for metal corrosion testing - Micom Laboratories. [Link]

  • TOP-009, Procedure for Conducting and Verifying Potentiodynamic Polarization Tests (04/20/1990). [Link]

  • ASTM corrosion testing standards - OoCities.org. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles - ResearchGate. [Link]

  • ASTM Corrosion Tests and Standards - TFT Pneumatic. [Link]

  • ASTM Corrosion Testing - Applied Technical Services. [Link]

  • ASTM G61: Potentiodynamic Polarization – Matergenics Inc. [Link]

  • Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds - ResearchGate. [Link]

  • A Quantum Computational Method for Corrosion Inhibition - ACS Publications. [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. [Link]

  • The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR - Emerald Publishing. [Link]

  • Potentiodynamic Corrosion Testing - PMC - PubMed Central - NIH. [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Publishing. [Link]

  • Microstructural and Morphological Analysis of Inhibited Mild Steel Surfaces: A Syzygium guineense Case Study using SEM and AFM - ResearchGate. [Link]

  • How to decode the standard test methods for corrosion? - BioLogic Learning Center. [Link]

  • (PDF) The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR - ResearchGate. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]

  • Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. - ResearchGate. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors | Request PDF - ResearchGate. [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds - ResearchGate. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds - Iraqi Academic Scientific Journals. [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]

  • Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion - AZoM. [Link]

  • Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys - MDPI. [Link]

  • Synthesis of Heterocyclic Compounds of 5-substituted-1,3,4-oxadiazole-2-thiols for the Prevention of Nickel Corrosion - ResearchGate. [Link]

  • Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide - ResearchGate. [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchGate. [Link]

  • The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution - MDPI. [Link]

Sources

Synthesis and Evaluation of Novel 5-Phenyl-1,3-oxazole-2-thiol Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural features allow for diverse interactions with various biological targets, making it a cornerstone in the development of novel therapeutic agents.[2] Within the vast landscape of oncology research, oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] These compounds can induce apoptosis, arrest the cell cycle, and interfere with critical cellular pathways involved in tumor progression.[4][5] This guide provides a comprehensive overview of the synthesis of novel 5-phenyl-1,3-oxazole-2-thiol derivatives and detailed protocols for evaluating their anticancer potential, designed for researchers and professionals in drug discovery and development.

PART 1: Synthesis of this compound Derivatives: A Proposed Protocol

While numerous methods exist for the synthesis of the isomeric 5-phenyl-1,3,4-oxadiazole-2-thiol, a detailed protocol for the direct synthesis of this compound is less commonly reported. Based on established principles of heterocyclic chemistry, a plausible and efficient synthetic route is proposed, commencing from readily available starting materials. This multi-step synthesis involves the formation of a key intermediate, which is then cyclized to yield the desired oxazole-2-thiol core.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2-amino-1-phenylethanone hydrochloride. The initial step involves the formation of an N-acylthiourea derivative, which then undergoes an acid-catalyzed cyclization and dehydration to yield the final this compound.

Synthetic Pathway A 2-Amino-1-phenylethanone (phenacylamine) C Intermediate: N-(2-oxo-2-phenylethyl)thiourea A->C Acid catalyst (e.g., HCl) B Potassium Thiocyanate B->C D This compound C->D Cyclization/Dehydration (e.g., conc. H2SO4)

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)thiourea

  • Reagents and Materials:

    • 2-Amino-1-phenylethanone hydrochloride

    • Potassium thiocyanate (KSCN)

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a mixture of ethanol and water (3:1 v/v).

    • Add potassium thiocyanate (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid, N-(2-oxo-2-phenylethyl)thiourea, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • N-(2-oxo-2-phenylethyl)thiourea

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Beaker

    • Stirring rod

  • Procedure:

    • Place N-(2-oxo-2-phenylethyl)thiourea (1 equivalent) in a clean, dry beaker.

    • Cool the beaker in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the thiourea derivative with constant stirring.

    • Continue stirring the mixture in the ice bath for 1-2 hours.

    • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, this compound, is filtered, washed thoroughly with water until neutral, and then dried.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization and Validation

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final compound.

  • Spectroscopic Analysis:

    • FT-IR (Fourier Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., C=N, C-O-C, S-H or C=S).

    • ¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To elucidate the detailed chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

PART 2: Protocols for Anticancer Evaluation

Once the novel this compound derivatives are synthesized and characterized, their anticancer potential must be rigorously evaluated. A tiered screening approach is recommended, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Experimental Workflow for Anticancer Screening

Anticancer Screening Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Optional) A Cytotoxicity Screening (MTT/SRB Assay) B Mechanism of Action Studies A->B E Xenograft Mouse Model A->E Promising Compounds C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D F Tumor Growth Inhibition E->F

Caption: A streamlined workflow for anticancer drug screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized this compound derivatives in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plates with the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Assay and Data Analysis:

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: IC₅₀ Values

The cytotoxic activity of the synthesized compounds should be summarized in a table for easy comparison.

Compound IDCancer Cell LineIC₅₀ (µM)
This compound MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Derivative 1 MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Doxorubicin (Positive Control) MCF-7Reference Value
A549Reference Value
HCT116Reference Value
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

  • Cell Treatment and Harvesting:

    • Seed cancer cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Staining:

    • Treat cancer cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Potential Signaling Pathway Modulation

Oxazole derivatives have been reported to modulate various signaling pathways involved in cancer progression. A potential target for these novel compounds could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->Akt Inhibition Cell Survival Cell Survival Apoptosis Inhibition->Cell Survival

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel oxazole derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and anticancer evaluation of novel this compound derivatives. The proposed synthetic protocol offers a viable route to these compounds, and the detailed in vitro screening methods will enable a thorough assessment of their therapeutic potential. Promising candidates identified through this workflow can be advanced to more complex studies, including in vivo xenograft models and detailed mechanistic investigations to elucidate their specific molecular targets. The exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of new and effective anticancer drugs.

References

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (n.d.). PubMed. Retrieved from [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021, September 2). ResearchGate. Retrieved from [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxazole-Based Compounds As Anticancer Agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Retrieved from [Link]

  • Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (n.d.). Iraqi Academic Scientific Journals. Retrieved from [Link]

  • Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. (n.d.). Sci-Hub. Retrieved from [Link]

  • Detection of cell cycle arrest. Cell cycle analysis of Mahlavu for (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. Retrieved from [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022, October 14). NIH. Retrieved from [Link]

  • (PDF) Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022, October 6). ResearchGate. Retrieved from [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. (n.d.). PubMed. Retrieved from [Link]

  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. (n.d.). Scirp.org. Retrieved from [Link]

Sources

Methodology for Evaluating the Enzyme Inhibition Activity of 5-Phenyl-1,3-oxazole-2-thiol Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive methodology for evaluating the enzyme inhibitory potential of 5-Phenyl-1,3-oxazole-2-thiol. Heterocyclic compounds containing oxadiazole and thiol moieties are a promising class of molecules known to interact with a variety of enzymatic targets, including those involved in metabolic and signaling pathways.[1][2][3] This document outlines a detailed protocol using Human Carbonic Anhydrase II (hCA II), a well-characterized zinc metalloenzyme, as a representative target. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[4] The protocols herein describe a robust colorimetric assay for determining the half-maximal inhibitory concentration (IC₅₀) and for elucidating the kinetic mechanism of inhibition, providing researchers with a solid framework for characterizing novel enzyme inhibitors.

Introduction and Scientific Principle

This compound is a heterocyclic compound whose structural motifs are present in many biologically active molecules. The 1,3,4-oxadiazole-2-thiol scaffold, a close structural isomer, has been shown to inhibit a range of enzymes, including α-glucosidase, cholinesterases, and matrix metalloproteinases.[1][5] This broad activity makes a systematic evaluation of potential enzyme targets a critical step in drug discovery.

This application note uses Human Carbonic Anhydrase II (hCA II) as a model enzyme to establish a complete inhibitory profile. The methodology is based on the well-established esterase activity of carbonic anhydrase.[6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of product formation can be monitored continuously by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease in a concentration-dependent manner, allowing for the quantification of inhibitory potency (IC₅₀) and the characterization of the inhibition mechanism.[4]

Materials, Reagents, and Instrumentation

2.1 Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder (e.g., Sigma-Aldrich C4396)

  • Test Compound: this compound (e.g., Biosynth RAA17223)

  • Reference Inhibitor: Acetazolamide (a known potent CA inhibitor)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer Component: Tris base (Tris(hydroxymethyl)aminomethane)

  • pH Adjustment: Hydrochloric acid (HCl)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Water: Deionized, ultrapure water

2.2 Instrumentation

  • Microplate spectrophotometer capable of kinetic measurements at 400-405 nm

  • Calibrated analytical balance

  • pH meter

  • Standard laboratory pipettes (single and multichannel)

  • 96-well, clear, flat-bottom microplates

Experimental Workflow Overview

The overall process involves preparing the necessary reagents, performing an initial screen to determine the IC₅₀ value of the test compound, and subsequently conducting a detailed kinetic analysis to understand its mechanism of action.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_moa Phase 3: Mechanism of Action (MoA) P1 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) P2 Prepare Stock Solutions: - Enzyme (hCA II) - Substrate (p-NPA) - Inhibitors (Test & Ref.) IC1 Create serial dilutions of test compound P2->IC1 IC2 Plate Setup: Add Buffer, Inhibitor, and Enzyme Solution IC1->IC2 IC3 Pre-incubate plate (15 min, RT) IC2->IC3 IC4 Initiate reaction (add Substrate) IC3->IC4 IC5 Kinetic Read: Absorbance at 405 nm IC4->IC5 IC6 Calculate % Inhibition & Determine IC50 IC5->IC6 M1 Design Matrix: Vary [Substrate] and [Inhibitor] IC6->M1 M2 Run Kinetic Assays for each condition M1->M2 M3 Calculate Initial Velocity (V₀) for each run M2->M3 M4 Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) M3->M4 M5 Analyze plot to determine Km, Vmax, and MoA M4->M5

Caption: General workflow for enzyme inhibition analysis.

Detailed Protocol 1: IC₅₀ Determination

This protocol determines the concentration of this compound required to inhibit 50% of hCA II activity under specific assay conditions.

4.1. Preparation of Solutions

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume. Prepare this fresh and store at 4°C.

  • hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • hCA II Working Solution (e.g., 2 units/mL): Immediately before use, dilute the hCA II stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in anhydrous DMSO. This solution is unstable and must be prepared fresh daily.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound and Acetazolamide (reference) in separate vials with 100% DMSO.

4.2. Assay Procedure (96-Well Plate Format)

  • Inhibitor Dilutions: Prepare a serial dilution series of the 10 mM test compound stock (e.g., 1:3 dilutions) in 100% DMSO. This will create a range of concentrations to test (e.g., 10 mM down to low µM).

  • Plate Setup: Add reagents to the wells of a 96-well plate as described in the table below. It is crucial to perform all measurements in triplicate.

Well TypeAssay BufferInhibitor Solution (in DMSO)hCA II Working Solution
Blank (No Enzyme) 178 µL2 µL of DMSO0 µL
Max Activity (Control) 158 µL2 µL of DMSO20 µL
Test Compound 158 µL2 µL of dilution20 µL
Reference Inhibitor 158 µL2 µL of dilution20 µL
  • Enzyme-Inhibitor Pre-incubation: Gently tap the plate to mix. Incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 3 mM p-NPA (diluted from the 30 mM stock into Assay Buffer just before use) to all wells, bringing the total volume to 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

4.3. Data Analysis for IC₅₀

  • Calculate Reaction Rate (V₀): For each well, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_max_activity - V₀_blank)) * 100

  • Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Table 1: Example Data for IC₅₀ Calculation

[Inhibitor] (µM) V₀ (mOD/min) % Inhibition
0 (Control) 25.0 0%
0.1 22.5 10%
1 18.0 28%
10 12.8 49%
50 7.5 70%
100 5.0 80%
500 3.0 88%

| IC₅₀ (from curve fit) | | ~10.5 µM |

Detailed Protocol 2: Mechanism of Inhibition (MoA) Studies

This protocol determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive).

5.1. Experimental Design The principle is to measure the initial reaction velocity (V₀) across a matrix of varying substrate (p-NPA) and inhibitor concentrations.

  • Substrate Concentrations: Prepare a range of p-NPA concentrations that bracket the known Michaelis-Menten constant (Kₘ) for hCA II. A good range is typically 0.5x, 1x, 2x, 5x, and 10x Kₘ.

  • Inhibitor Concentrations: Choose several fixed concentrations of this compound based on its IC₅₀ value (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

5.2. Assay Procedure

  • Follow the same assay procedure as in Protocol 1.

  • For each fixed inhibitor concentration, perform a full substrate titration.

  • Ensure all other conditions (enzyme concentration, buffer, temperature, pre-incubation time) remain constant across all experiments.

5.3. Data Analysis for MoA

  • Calculate V₀: Determine the initial velocity for every combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk Plot: This is a double-reciprocal plot. For each fixed inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

  • Interpret the Plot: The pattern of the lines on the plot reveals the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Apparent Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (Both apparent Vₘₐₓ and Kₘ decrease).

    • Mixed: Lines intersect in the upper-left quadrant (Both apparent Vₘₐₓ and Kₘ are altered).

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition C_E E C_ES ES C_E->C_ES +S C_EI EI C_E->C_EI +I C_S S C_I I C_ES->C_E C_P E + P C_ES->C_P C_EI->C_E NC_E E NC_ES ES NC_E->NC_ES +S NC_EI EI NC_E->NC_EI +I NC_S S NC_I I NC_ES->NC_E NC_ESI ESI NC_ES->NC_ESI +I NC_P E + P NC_ES->NC_P NC_EI->NC_E NC_EI->NC_ESI +S NC_ESI->NC_ES NC_ESI->NC_EI UC_E E UC_ES ES UC_E->UC_ES +S UC_S S UC_I I UC_ES->UC_E UC_ESI ESI UC_ES->UC_ESI +I UC_P E + P UC_ES->UC_P UC_ESI->UC_ES

Caption: Reversible enzyme inhibition mechanisms.

Table 2: Summary of Kinetic Parameters from MoA Study

[Inhibitor] Apparent Vₘₐₓ (mOD/min) Apparent Kₘ (mM) Inhibition Constant (Kᵢ)
0 µM 30.0 1.5 N/A
5 µM 29.8 2.5 7.5 µM
10 µM 30.1 3.5 7.5 µM
20 µM 29.9 5.5 7.5 µM

Note: The data in Table 2 is hypothetical, illustrating a competitive inhibition profile. The inhibition constant (Kᵢ) can be calculated from the slopes of the Lineweaver-Burk plots.

References

  • Zaib, S., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. PubMed. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, 2nd Edition. Wiley. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Akgul, O., et al. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • Gül, H. İ., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
  • Szafranski, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Rout, S., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Biochemistry and Biophysics. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to In Vitro Cytotoxicity Assessment of 5-Phenyl-1,3-oxazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and a Critical Need for Cytotoxicity Profiling of 1,3-Oxazole Analogs

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Notably, numerous derivatives of this chemical class have demonstrated potent anticancer activities, emerging as promising candidates in the landscape of modern drug discovery.[5][6][7][8] These compounds have been reported to exert their cytotoxic effects through various mechanisms, including the inhibition of critical cellular targets such as tubulin, STAT3, and DNA topoisomerases.[5][7] The 5-Phenyl-1,3-oxazole-2-thiol core represents a key pharmacophore, and its analogs are of significant interest for the development of novel therapeutic agents.

A fundamental and indispensable step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic potential. In vitro cytotoxicity assays serve as a crucial primary screening tool to determine the concentration at which a compound induces cell death, providing essential data on its potency and therapeutic window. This information is paramount for guiding further drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy testing.[9][10]

This comprehensive guide provides a detailed, field-proven protocol for conducting in vitro cytotoxicity assays for this compound analogs. We will delve into the rationale behind experimental choices, present step-by-step methodologies for robust and reproducible assays, and offer insights into data analysis and interpretation, empowering researchers, scientists, and drug development professionals to confidently assess the cytotoxic profile of this promising class of compounds.

Pillar 1: Foundational Principles and Strategic Assay Selection

The choice of cytotoxicity assay is contingent upon the anticipated mechanism of action of the test compound and the specific research question. For a primary screen of novel compounds like the this compound analogs, it is often advantageous to employ assays that measure different cellular parameters. Here, we will focus on two widely accepted and complementary methods: a metabolic activity assay (MTT or MTS) and a membrane integrity assay (Lactate Dehydrogenase - LDH).

  • Metabolic Activity Assays (MTT/MTS): These colorimetric assays are predicated on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt to a colored formazan product.[1][6] The amount of formazan produced is directly proportional to the number of living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay results in an insoluble purple formazan that requires a solubilization step, while the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay produces a water-soluble formazan, simplifying the protocol.[11][12]

  • Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[9][13] This assay serves as a direct measure of cell lysis and cytotoxicity.

By employing both a metabolic and a membrane integrity assay, a more comprehensive picture of the compound's cytotoxic effect can be obtained. For instance, a compound might inhibit metabolic activity without causing immediate cell lysis, a distinction that is crucial for understanding its mechanism of action.

Pillar 2: The Protocol as a Self-Validating System: Meticulous Planning and Execution

A robust and reliable cytotoxicity assay is built upon a foundation of careful planning and meticulous execution. This section outlines the critical steps, from cell line selection to data analysis, with an emphasis on the rationale behind each procedural choice.

Cell Line Selection: A Biologically Relevant Model System

The choice of cell line is paramount and should be guided by the therapeutic target of the this compound analogs.[14][15] For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended. Given that oxazole derivatives have shown broad anticancer activity, consider including cell lines from common cancer types such as:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Lung Cancer: A549 (non-small cell lung cancer)

  • Colon Cancer: HCT116, HT-29

  • Prostate Cancer: PC3, LNCaP[16]

  • Leukemia: K562[9]

It is also prudent to include a non-cancerous cell line (e.g., human fibroblasts or an immortalized normal cell line like HEK293) to assess the selective toxicity of the compounds. All cell lines should be obtained from a reputable cell bank such as the American Type Culture Collection (ATCC) to ensure their identity and quality.[16] Adherence to best practices in cell culture, as outlined in the ATCC Animal Cell Culture Guide, is essential for maintaining healthy and reproducible cell stocks.[2]

Compound Handling and Stock Solution Preparation: The Critical First Step

The physicochemical properties of the this compound analogs, particularly their solubility, are a critical consideration. Many small organic molecules exhibit poor aqueous solubility.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₇NOSPubChem[7]
Molecular Weight177.22 g/mol Biosynth[13]
AppearanceSolidSigma-Aldrich[8]
Melting Point219-222 °CSigma-Aldrich[8]

Given its structure, this compound is likely to have low water solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[17]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh out a precise amount of the this compound analog using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 177.22 g/mol , you would weigh out 0.17722 mg.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound in a sterile, amber glass vial or a polypropylene tube.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Crucial Consideration: DMSO Concentration in the Final Assay

High concentrations of DMSO can be toxic to cells and interfere with the assay readout.[6][18] It is imperative to maintain a final DMSO concentration in the culture wells that is non-toxic and consistent across all treatments, including the vehicle control. A final DMSO concentration of ≤ 0.5% is strongly recommended. [17]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture 1. Cell Culture (Maintain healthy, sub-confluent cells) compound_prep 2. Compound Preparation (Prepare serial dilutions from DMSO stock) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) incubation_adhesion 4. Adhesion (Incubate for 24h) cell_seeding->incubation_adhesion treatment 5. Compound Treatment (Add serially diluted compounds) incubation_adhesion->treatment incubation_treatment 6. Treatment Incubation (Incubate for 24-72h) treatment->incubation_treatment assay_reagent 7. Add Assay Reagent (MTT, MTS, or LDH reagent) incubation_treatment->assay_reagent incubation_reagent 8. Reagent Incubation (As per manufacturer's protocol) assay_reagent->incubation_reagent read_plate 9. Read Plate (Spectrophotometer) incubation_reagent->read_plate data_analysis 10. Data Analysis (Calculate % viability, plot dose-response, determine IC50) read_plate->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity assays.

Detailed Protocol: MTT Assay

This protocol is a widely used method for assessing cell viability.[1][6]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • This compound analog stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.

    • Include wells for a "no-cell" control (medium only) to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog from the 10 mM DMSO stock solution in complete culture medium. A typical concentration range to start with for novel compounds is 0.1, 1, 10, 50, and 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include a "vehicle control" group (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Detailed Protocol: LDH Assay

This assay provides a complementary measure of cytotoxicity by quantifying cell membrane damage.[13][18]

Materials:

  • Follow the same cell culture and treatment protocol as for the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions). These kits typically include a lysis solution (for maximum LDH release control) and a reaction mixture.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the "no-cell" and "vehicle" controls, you will need a "maximum LDH release" control.

  • LDH Assay:

    • Prepare the "maximum LDH release" control by adding the lysis solution provided in the kit to a set of untreated wells 30 minutes before the end of the incubation period.

    • At the end of the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (typically 50 µL) from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well of the new plate according to the kit's protocol.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Pillar 3: Authoritative Grounding & Comprehensive Data Interpretation

Data Analysis: From Raw Absorbance to IC₅₀ Values

The raw absorbance data needs to be processed to determine the cytotoxic effect of the this compound analogs.

  • Background Subtraction: For the MTT assay, subtract the average absorbance of the "no-cell" control wells from all other absorbance values. For the LDH assay, subtract the average absorbance of the "no-cell" control from all other values.

  • Calculation of Percent Viability (MTT Assay):

  • Calculation of Percent Cytotoxicity (LDH Assay):

    • Experimental LDH Release: Absorbance from compound-treated wells.

    • Spontaneous LDH Release: Absorbance from vehicle control wells.

    • Maximum LDH Release: Absorbance from lysis solution-treated wells.

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percent viability or percent cytotoxicity as a function of the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). Software such as GraphPad Prism is highly recommended for this analysis.

    • From the curve, determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Troubleshooting Common Issues
IssuePotential CauseSolution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity.
Low absorbance signal in MTT assay Insufficient cell number, short incubation time with MTT reagent.Optimize cell seeding density. Increase the MTT incubation time (up to 4 hours).[7]
High background in LDH assay Rough handling of cells during seeding or medium changes, inherent leakiness of the cell line.Handle cells gently. Ensure the health of the cell culture.
Compound precipitation in culture medium Poor aqueous solubility.Prepare a higher concentration stock in DMSO and perform serial dilutions. Ensure the final DMSO concentration is low. Visually inspect wells for precipitation after adding the compound.
Visualization of Assay Principles

The following diagrams illustrate the core principles of the MTT and LDH cytotoxicity assays.

MTT_Assay cluster_viable Viable Cell cluster_dead Dead Cell mitochondria Mitochondria (Active Dehydrogenases) formazan Formazan (Purple, Insoluble) mitochondria->formazan Reduction MTT MTT (Yellow, Soluble) MTT->mitochondria no_reduction No Reduction MTT_dead MTT (Remains Yellow)

Caption: Principle of the MTT cytotoxicity assay.

LDH_Assay cluster_viable Viable Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) LDH_inside LDH (Inside Cell) cell_lysis Cell Lysis LDH_outside LDH (Released into Medium) cell_lysis->LDH_outside

Caption: Principle of the LDH cytotoxicity assay.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in vitro cytotoxicity assessment of this compound analogs. By adhering to these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that is essential for advancing the development of this promising class of compounds. The combination of metabolic and membrane integrity assays, coupled with careful experimental design and data analysis, will provide a robust evaluation of cytotoxic potential, paving the way for the identification of lead candidates with therapeutic promise.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882.
  • Gantla, D., et al. (2008). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Bioorganic & Medicinal Chemistry, 16(12), 6448-6456.
  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). 2-phenyl-1,3,4-oxadiazole-5-thiol. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

  • ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]

  • The Fluorescent Probes and Dyes Journal. (2025). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • PubMed. (2009). Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Retrieved from [Link]

  • ResearchGate. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. Retrieved from [Link]

  • PubChem. (n.d.). 5-(5-Phenyl-1,3-thiazol-2-yl)-1,2-oxazole. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

Sources

The Synthetic Versatility of 5-Phenyl-1,3-oxazole-2-thiol: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Scaffold

The 1,3-oxazole motif is a cornerstone in the architecture of numerous biologically active compounds, spanning natural products to synthetic pharmaceuticals. Its presence in a molecule can confer a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The strategic functionalization of the oxazole ring is therefore a critical endeavor in medicinal chemistry and drug discovery. 5-Phenyl-1,3-oxazole-2-thiol, in particular, emerges as a highly valuable and versatile starting material. Its utility lies in the reactive thiol group at the 2-position, which serves as a nucleophilic handle for a variety of chemical transformations, allowing for the construction of more complex, polycyclic, and functionally diverse molecular entities. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for the synthesis of novel bioactive heterocyclic systems.

Core Reactivity: The Thiol Group as a Nucleophilic Hub

The primary mode of reactivity for this compound is the nucleophilic character of its thiol group. This allows for a range of S-functionalization reactions, most notably S-alkylation and S-acylation, which are foundational steps in the synthesis of more elaborate structures. The phenyl group at the 5-position provides steric and electronic influence, contributing to the stability and reactivity of the oxazole ring.

S-Alkylation: A Facile Route to Thioether Derivatives

The introduction of alkyl or substituted alkyl chains at the sulfur atom is a common and straightforward strategy to expand the molecular complexity. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated thiol (thiolate) attacks an electrophilic carbon center.

Application Note 1: Synthesis of 2-(Alkylthio)-5-phenyloxazoles as Potential Antimicrobial Agents

Scientific Rationale:

The thioether linkage is a common motif in pharmacologically active molecules, often enhancing lipophilicity and influencing binding to biological targets. By reacting this compound with various alkylating agents, a library of 2-(alkylthio)-5-phenyloxazoles can be generated. These derivatives are valuable for screening for antimicrobial activity, as the combination of the oxazole core and the diverse side chains can lead to compounds with potent and selective action against bacterial and fungal pathogens.

Experimental Workflow:

G start This compound base Addition of Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) start->base thiolate In situ formation of Thiolate Anion base->thiolate electrophile Addition of Electrophile (Alkyl Halide, R-X) thiolate->electrophile reaction Nucleophilic Substitution (SN2) Stirring at room temperature or gentle heating electrophile->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product 2-(Alkylthio)-5-phenyloxazole Derivative purification->product

Caption: Workflow for S-alkylation of this compound.

Detailed Protocol: General Procedure for S-Alkylation
  • Preparation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (10 mL/mmol), add a base (1.1 - 1.5 eq.). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Expert Insight: The choice of base is critical. K₂CO₃ is a milder and safer option suitable for many reactive alkyl halides. NaH is a stronger base that ensures complete deprotonation of the thiol, which can be beneficial for less reactive electrophiles, but requires anhydrous conditions and careful handling.

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the thiolate anion.

  • Addition of Electrophile: Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-6 hours at room temperature but may require gentle heating (50-60 °C) for less reactive electrophiles.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and stir. The product will often precipitate out of the solution. Alternatively, if the product is soluble, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Collect the crude product by filtration or after evaporation of the organic solvent. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Representative S-Alkylated Derivatives
ProductAlkylating Agent (R-X)Typical Yield (%)Biological Potential
2-(Methylthio)-5-phenyloxazoleMethyl iodide85-95Antimicrobial Scaffold
2-(Ethylthio)-5-phenyloxazoleEthyl bromide80-90Antifungal Lead
2-(Benzylthio)-5-phenyloxazoleBenzyl chloride88-96Anticancer Precursor
Ethyl 2-((5-phenyloxazol-2-yl)thio)acetateEthyl chloroacetate82-92Intermediate for further synthesis

Application Note 2: Synthesis of Fused Thiazolo[3,2-a]oxazole Systems

Scientific Rationale:

The synthesis of fused heterocyclic systems is a powerful strategy in drug discovery to create rigid, three-dimensional structures with novel biological activities. This compound can serve as a precursor for the synthesis of thiazolo[3,2-a]oxazole derivatives. This is typically achieved through a two-step sequence involving an initial S-alkylation with a bifunctional electrophile, followed by an intramolecular cyclization.

Reaction Pathway:

G start This compound step1 Step 1: S-Alkylation with α-haloketone (e.g., phenacyl bromide) in the presence of a base start->step1 intermediate Formation of 2-((5-phenyloxazol-2-yl)thio)ketone intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., heating in polyphosphoric acid or Eaton's reagent) intermediate->step2 product Fused Thiazolo[3,2-a]oxazole Derivative step2->product

Caption: Pathway to Fused Thiazolo[3,2-a]oxazole Systems.

Detailed Protocol: Two-Step Synthesis of a Thiazolo[3,2-a]oxazole Derivative

Step 1: Synthesis of 2-((5-phenyloxazol-2-yl)thio)-1-phenylethan-1-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add an equimolar amount of a base like sodium ethoxide.

  • Addition of Electrophile: To the stirred solution, add a solution of 2-bromoacetophenone (phenacyl bromide) (1.0 eq.) in ethanol dropwise at room temperature.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 4-6 hours. The product will precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the intermediate ketone.

Step 2: Intramolecular Cyclization

  • Cyclizing Agent: Place the intermediate ketone from Step 1 in a flask and add a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heating: Heat the mixture with stirring at 80-100 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like glacial acetic acid or ethanol to yield the final fused thiazolo[3,2-a]oxazole product.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques. The successful synthesis of the target compounds should be confirmed by:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • FT-IR: To identify key functional groups (e.g., disappearance of the S-H stretch, appearance of new C=O or C-S-C stretches).

    • ¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.

    • Mass Spectrometry: To determine the molecular weight of the synthesized compound, confirming its elemental composition.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a wide array of bioactive heterocyclic compounds. The protocols detailed herein for S-alkylation and the construction of fused ring systems provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around the oxazole scaffold. The potential for generating novel compounds with significant pharmacological activity is vast, and further exploration of the reactivity of this starting material is highly encouraged.

References

Due to the limited availability of specific literature on the synthetic applications of this compound, the following references provide context on the biological importance of oxazoles and general synthetic methodologies for related compounds.

  • General Information on 1,3-Oxazoles

    • Title: An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
    • Source: MDPI
    • URL: [Link]

  • Synthesis of Oxazole Derivatives (General)

    • Title: Synthesis of New 1,3- Oxazole and 1,3-Thiazole Deriv
    • Source: Chemical Methodologies
    • URL: [Link]

  • Antimicrobial Activity of Oxazole Derivatives

    • Title: In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues
    • Source: MDPI
    • URL: [Link]

  • Reactivity of Thiol Group on a Related Heterocycle

    • Title: Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds
    • Source: ResearchG
    • URL: [Link]

  • Synthesis of Fused Thiazole Systems

    • Title: Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery
    • Source: PubMed Central
    • URL: [Link]

Application Note: 5-Phenyl-1,3-oxazole-2-thiol as a Versatile Precursor for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This application note details the strategic use of 5-Phenyl-1,3-oxazole-2-thiol, a key heterocyclic precursor, for the development of novel therapeutic agents. The presence of a reactive thiol group at the C2 position offers a versatile handle for molecular elaboration, allowing for the systematic synthesis of diverse compound libraries. We provide an in-depth guide covering the synthesis of the precursor, key derivatization protocols, and methodologies for evaluating the biological potential of the resulting compounds in antimicrobial and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery pipelines.

Introduction to the this compound Scaffold

Heterocyclic compounds are foundational to modern drug discovery, with the oxazole ring system holding a position of particular importance.[3] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities allow it to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1] Consequently, oxazole derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3]

The subject of this guide, this compound, is a particularly valuable precursor for several reasons:

  • The Phenyl Group at C5: Provides a stable, lipophilic anchor that can be further functionalized and is often involved in crucial π-stacking or hydrophobic interactions with target proteins.

  • The Thiol Group at C2: This nucleophilic thiol (or its tautomeric thione form) is a highly reactive site, ideal for introducing chemical diversity. It serves as a prime location for S-alkylation, S-arylation, and as a starting point for more complex cyclization reactions to build novel heterocyclic systems.

This combination of a stable phenyl moiety and a reactive thiol handle makes this compound an exemplary starting material for generating libraries of drug-like molecules with high potential for therapeutic applications.

Synthesis of the Precursor: this compound

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for custom modifications and scale-up operations.[4][5] A common and effective method involves the cyclization of an α-haloketone with a thiocyanate salt.

Protocol 2.1: Synthesis via α-Bromophenacyl Bromide and Potassium Thiocyanate

Principle and Rationale: This reaction proceeds via an initial S-alkylation of the thiocyanate ion on the α-bromoketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The subsequent dehydration yields the stable aromatic oxazole ring.

Materials:

  • 2-Bromo-1-phenylethan-1-one (α-Bromophenacyl bromide)

  • Potassium thiocyanate (KSCN)

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Bromo-1-phenylethan-1-one (0.1 mol) in 100 mL of absolute ethanol.

  • Add Potassium thiocyanate (0.11 mol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Slowly add a small volume of concentrated HCl to the mixture to facilitate the final cyclization and dehydration.

  • Pour the reaction mixture into 500 mL of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.

  • Dry the purified product under vacuum. Characterize using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Derivatization Strategies for Drug Discovery

The true utility of this compound lies in the reactivity of its C2-thiol group. This section outlines key protocols for creating a diverse library of derivatives.

Derivatization_Workflow cluster_alkylation S-Alkylation cluster_schiff Schiff Base Synthesis precursor This compound alkylation Protocol 3.1 Reaction with R-X (e.g., Alkyl Halide) precursor->alkylation s_acetate Protocol 3.2.1 Reaction with Ethyl Chloroacetate precursor->s_acetate product1 S-Alkyl Derivatives alkylation->product1 hydrazide Protocol 3.2.2 Reaction with Hydrazine Hydrate s_acetate->hydrazide schiff Protocol 3.2.3 Condensation with Ar-CHO hydrazide->schiff product2 Schiff Base Derivatives schiff->product2

Caption: Workflow for derivatization of the precursor.

S-Alkylation

Rationale: S-alkylation is a fundamental strategy to introduce a variety of functional groups. This modification directly impacts the molecule's steric profile, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity.

Protocol 3.1.1: General Protocol for S-Alkylation of this compound

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of DMF or acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (15 mmol). K₂CO₃ acts as a mild base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (11 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours or until TLC indicates the consumption of the starting material. For less reactive halides, gentle heating (50-60 °C) may be required.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Compound ID Alkylating Agent (R-X) Reaction Conditions Typical Yield (%)
OXA-S-01 Benzyl bromideDMF, K₂CO₃, RT, 10h85-95
OXA-S-02 Ethyl bromoacetateAcetone, K₂CO₃, Reflux, 6h80-90
OXA-S-03 2-Chloro-N-phenylacetamideDMF, K₂CO₃, 60°C, 12h75-85
Synthesis of Hydrazides and Schiff Bases

Rationale: Converting the thiol into a hydrazide derivative opens a gateway to synthesizing Schiff bases (imines). The -C=N- linkage is a key pharmacophore in many biologically active compounds, known for its role in receptor binding and enzyme inhibition. This multi-step synthesis demonstrates a powerful vector for significant molecular diversification.[6]

Protocol 3.2.1: Synthesis of Ethyl 2-((5-phenyl-1,3-oxazol-2-yl)thio)acetate (Intermediate)

Follow Protocol 3.1.1 using ethyl bromoacetate as the alkylating agent.

Protocol 3.2.2: Synthesis of 2-((5-phenyl-1,3-oxazol-2-yl)thio)acetohydrazide

Materials:

  • Ethyl 2-((5-phenyl-1,3-oxazol-2-yl)thio)acetate (from 3.2.1)

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80-99%

  • Ethanol, absolute

Procedure:

  • Dissolve the ester intermediate (10 mmol) in 50 mL of absolute ethanol.

  • Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. The hydrazide product will often precipitate from the solution upon cooling.

  • Cool the reaction flask in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3.2.3: General Protocol for Schiff Base Synthesis

Materials:

  • Acetohydrazide derivative (from 3.2.2)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend the hydrazide (5 mmol) in 30 mL of absolute ethanol.

  • Add the selected aromatic aldehyde (5 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture. The Schiff base product will typically precipitate.

  • Collect the product by filtration, wash with cold ethanol, and recrystallize if necessary.

Compound ID Aldehyde Used Resulting R Group on Imine Typical Yield (%)
OXA-SB-01 Benzaldehyde-CH=N-NH-CO-CH₂-S-...90-98
OXA-SB-02 4-Chlorobenzaldehyde-CH(4-Cl-Ph)=N-NH-CO-CH₂-S-...88-95
OXA-SB-03 4-Hydroxybenzaldehyde-CH(4-OH-Ph)=N-NH-CO-CH₂-S-...85-92

Application in Target-Oriented Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas. This section provides standard protocols for preliminary in vitro screening.

Kinase_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Oxazole Derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Case Study: Antimicrobial Agents

Rationale: The oxazole scaffold is present in numerous natural and synthetic antimicrobial agents. Modifications at the thiol position can enhance cell wall penetration or inhibition of essential bacterial enzymes.[7][8]

Protocol 4.1.1: In Vitro Antibacterial Screening (Broth Microdilution Method)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a quantitative and standardized assay.

Materials:

  • Synthesized oxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound (e.g., 1 mg/mL) in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include necessary controls:

    • Positive Control: Wells with bacteria and a standard antibiotic.

    • Negative Control: Wells with MHB only (sterility check).

    • Growth Control: Wells with bacteria and MHB (with DMSO vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity.

Case Study: Anticancer Agents

Rationale: Many kinase inhibitors and cytotoxic agents feature heterocyclic cores. Derivatives from this scaffold may inhibit signaling pathways crucial for cancer cell proliferation, such as the MAPK/ERK pathway, or induce apoptosis.[2][3]

Protocol 4.2.1: MTT Assay for In Vitro Cytotoxicity Screening

Principle: The MTT assay is a colorimetric test for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized oxazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Standard cytotoxic drug (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Replace the old medium with the medium containing the test compounds (or controls) and incubate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Outlook

This compound stands out as a high-value precursor for medicinal chemistry and drug discovery. Its straightforward synthesis and the exceptional reactivity of the C2-thiol group provide a robust platform for generating extensive and diverse molecular libraries. The protocols outlined in this note offer a clear path from precursor synthesis to the biological evaluation of novel derivatives.

Future efforts should focus on expanding the repertoire of reactions at the thiol position, exploring multi-component reactions, and employing computational tools for the rational design of next-generation inhibitors. Integrating ADME/Tox profiling early in the discovery process will further enhance the potential of identifying potent and safe drug candidates derived from this versatile scaffold.

References

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.
  • Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol.
  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives.
  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry.
  • A comprehensive review on biological activities of oxazole derivatives.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 230-241.
  • Gomha, S. M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(3), 239-257.
  • Kumar, D., Kumar, V., & Rovin. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
  • This compound | 16172-23-9. Biosynth.
  • This compound. Santa Cruz Biotechnology.

Sources

Application Notes and Protocols: Antifungal Activity Testing of 5-Phenyl-1,3-oxazole-2-thiol against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge. Candida albicans remains a primary opportunistic fungal pathogen, responsible for a substantial portion of nosocomial bloodstream infections.[1][2] The azole class of antifungals, which targets the ergosterol biosynthesis pathway, is a cornerstone of anti-candida therapy.[3][4][5] However, their efficacy is threatened by the rise of resistant strains. This necessitates a continuous search for novel antifungal agents with distinct mechanisms of action or improved potency.

Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antifungal properties.[6][7][8] The 1,3-oxazole scaffold is a key structural motif in various pharmacologically active molecules.[6][8] This document provides a detailed guide for researchers and drug development professionals on the in vitro evaluation of a specific novel compound, 5-Phenyl-1,3-oxazole-2-thiol, against Candida albicans.

The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[9][10][11] We will describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), providing a quantitative measure of the compound's antifungal effect. Furthermore, a protocol for assessing in vitro cytotoxicity against a mammalian cell line is included to offer a preliminary evaluation of the compound's therapeutic index.

Part 1: Core Antifungal Susceptibility Testing

This section details the fundamental assays to determine the antifungal potency of this compound. The cornerstone of this evaluation is the broth microdilution method, which is a standardized, reproducible technique for determining the MIC of an antifungal agent against a yeast isolate.[12][13]

Key Materials and Reagents
  • Test Compound: this compound

  • Control Antifungal: Fluconazole (for comparison)

  • Candida albicans Strain: e.g., ATCC 90028 or a clinically relevant isolate

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for yeast culture

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Reagents:

    • Dimethyl Sulfoxide (DMSO, sterile) for compound dissolution

    • Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Spectrophotometer or microplate reader (530 nm)

    • Incubator (35°C)

    • Micropipettes and sterile tips

    • Vortex mixer

    • Biosafety cabinet

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[14] This protocol is adapted from the CLSI M27 reference method for yeasts.[11][15]

1. Preparation of Candida albicans Inoculum: a. Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity. b. Select several distinct colonies (3-5) and suspend them in 5 mL of sterile saline. c. Vortex the suspension for 15 seconds to ensure homogeneity. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. e. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilution Plate: a. Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1280 µg/mL. Prepare a similar stock of fluconazole. b. In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12. c. Add 200 µL of the test compound stock solution (diluted in RPMI to twice the highest desired final concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

3. Inoculation and Incubation: a. Add 100 µL of the final yeast inoculum to wells 1 through 11. b. Add 100 µL of sterile RPMI-1640 medium to well 12. c. The final volume in each well will be 200 µL. The final concentrations of the test compound will range accordingly (e.g., from 64 µg/mL down to 0.125 µg/mL). d. Seal the plate and incubate at 35°C for 24-48 hours.[13]

4. Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.[12] This can be assessed visually or by using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16]

1. Subculturing from MIC Plate: a. Following the MIC reading, mix the contents of each well that shows no visible growth. b. Using a micropipette, transfer a 10-20 µL aliquot from each of these clear wells onto a fresh SDA plate. c. Be sure to also plate an aliquot from the growth control well to confirm the viability of the organism.

2. Incubation and Interpretation: a. Incubate the SDA plates at 35°C for 48 hours. b. The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies, corresponding to a 99.9% killing effect.[16]

Experimental Workflow for MIC/MFC Determination

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare C. albicans Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Lowest concentration with ≥50% inhibition) D->E F Subculture from Clear Wells onto SDA Plates E->F G Incubate SDA at 35°C for 48h F->G H Determine MFC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MFC determination.

Data Presentation: MIC and MFC
CompoundC. albicans StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
This compoundATCC 90028[e.g., 8][e.g., 16][e.g., 2]Fungicidal
Fluconazole (Control)ATCC 90028[e.g., 1][e.g., >64][e.g., >64]Fungistatic

Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Part 2: Time-Kill Kinetics Assay

To understand the dynamic interaction between the antifungal agent and the fungal cells over time, a time-kill assay is indispensable. This assay differentiates between fungistatic and fungicidal activity more definitively and reveals the rate of fungal killing.[17][18][19]

Protocol 3: Time-Kill Assay

1. Preparation: a. Prepare a C. albicans inoculum as described in the MIC protocol, adjusting to a final concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium. b. Prepare flasks containing the test compound at concentrations corresponding to 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a drug-free growth control flask.

2. Execution: a. At time zero (T=0), remove an aliquot from the growth control flask, perform serial dilutions, plate on SDA, and incubate to determine the initial CFU/mL. b. Incubate all flasks at 35°C with agitation. c. At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.[20][21] d. Perform serial dilutions in sterile saline to prevent antifungal carryover and plate onto SDA.[18] e. Incubate the plates at 35°C for 48 hours and count the colonies to determine CFU/mL at each time point.

3. Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[19] Fungistatic activity is defined as a <3-log₁₀ reduction.

Part 3: Preliminary Safety and Mechanism of Action

While in vitro efficacy is crucial, a promising antifungal candidate must also exhibit selectivity for the fungal pathogen over host cells.[22] This section provides a protocol for a preliminary cytotoxicity assessment and discusses the probable mechanism of action.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1][23]

1. Materials:

  • Mammalian cell line (e.g., Human Foreskin Fibroblast HFF-1 or Human Keratinocyte HaCaT)
  • Complete culture medium (e.g., DMEM with 10% FBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • DMSO
  • Sterile 96-well flat-bottom plates

2. Procedure: a. Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment. b. Prepare serial dilutions of this compound in the complete culture medium. c. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere. e. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. f. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability). c. The Selectivity Index (SI) can be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal cells.

Data Presentation: Cytotoxicity and Selectivity
CompoundCC₅₀ (µg/mL) on HFF-1 CellsMIC (µg/mL) vs C. albicansSelectivity Index (SI = CC₅₀/MIC)
This compound[e.g., >128][e.g., 8][e.g., >16]
Fluconazole (Control)[e.g., >256][e.g., 1][e.g., >256]
Probable Mechanism of Action

The 1,3-oxazole ring is a bioisostere of the imidazole and triazole rings found in conventional azole antifungals. These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] Its depletion disrupts membrane integrity and function, leading to growth inhibition or cell death.[4] It is highly probable that this compound shares this mechanism of action.

MoA_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Disrupted Membrane Integrity & Cell Death Enzyme->Disruption Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Enzyme

Caption: Probable mechanism of action of this compound.

Conclusion

This guide provides a comprehensive framework for the initial in vitro characterization of this compound as a potential antifungal agent against Candida albicans. By adhering to standardized protocols for determining MIC, MFC, and cytotoxicity, researchers can generate reliable and comparable data. The described methodologies offer a robust starting point for further preclinical development, including investigations into the precise mechanism of action, resistance potential, and in vivo efficacy. The promising nature of oxazole derivatives warrants such detailed investigation in the ongoing effort to expand our therapeutic arsenal against opportunistic fungal pathogens.[24][25][26]

References
  • Bachhav, Y. G., & Gunjal, D. B. (Year). In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies. ASM Journals. Available at: [Link]

  • Yu, L., Yang, K., Yao, L., Wang, N., Kang, H., Yao, G., Li, X., & Qin, B. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

  • Canton, E., et al. (Year). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Capilla, J., et al. (Year). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Scisciola, L., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Time-kill assays in which Candida albicans strains were cultured in YPD... ResearchGate. Available at: [Link]

  • Shin, S. Y., et al. (Year). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Singh, M., et al. (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Klepser, M. E., et al. (Year). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wiederhold, N. P., et al. (2017). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Benito, R. (n.d.). In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Miceli, M. H., & Wiederhold, N. P. (Year). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Fatahinia, M., et al. (Year). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Pfaller, M. A., & Espinel-Ingroff, A. (2022). Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. Journal of Fungi. Available at: [Link]

  • Quest Diagnostics. (n.d.). Yeast Susceptibility to Fluconazole, Voriconazole, and Caspofungin | Test Summary. Quest Diagnostics. Available at: [Link]

  • Ramage, G., et al. (Year). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. Mammalian cell lines including... ResearchGate. Available at: [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (Year). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]

  • El-Sayed, N. (n.d.). Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilution. African Journal of Clinical and Experimental Microbiology. Available at: [Link]

  • Wang, H., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. Available at: [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Mechanisms in Medicine. (2012). The Role of Azoles. YouTube. Available at: [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. Journal of Clinical Microbiology. Available at: [Link]

  • Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

  • de Medeiros, L. M., et al. (Year). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. Available at: [Link]

  • Sanchez, M., et al. (2016). Synthesis and antifungal activity of bile acid-derived oxazoles. Steroids. Available at: [Link]

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. Available at: [Link]

  • Yurttaş, L., et al. (Year). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules. Available at: [Link]

  • Fakhim, H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Development of 5-Phenyl-1,3-oxazole-2-thiol Based Compounds for Agricultural Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in agricultural pests and pathogens, coupled with increasing regulatory scrutiny, necessitates the discovery of novel chemical scaffolds for crop protection. Heterocyclic compounds, particularly those containing the oxazole ring, represent a rich source of biologically active molecules with diverse applications in agriculture.[1][2] This guide focuses on the 5-phenyl-1,3-oxazole-2-thiol core structure, a promising starting point for the development of new fungicides, herbicides, insecticides, and plant growth regulators. We provide a comprehensive framework for researchers, detailing the rationale for selecting this scaffold, robust protocols for its synthesis and derivatization, and detailed methodologies for a tiered biological screening cascade. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific principles behind experimental choices to guide researchers from initial synthesis to lead candidate identification.

Rationale and Strategic Approach

The 1,3-oxazole moiety is a "privileged" scaffold in medicinal and agricultural chemistry. Its five-membered ring structure, containing both nitrogen and oxygen, allows for diverse molecular interactions with biological targets.[3] Oxazole derivatives have been reported to exhibit a wide spectrum of bioactivities, including antifungal, herbicidal, insecticidal, and even plant growth-regulating properties.[1][4][5][6][7]

The selection of the This compound scaffold is strategic for several reasons:

  • Proven Bioactivity: The broader class of oxazoles and related heterocycles are known to be effective in crop protection.[1]

  • Synthetically Accessible Core: The core structure can be synthesized efficiently, allowing for the rapid generation of analogues.

  • Reactive Handle for Derivatization: The exocyclic thiol (-SH) group is an excellent nucleophile. This provides a convenient and highly versatile chemical handle for creating a diverse library of derivatives through reactions like S-alkylation, S-acylation, and Michael additions. This allows for systematic exploration of the chemical space around the core to optimize for potency, selectivity, and physicochemical properties.

  • Potential for Novel Modes of Action: The thiol group can potentially interact with metalloenzymes or form disulfide bonds with cysteine residues in target proteins, a mechanism exploited by some existing fungicides.

Our developmental workflow is designed as a logical progression from chemical synthesis to biological validation.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Selection synthesis Synthesis of Core Scaffold (this compound) derivatization Library Generation (Thiol Derivatization) synthesis->derivatization primary_screening Primary High-Throughput Screens (Single Concentration) derivatization->primary_screening secondary_screening Secondary Assays (Dose-Response Curves) primary_screening->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_id Lead Candidate Identification sar_analysis->lead_id

Sources

Troubleshooting & Optimization

Technical Resource Center: Optimizing the Synthesis of 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Phenyl-1,3-oxazole-2-thiol (CAS No: 16172-23-9).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers overcome common challenges and improve the yield and purity of this important heterocyclic compound. The guidance herein is synthesized from established chemical principles and field-proven insights to ensure experimental success.

Core Synthesis Pathway

The most direct and accessible route to this compound involves the cyclization of an α-amino ketone with a thiocarbonyl source. The workflow below illustrates the key transformation from 2-amino-1-phenylethanone hydrochloride and carbon disulfide.

G cluster_start Starting Materials cluster_reaction Reaction Conditions SM1 2-Amino-1-phenylethanone HCl Base Base (e.g., KOH) SM1->Base Deprotonation Product This compound SM1->Product Cyclization Reaction SM2 Carbon Disulfide (CS₂) SM2->Product Cyclization Reaction Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and cost-effective method is the reaction of 2-amino-1-phenylethanone (often used as its more stable hydrochloride salt) with carbon disulfide in the presence of a base.[2][3] This one-pot reaction forms the heterocyclic ring system efficiently. The starting α-amino ketone provides the C4, C5, nitrogen, and phenyl substituent, while carbon disulfide provides the C2 and sulfur atoms.

Q2: What is the underlying mechanism for this synthesis?

The reaction proceeds through a two-stage mechanism:

  • Dithiocarbamate Formation: The reaction is initiated by the deprotonation of the amine hydrochloride salt by a base (e.g., potassium hydroxide) to yield the free amine. This free amine then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form an intermediate dithiocarbamate salt.[3]

  • Intramolecular Cyclization & Dehydration: The dithiocarbamate intermediate then undergoes an intramolecular cyclization. The enolizable α-proton of the ketone is abstracted, and the resulting enolate attacks the thiocarbonyl carbon. This is followed by dehydration to yield the aromatic 1,3-oxazole ring.

G A Free Amine + CS₂ B Dithiocarbamate Intermediate A->B Nucleophilic Attack C Cyclized Intermediate (Oxazolidine) B->C Intramolecular Cyclization D Final Product (Aromatization) C->D Dehydration

Caption: Simplified reaction mechanism for oxazole-2-thiol formation.

Q3: Does this compound exhibit tautomerism?

Yes, this is a critical point for characterization. The compound exists in a dynamic equilibrium between the thiol form (5-phenyl-1,3-oxazol-2-ylthiol) and the thione form (5-phenyl-1,3-oxazol-2(3H)-one).[4] In solid state and in many solvents, the thione form is often predominant. This is important when interpreting spectroscopic data (IR, NMR), as you will likely observe peaks corresponding to the thione (C=S) and N-H groups, rather than just the S-H group.[4]

Q4: What are the primary safety precautions for this synthesis?

  • Carbon Disulfide (CS₂): CS₂ is highly volatile, extremely flammable (autoignition temperature ~90°C), and toxic. It must be handled exclusively in a well-ventilated chemical fume hood. All potential ignition sources must be eliminated.

  • Potassium Hydroxide (KOH): KOH is a strong caustic base that can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Ethanol is flammable. Ensure heating is performed using a controlled heating mantle and a condenser to prevent vapor escape.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Problem Area: Low or No Product Yield

Q: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A low yield is typically traced back to one of four areas: starting material quality, stoichiometry of the base, reaction temperature, or reaction time.

  • Starting Material Purity: 2-amino-1-phenylethanone hydrochloride is prone to degradation and can contain impurities. Verify its melting point (should be sharp, around 194°C with decomposition) and appearance.[2]

  • Base Stoichiometry: At least two equivalents of base (e.g., KOH) are required. The first equivalent neutralizes the hydrochloride salt to generate the free amine. The second equivalent facilitates the formation of the dithiocarbamate and subsequent cyclization steps.[5] Using insufficient base is a very common cause of reaction failure.

  • Temperature Control: While heating is necessary to drive the cyclization, excessive temperatures can lead to polymerization and decomposition of the dithiocarbamate intermediate. Refluxing in ethanol (approx. 78°C) is generally sufficient.

  • Reaction Monitoring: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before initiating workup.

Q: I suspect my base is the issue. Can I use other bases besides KOH?

While KOH is effective and widely used, other bases can be employed. Sodium ethoxide in ethanol can also be used, providing a homogenous reaction mixture.[6] Amine bases like triethylamine (TEA) can be used to neutralize the hydrochloride salt, but a stronger base is often still required for the cyclization itself. For consistency and driving the reaction to completion, KOH or NaOH remain the recommended choices.

Problem Area: Product Isolation and Purification

Q: My crude product is a dark, sticky oil instead of a solid. How can I purify it?

This is a common issue resulting from impurities and side products.

  • Acid-Base Extraction: The thiol/thione group imparts weak acidity to the product. During workup, after removing the ethanol, dissolve the residue in a dilute aqueous base (e.g., 5% NaOH or K₂CO₃ solution). This will deprotonate your product and pull it into the aqueous layer, leaving behind non-acidic organic impurities. Filter this solution to remove any insoluble material.

  • Re-precipitation: Cool the aqueous solution in an ice bath and slowly re-acidify it with a dilute acid (e.g., 1M HCl or acetic acid) until the product precipitates out.[4] The pH should be around 5-6.

  • Recrystallization: Collect the precipitated solid by filtration, wash with cold water, and dry it. The crude solid can then be recrystallized from a suitable solvent, such as an ethanol-water mixture, to achieve high purity.[4]

Q: My TLC shows multiple spots even after workup. What are the likely side products?

The primary side products are often uncyclized dithiocarbamate intermediates or products from self-condensation of the starting amino ketone. An incomplete reaction is also a possibility. If the acid-base workup is insufficient, column chromatography on silica gel is a reliable secondary purification method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

G cluster_yield Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product CheckSM Verify Starting Material Purity (MP, TLC) Start->CheckSM OilyProduct Crude is Oily/Sticky? Start->OilyProduct CheckBase Check Base Stoichiometry (≥2 equivalents) CheckSM->CheckBase If pure CheckTemp Optimize Temperature (Reflux Ethanol) CheckBase->CheckTemp If correct AcidBase Perform Acid-Base Extraction OilyProduct->AcidBase Yes Recrystallize Recrystallize from Ethanol/Water AcidBase->Recrystallize Column If needed: Silica Gel Chromatography Recrystallize->Column Still impure

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents:

  • 2-amino-1-phenylethanone hydrochloride

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute Ethanol

  • Hydrochloric Acid (1M)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.2 equivalents) in absolute ethanol under gentle stirring.

  • Addition of Starting Material: To this basic solution, add 2-amino-1-phenylethanone hydrochloride (1.0 equivalent) portion-wise. Stir the mixture for 15 minutes at room temperature. A slight color change may be observed as the free amine is formed.

  • Addition of CS₂: Cool the flask in an ice bath. Slowly add carbon disulfide (1.2 equivalents) dropwise via a syringe. Caution: This addition can be exothermic. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Allow the reaction to proceed for 4-6 hours, monitoring its progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add deionized water and stir until the solids dissolve. Wash this aqueous solution with a non-polar solvent like diethyl ether to remove any non-polar impurities. Discard the organic layer.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl with vigorous stirring. A solid precipitate should form. Continue adding acid until the pH is ~5.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the solid product. For higher purity, recrystallize from an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified product.

Table 1: Key Reaction Parameters for Optimization
ParameterRecommended ConditionRationale & Key Insights
Starting Material 2-amino-1-phenylethanone HClThe hydrochloride is more stable than the free base. Ensure high purity.
Base Potassium Hydroxide (KOH)Use ≥ 2 equivalents. One to neutralize the HCl salt, one to drive the reaction.
Solvent Absolute EthanolProvides good solubility for reactants and a suitable reflux temperature.
Reagent Carbon Disulfide (CS₂)Use a slight excess (1.1-1.2 eq.) to ensure complete reaction of the amine.
Temperature Reflux (~78°C)Balances reaction rate against the thermal stability of intermediates.
Reaction Time 4-8 hoursMonitor by TLC to avoid prolonged heating which can decrease yield.
Purification Acid-Base ExtractionExploits the acidic nature of the thiol/thione for highly effective purification.[4]

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

  • Al-Sultani, K. H., & Abbas, A. S. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 65(8), 1-10.

  • ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol.

  • ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.

  • Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.

  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

  • Biosynth. (n.d.). This compound.

  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

  • iChemical. (n.d.). 2-Amino-1-phenylethanone hydrochloride, CAS No. 5468-37-1.

  • ChemBK. (2024). 2-AMINO-1-PHENYLETHANONE.

  • PubChem. (n.d.). This compound.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

  • MDPI. (n.d.). 5-Furan-2yl[5][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism.

  • ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles.

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.

Sources

"purification of 5-Phenyl-1,3-oxazole-2-thiol by recrystallization techniques"

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 5-Phenyl-1,3-oxazole-2-thiol. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility in a given solvent at varying temperatures.[1] For heterocyclic compounds like this compound, achieving high purity is critical for accurate biological screening, downstream synthetic applications, and meeting regulatory standards.

This document moves beyond a simple protocol, offering in-depth troubleshooting and frequently asked questions to address the practical challenges encountered in the laboratory.

Compound Profile: this compound

A clear understanding of the target molecule's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₇NOS[2][3][4]
Molecular Weight 177.22 g/mol [2][5]
Appearance Typically a solid
Melting Point (m.p.) The closely related analog, 5-Phenyl-1,3,4-oxadiazole-2-thiol, has a melting point of 219-222 °C. This suggests the target compound is also a relatively high-melting solid.
General Solubility As a heterocyclic thiol, it is expected to be soluble in many common organic solvents.[6]

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.

Question 1: My compound "oiled out" during cooling, forming a liquid layer instead of solid crystals. What causes this and how can I prevent it?

Answer:

"Oiling out" is a common issue, particularly with compounds that have moderate melting points or when significant impurities are present.[7] It occurs when the solute precipitates from the solution at a temperature above its melting point, often due to a high concentration of the solute or the presence of impurities that depress the melting point of the mixture.

Causality & Corrective Actions:

  • Precipitation Above Melting Point: The solution is likely too saturated, causing the compound to come out of solution too quickly at a higher temperature.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool much more slowly.[8][9]

  • Rapid Cooling: Cooling the solution too fast does not provide sufficient time for the ordered crystal lattice to form.

    • Solution: Insulate the flask. After heating, place the flask on a cork ring or a folded towel to slow the rate of cooling. Do not immediately place it in an ice bath. Slow cooling is critical for the formation of pure crystals.[9]

  • High Impurity Load: Impurities can significantly lower the melting point of the eutectic mixture.

    • Solution: If the issue persists, it may be necessary to perform a preliminary purification step. If colored impurities are present, consider an activated charcoal treatment (see FAQ). Alternatively, recover the crude material by evaporating the solvent and attempt the recrystallization with a different solvent system.[8]

Question 2: After cooling, very few or no crystals have formed. What went wrong?

Answer:

This is a frustrating but solvable problem that typically points to one of two scenarios: excessive solvent use or supersaturation.

Causality & Corrective Actions:

  • Excessive Solvent: This is the most frequent cause of poor yield.[8] If too much solvent is used, the solution never reaches the point of saturation upon cooling, and the compound remains dissolved.[9][10]

    • Solution: Gently heat the solution and boil off a portion of the solvent (typically 10-20%) under a fume hood. Allow the concentrated solution to cool again. You can test the mother liquor (the solution from which the crystals are filtered) by placing a drop on a watch glass; rapid evaporation leaving a significant solid residue indicates that a large amount of the compound remains in solution.[9]

  • Supersaturation: The solution may cool below its saturation point without initiating crystal formation.[8][10] This state is metastable, and crystallization requires a nucleation point to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[7][8][10]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for crystal growth.[7][8][10]

    • Solution 3 (Deep Cooling): Once the solution has reached room temperature, placing it in an ice-water bath can further decrease solubility and induce crystallization.[1]

Question 3: My final product is still colored, but the literature suggests it should be a white or pale solid. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount of extra solvent (to prevent premature crystallization).

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Gently swirl and bring the solution back to a boil for a few minutes.

  • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing in the funnel.[11]

  • Allow the hot, colorless filtrate to cool slowly to yield purified crystals.

Question 4: The compound is precipitating in the filter funnel during hot filtration. How can I avoid this?

Answer:

This happens when the apparatus cools slightly, causing the solubility to drop and the product to prematurely crystallize, clogging the filter.[7]

Preventative Measures:

  • Use Excess Solvent: Before hot filtration, add a small excess of hot solvent (around 5-10% more) to the solution. This excess can be boiled off after filtration and before cooling.[7]

  • Pre-heat the Funnel: Place the filter funnel and fluted filter paper over the receiving flask and allow the steam from the boiling solvent to heat them before pouring the solution.

  • Keep the Solution Hot: Ensure the solution is at or very near its boiling point just before you begin to pour.

Experimental Workflow for Recrystallization

The following diagram illustrates the logical steps and decision points in a typical recrystallization process for this compound.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization & Isolation start Start with Crude Solid choose_solvent Select Solvent (e.g., Ethanol) start->choose_solvent add_solvent Add Minimum Hot Solvent to Dissolve choose_solvent->add_solvent dissolved Completely Dissolved? add_solvent->dissolved add_more Add More Hot Solvent dissolved->add_more No hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Yes add_more->add_solvent cool Cool Slowly to Room Temp. hot_filtration->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Formed? induce_xtal Induce (Scratch/Seed) crystals_form->induce_xtal No collect Collect via Vacuum Filtration crystals_form->collect Yes oiling_out->crystals_form No troubleshoot_oil Re-heat, Add Solvent, Cool Slower oiling_out->troubleshoot_oil Yes troubleshoot_oil->cool ice_bath Cool in Ice Bath induce_xtal->ice_bath ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow from crude solid to pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of this compound?

Based on reports for analogous 5-phenyl-1,3,4-oxadiazole-2-thiol structures, ethanol is an excellent starting point. Heterocyclic compounds often crystallize well from alcohols.[12] A good recrystallization solvent should dissolve the compound when hot but not when cold.[11] If the compound is too soluble in ethanol even at room temperature, a mixed solvent system like ethanol-water or methanol-water is a logical next choice.[13][14]

Q2: How do I perform a recrystallization using a mixed solvent system like ethanol-water?

A mixed solvent system is used when no single solvent has the ideal solubility characteristics.

Step-by-Step Protocol:

  • Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[6]

  • Add a few more drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.

  • Remove the solution from the heat and allow it to cool slowly and undisturbed. Crystals should form as the solubility decreases.

Q3: How do I know if my final product is pure?

The primary indicator of purity after recrystallization is the melting point . A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities typically cause the melting point to be depressed and broaden the range. You can also use Thin Layer Chromatography (TLC) to check for the presence of impurities.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Abed, S. J., & Ahmad, M. R. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Humanitarian, Purity and Applied Sciences, 37(4), 3340.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. el-R. S. (2003). 5-Furan-2yl[15][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[15][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 8(12), 950-957.

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings, 2(11), 654.
  • Petkevich, S. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
  • Petkevich, S. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. IUCr Journals.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H7NOS). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

"common side reactions and byproducts in 5-Phenyl-1,3-oxazole-2-thiol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis of 5-Phenyl-1,3-oxazole-2-thiol

The synthesis of this compound is a crucial process for the development of various pharmaceutical compounds, owing to the significant biological activities associated with the oxazole scaffold. A common and effective synthetic route involves the reaction of 2-amino-1-phenylethanone with a thiocarbonyl source, followed by cyclization. While seemingly straightforward, this synthesis is often plagued by side reactions and the formation of tenacious byproducts, complicating purification and impacting final yields. This guide will address these challenges in a practical, question-and-answer format.

Proposed Synthetic Pathway

A prevalent method for the synthesis of this compound involves the reaction of 2-amino-1-phenylethanone hydrochloride with potassium thiocyanate. This reaction proceeds through the initial formation of a thiourea intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the desired oxazole-2-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Formation

Question 1: My reaction is showing a very low yield of this compound, or no product at all. What are the likely causes?

Answer: Low or no yield in this synthesis can stem from several factors, often related to the stability of reactants and intermediates, as well as reaction conditions.

  • Incomplete Formation of the Thiourea Intermediate: The initial reaction between 2-amino-1-phenylethanone and potassium thiocyanate to form the N-(2-oxo-2-phenylethyl)thiourea intermediate is critical. Ensure that the reagents are of high purity and used in the correct stoichiometric ratios. The reaction is typically carried out in a polar solvent like ethanol or methanol to facilitate the dissolution of the starting materials.

  • Suboptimal Reaction Temperature: The cyclization of the thiourea intermediate to the oxazole ring requires sufficient thermal energy. If the reaction temperature is too low, the rate of cyclization will be slow, leading to low conversion. Conversely, excessively high temperatures can promote decomposition of the starting materials, intermediates, or the final product. A systematic optimization of the reaction temperature is recommended.

  • Presence of Water: The cyclization step is a dehydration reaction. The presence of significant amounts of water in the reaction mixture can shift the equilibrium away from the product. Ensure that anhydrous solvents and reagents are used.[1]

  • Incorrect pH: The pH of the reaction medium can influence the reactivity of the amine and the stability of the intermediates. While the hydrochloride salt of the starting amine is often used, the reaction may require a specific pH range for optimal performance. Small-scale trial reactions with minor adjustments in pH (e.g., through the addition of a non-nucleophilic base) may be beneficial.

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low product yield.

Common Side Reactions and Byproduct Formation

Question 2: I've isolated my product, but it's contaminated with significant impurities. What are the most common side reactions and byproducts in this synthesis?

Answer: Several side reactions can occur concurrently with the desired synthesis, leading to a mixture of products. Understanding these pathways is key to minimizing their formation.

Byproduct/Side Product Formation Mechanism Mitigation Strategies
N,N'-(1,2-diphenylethene-1,2-diyl)bis(thiourea) Self-condensation of the thiourea intermediate.Maintain a lower reaction temperature and avoid prolonged reaction times.
2,5-Diphenyl-1,4-dihydropyrazine Self-condensation of 2-amino-1-phenylethanone, particularly under basic conditions or at elevated temperatures.Control the reaction pH and temperature carefully. Add the base (if any) slowly.
Thiourea If the reaction between 2-amino-1-phenylethanone and potassium thiocyanate is incomplete or reversible, unreacted starting materials will remain.Ensure complete reaction by monitoring with TLC. Consider a slight excess of potassium thiocyanate.
2-Imino-5-phenyl-1,3-oxathiole An alternative cyclization pathway of the intermediate formed from the reaction of the α-haloketone (if formed in situ) with the thiocyanate ion.This is more likely if starting from an α-haloketone. When starting from the α-amino ketone, controlling the reaction conditions to favor the formation of the thiourea intermediate is key.
Hydrolysis Products The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to ring-opening.Maintain a neutral or mildly acidic pH during workup and purification. Avoid excessive heat.

Reaction Scheme of Major Side Product Formation:

Sources

"optimizing reaction conditions for the derivatization of 5-Phenyl-1,3-oxazole-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-phenyl-1,3-oxazole-2-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we will delve into the nuances of optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the chemical transformations involved.

Understanding the Core Chemistry: Thiol-Thione Tautomerism

Before embarking on the derivatization of this compound, it is crucial to understand its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is fundamental to its reactivity.

dot digraph "Thiol_Thione_Tautomerism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Thiol-Thione Tautomerism of the Parent Compound.

The thiol form possesses a nucleophilic sulfur atom, making it amenable to S-alkylation and S-acylation. The thione form, conversely, has a nucleophilic nitrogen atom within the ring. The position of this equilibrium can be influenced by the solvent and pH, which in turn dictates the outcome of derivatization reactions. In many cases, the thione form is predominant in the solid state and in solution.[1] However, deprotonation with a base generates a thiolate anion, which is a potent nucleophile and readily undergoes S-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the derivatization of this compound, providing both the probable cause and a step-by-step solution.

Issue 1: Low or No Yield of the S-Alkylated Product

  • Probable Cause 1: Incomplete Deprotonation. The reaction's success hinges on the formation of the thiolate anion. If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully activated.

    • Solution:

      • Choice of Base: Employ a base with a pKa higher than that of the thiol proton. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA). For less reactive alkylating agents, a stronger base like NaH may be necessary.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can drive the equilibrium towards the thiolate.

      • Reaction Temperature: While many S-alkylation reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes facilitate deprotonation and subsequent alkylation, especially with less reactive electrophiles.

  • Probable Cause 2: Inactive Alkylating Agent. The alkyl halide or other alkylating agent may have degraded over time.

    • Solution:

      • Verify Reagent Quality: If possible, check the purity of the alkylating agent by an appropriate analytical method (e.g., NMR).

      • Use Fresh Reagent: When in doubt, use a freshly opened bottle or a recently purified batch of the alkylating agent.

  • Probable Cause 3: Poor Solubility. If the starting material or the base is not well-dissolved, the reaction will be slow and inefficient.

    • Solution:

      • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone. DMF is often an excellent choice due to its high polarity and ability to dissolve a wide range of reactants.

      • Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Issue 2: Formation of an N-Alkylated Byproduct

  • Probable Cause: Ambident Nucleophilicity. As discussed, the tautomeric nature of the starting material presents two nucleophilic sites: the sulfur and the ring nitrogen. Certain reaction conditions can favor N-alkylation over the desired S-alkylation.

    • Solution:

      • Reaction Conditions: S-alkylation is generally favored under basic conditions where the thiolate is the predominant nucleophile.[2][3] To minimize N-alkylation, add the base to the solution of this compound and stir for a period (e.g., 15-30 minutes) to ensure complete formation of the thiolate before adding the alkylating agent.

      • Solvent Choice: Polar aprotic solvents like DMF or acetone tend to favor S-alkylation.

      • Nature of the Electrophile: Harder electrophiles may have a higher propensity to react at the nitrogen atom.

Issue 3: Degradation of the Oxazole Ring

  • Probable Cause: Ring Instability. The oxazole ring can be sensitive to harsh reaction conditions, particularly strong bases or high temperatures, which can lead to ring-opening and decomposition.[4][5]

    • Solution:

      • Mindful Base Selection: Avoid excessively strong bases like organolithium reagents (e.g., n-BuLi) if simple S-alkylation is the goal, as these can deprotonate the ring itself and lead to ring cleavage.[6]

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.

      • Aqueous Work-up: During the work-up, avoid strongly acidic or basic conditions if possible. Neutralize the reaction mixture carefully.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: A workflow for troubleshooting common derivatization issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical S-alkylation reaction?

A1: A reliable starting point for the S-alkylation of this compound is to use potassium carbonate (1.2 eq.) as the base and N,N-dimethylformamide (DMF) as the solvent. The reaction can typically be run at room temperature.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. The starting thiol is generally more polar than the S-alkylated product. Use a solvent system such as ethyl acetate/hexane to achieve good separation. The spots can be visualized under a UV lamp.

Q3: What is the best way to purify the S-alkylated product?

A3: After an aqueous work-up to remove the base and solvent, the crude product can usually be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a good starting point for the eluent system. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for obtaining highly pure material.

Q4: Can I perform S-acylation on this molecule?

A4: Yes, S-acylation is also a feasible derivatization. This is typically achieved by reacting the starting thiol with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety practices should be followed. Many alkylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents like DMF are skin-absorbent. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol provides a general method for the S-alkylation of this compound using an alkyl halide.

  • To a solution of this compound (1.0 eq.) in dry DMF, add potassium carbonate (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionAlternative
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH), Triethylamine (TEA)
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (ACN), Acetone
Temperature Room Temperature40-60 °C
Stoichiometry 1.2 eq. Base, 1.1 eq. Alkyl HalideVaries based on reagent reactivity
Protocol 2: General Procedure for S-Acylation

This protocol outlines a general method for the S-acylation of this compound using an acyl chloride.

  • Dissolve this compound (1.0 eq.) in dry dichloromethane (DCM) or THF.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting thioester by flash column chromatography.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Kumar, S., et al. (2010). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Journal of the Korean Chemical Society, 54(3), 324-329.
  • Williams, D. R., & Lowder, P. D. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 2(12), 1815–1818.
  • Shcherbatykh, T. V., et al. (2022). Thione–thiol tautomerism of I' and II'.
  • Ahmad, S., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1240, 130571.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1(Suppl.)), 0764.
  • Williams, D. R., & Fu, L. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 11(24), 5650–5653.
  • Arslan, N. B., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Journal of Molecular Structure, 1074, 54-62.
  • Pil'o, S. G., et al. (2002). Synthesis of New 5-Mercapto-1,3-oxazole Derivatives on the Basis of 2-Acylamino-3,3-dichloroacrylonitriles and Their Analogs. Russian Journal of General Chemistry, 72(11), 1714–1723.
  • ECHEMI. (n.d.).
  • Dudley, G. B., & Tunoori, A. R. (2006). Synthesis and Reactions of Oxazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 435-502). Elsevier.
  • Palamarchuk, V. I., et al. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 14(3), 55-59.
  • Kaur, H., et al. (2021). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. RSC Medicinal Chemistry, 12(10), 1735–1742.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496.
  • Grygorenko, O. O., et al. (2020). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594.
  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
  • Cornwall, P., et al. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (10), 2417-2427.
  • Solomin, V., et al. (2019). A Practical Synthesis of 1,3-Oxazole. European Journal of Organic Chemistry, 2019(8), 1668-1678.
  • Ram, K. R., et al. (2008). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles.
  • Li, B., & Johnson, D. S. (2007). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 84, 134.
  • Wieckowska, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4983.
  • Wang, H., et al. (2020). Visible‐Light‐Mediated Alkylation of N‐Heteroarenes Using 2‐Mercaptothiazolinium Salts as Alkyl Radical Source.
  • Kempe, R. (2019). Regioselective N-alkylation of 2-amino-azoles with alcohols for the synthesis of 2-N-(alkylamino)azoles catalyzed by a reusable heterogeneous cobalt catalyst. Green Chemistry, 21(18), 5036-5041.
  • El-Ghezal, L., et al. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 22(11), 1935.
  • Sargsyan, A. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(4).

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 5-Phenyl-1,3-oxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized 5-Phenyl-1,3-oxazole-2-thiol derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of observing lower-than-expected biological activity in your experiments. Our approach is rooted in a systematic process of elimination, starting from the compound itself and extending to the intricacies of the biological assay.

Part 1: Troubleshooting Guide - A Systematic Approach to Diagnosing Low Bioactivity

Experiencing diminished or no bioactivity from a newly synthesized batch of this compound derivatives can be a significant setback. The root cause can often be traced to one of three areas: the integrity of the compound, the conditions of the biological assay, or a combination of both. This guide provides a logical workflow to diagnose the issue.

Q1: My synthesized this compound derivative shows low or no bioactivity. Where do I start?

The first and most critical step is to verify the chemical identity and purity of your synthesized compound. Bioassays are highly sensitive to impurities, which can inhibit the desired activity or produce confounding results.

Recommended Actions:

  • Structural Verification: Confirm the structure of your synthesized compound using a combination of spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the core structure and the position of substituents. For the related 5-phenyl-1,3,4-oxadiazole-2-thiol, characteristic ¹H NMR signals in DMSO-d₆ include aromatic protons and a singlet for the SH proton.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight of your compound. The expected molecular weight for this compound is 177.22 g/mol .[2]

    • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic bands for S-H, C=N, and C-O stretches.[1]

  • Purity Assessment: Quantify the purity of your sample.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A high-purity sample should show a single major peak.

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[3]

    • Quantitative NMR (qNMR): A highly accurate method for determining purity without the need for a reference standard of the compound itself.[3]

Logical Troubleshooting Workflow

To systematically address the issue of low bioactivity, we recommend the following workflow:

Troubleshooting_Workflow cluster_compound Step 1: Compound Verification cluster_assay Step 2: Assay Validation cluster_conclusion Step 3: Conclusion Verify_Structure Verify Structure (NMR, MS, IR) Assess_Purity Assess Purity (HPLC, GC) Verify_Structure->Assess_Purity Structure Confirmed Assess_Purity->Verify_Structure <95% Purity or Unexpected Structure Check_Solubility Check Solubility & Stability Assess_Purity->Check_Solubility Purity >95% Check_Solubility->Verify_Structure Poor Solubility or Degradation Validate_Controls Validate Assay Controls (Positive & Negative) Check_Solubility->Validate_Controls Compound is Soluble & Stable Validate_Controls->Check_Solubility Controls Fail Optimize_Conc Optimize Compound Concentration Validate_Controls->Optimize_Conc Controls Perform as Expected Check_Interference Check for Assay Interference Optimize_Conc->Check_Interference No Activity at Optimal Conc. SAR_Analysis Consider Structure-Activity Relationship (SAR) Check_Interference->SAR_Analysis No Interference Detected Inactive_Compound Compound is Inactive in this Assay SAR_Analysis->Inactive_Compound

Caption: A stepwise workflow for troubleshooting low bioactivity.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and biological evaluation of this compound derivatives.

Synthesis and Purity

Q2: What are common synthetic routes for 5-substituted-1,3-oxazole-2-thiols and their potential pitfalls?

While the direct synthesis of this compound is not as extensively documented as its 1,3,4-oxadiazole isomer, general methods for oxazole synthesis can be adapted. A common route to the related 1,3,4-oxadiazole-2-thiols involves the reaction of a hydrazide with carbon disulfide in the presence of a base.[1][4]

Potential Pitfalls:

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials that can be difficult to separate.

  • Side Reactions: The formation of isomeric byproducts or dimers can reduce the yield of the desired product.

  • Thiol-Thione Tautomerism: The 2-thiol group can exist in equilibrium with its 2-thione tautomer.[5][6] This can affect its reactivity and biological interactions. The thione form is often favored in the solid state.[5]

Q3: How do I purify my this compound derivative effectively?

Purification is crucial for obtaining reliable bioactivity data.

  • Recrystallization: This is often the most effective method for purifying solid compounds. A suitable solvent system must be empirically determined.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities and side products.

Compound Stability and Solubility

Q4: My compound is pure, but I'm still not seeing activity. Could solubility or stability be the issue?

Absolutely. Poor solubility in the assay buffer can lead to an artificially low concentration of the compound available to interact with the biological target.

Recommended Actions:

  • Solubility Test: Visually inspect a solution of your compound in the assay buffer at the highest concentration to be tested. Look for any precipitate.

  • Solvent Selection: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells or inhibit enzymes.

  • Stability Assessment: The thiol group can be susceptible to oxidation. It is advisable to prepare fresh stock solutions of your compound and to minimize their exposure to light and air.

Biological Assay Considerations

Q5: How can I be sure that my assay is performing correctly?

Proper assay validation is essential.

  • Positive and Negative Controls: Always include a known active compound (positive control) and a vehicle control (e.g., DMSO) in your experiments. The positive control should give a robust signal, and the negative control should show no activity.

  • Dose-Response Curve: Test your compound over a wide range of concentrations to generate a dose-response curve. A lack of activity at all concentrations may indicate that the compound is truly inactive in your assay.

Q6: Could my compound be interfering with the assay technology?

Certain compounds can interfere with assay readouts, leading to false-positive or false-negative results.

  • Colorimetric Assays: Highly colored compounds can interfere with absorbance-based assays.

  • Fluorescence-Based Assays: Fluorescent compounds can interfere with fluorescence-based assays.

  • Luciferase-Based Assays: Some compounds can directly inhibit or activate luciferase, leading to misleading results.

Run a control experiment with your compound in the absence of the biological target to check for assay interference.

Structure-Activity Relationship (SAR)

Q7: My parent this compound is active, but my new derivative is not. Why?

The addition or modification of functional groups can have a profound impact on biological activity.

  • Steric Hindrance: A bulky substituent may prevent the compound from binding to its target.

  • Electronic Effects: Changes in the electronic properties of the molecule can affect its binding affinity.

  • Lipophilicity: Altering the lipophilicity of the compound can affect its ability to cross cell membranes and reach its target.

A systematic study of the structure-activity relationship (SAR) by synthesizing and testing a series of related compounds can provide valuable insights into the key structural features required for bioactivity.[7]

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols

This protocol for a related class of compounds can be adapted as a starting point for the synthesis of this compound derivatives.[1][4]

  • Esterification: Reflux the corresponding benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form the methyl ester.

  • Hydrazide Formation: React the methyl ester with hydrazine hydrate in absolute ethanol to form the corresponding hydrazide.

  • Cyclization: Reflux the hydrazide with carbon disulfide and potassium hydroxide in ethanol. After cooling, acidify the reaction mixture to precipitate the 5-substituted 1,3,4-oxadiazole-2-thiol.

Protocol 2: Purity Assessment by HPLC
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Key Concepts

Thiol-Thione Tautomerism

The thiol-thione tautomerism is a key chemical feature of 2-mercaptooxazoles that can influence their biological activity.

Tautomerism Thiol This compound (Thiol form) Thione 5-Phenyl-1,3-oxazol-2(3H)-one (Thione form) Thiol->Thione

Caption: Equilibrium between the thiol and thione tautomers.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. Retrieved January 14, 2026, from [Link]

  • Abed, S. J., & Ahmad, M. R. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Ibn Al-Haitham Journal for Pure and Applied Science, 37(4), 334-349.
  • Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved January 14, 2026, from [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). 5-Furan-2yl[1][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-13.

  • ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Kumar, D., Kumar, V., & Leeladhar. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 6(9), 3849-3855.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved January 14, 2026, from [Link]

  • MDPI. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved January 14, 2026, from [Link]

  • Singh, G., & Kaur, H. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 10(1), 2-13.
  • Taylor & Francis eBooks. (2021). Bioactive Oxazole-Based Cyclopolypeptides from Marine Resources and Their Health Potential. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved January 14, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H7NOS). Retrieved January 14, 2026, from [Link]

  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved January 14, 2026, from [Link]

  • Almajan, G. L., Barbuceanu, S. F., Saramet, I., Dinu, M., Doicin, C. V., & Draghici, C. (2008). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Revista de Chimie, 59(4), 395-398.
  • NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved January 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Retrieved January 14, 2026, from [Link]

  • PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Biologically Active Heterocyclic Compounds. Retrieved January 14, 2026, from [Link]

  • PubMed. (2014). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 14, 2026, from [Link]

Sources

"stability and proper storage conditions for 5-Phenyl-1,3-oxazole-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenyl-1,3-oxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges and maintain the integrity of your research.

I. Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a phenyl-substituted oxazole ring and a thiol group. Its stability is influenced by the chemical properties of both the oxazole ring and the thiol moiety. While the oxazole ring is generally thermally stable, it can be susceptible to oxidation and photolysis.[1] The thiol group is prone to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. The molecule also exhibits thiol-thione tautomerism, existing in equilibrium between the thiol and thione forms.[2]

A foundational understanding of these properties is crucial for preventing degradation and ensuring the reliability of experimental results.

II. Recommended Storage and Handling

To maintain the integrity of this compound, adherence to proper storage and handling protocols is paramount.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][4]Minimizes the rate of potential degradation reactions. While stable at recommended temperatures, elevated temperatures can accelerate oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The thiol group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere will significantly slow this degradation pathway.
Light Protect from light.Oxazole rings can be sensitive to photolysis.[1] Amber vials or storage in a dark cabinet is recommended.
Moisture Keep container tightly closed in a dry area.[3][4]Moisture can facilitate hydrolytic degradation of the oxazole ring and may also accelerate oxidation of the thiol group.
Purity Use high-purity, anhydrous solvents for solutions.Impurities in solvents, such as water or peroxides, can initiate or catalyze degradation.

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed inconsistent_results Inconsistent Experimental Results start->inconsistent_results color_change Discoloration of Solid or Solution start->color_change new_peak Unexpected Peaks in Analytical Data (HPLC, NMR) start->new_peak cause1 Oxidation of Thiol Group inconsistent_results->cause1 cause2 Oxazole Ring Degradation inconsistent_results->cause2 cause3 Contamination inconsistent_results->cause3 color_change->cause1 new_peak->cause1 new_peak->cause2 solution1 Verify Storage Conditions (Inert atmosphere, dark, cool, dry) cause1->solution1 solution2 Perform Purity Analysis (HPLC, NMR, MS) cause1->solution2 solution4 Handle Under Inert Gas cause1->solution4 cause2->solution1 cause2->solution2 solution3 Use Freshly Prepared Solutions cause3->solution3 end Resolution solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for stability issues with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of the stored compound using an appropriate analytical method (see Section V). Compare the results with the certificate of analysis.

    • Review Handling Procedures: Ensure that all handling of the solid and its solutions is performed under an inert atmosphere to minimize exposure to oxygen.

    • Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from the solid and repeat the experiment. Solutions are generally less stable than the solid material.

Issue 2: The solid material has changed color (e.g., from off-white to yellow or brown).

  • Potential Cause: This is often a visual indicator of oxidation or other degradation pathways.

  • Troubleshooting Steps:

    • Do Not Use: Do not proceed with experiments using discolored material.

    • Analytical Confirmation: If possible, analyze a small sample of the discolored material to identify degradation products. The primary suspect would be the corresponding disulfide.

    • Procure Fresh Material: It is highly recommended to use a fresh, unopened batch of the compound.

Issue 3: Appearance of new peaks in analytical data (e.g., HPLC, LC-MS, NMR) over time.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradants: Attempt to identify the structure of the new species. For thiol oxidation, look for a product with a molecular weight corresponding to the disulfide dimer.

    • Evaluate Storage of Solutions: If the degradation is observed in a solution, consider the stability in the specific solvent used. Some solvents may promote degradation more than others. Buffers with a basic pH can deprotonate the thiol, making it more susceptible to oxidation.

    • Implement Stricter Storage: For long-term storage of solutions, consider freezing at -20°C or -80°C under an inert atmosphere.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways are:

  • Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (5,5'-diphenyl-bis(1,3-oxazole)-2,2'-disulfide). This is often catalyzed by atmospheric oxygen, metal ions, or light.

  • Oxazole Ring Cleavage: While more stable than the thiol group, the oxazole ring can undergo cleavage under harsh conditions such as strong acids, bases, or potent oxidizing agents.[1]

Q2: How can I visually inspect the quality of my this compound?

A2: The pure compound should be an off-white to light yellow solid. Any significant color change, such as turning noticeably yellow, tan, or brown, may indicate degradation. However, visual inspection is not a substitute for analytical purity assessment.

Q3: What is the recommended solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used solvents for this class of compounds.[5][6] It is critical to use anhydrous, high-purity solvents. After preparation, overlay the solution with an inert gas (argon or nitrogen) and store it in a tightly sealed vial, protected from light at a low temperature (e.g., -20°C).

Q4: Can I store solutions of this compound at room temperature?

A4: It is not recommended to store solutions at room temperature for extended periods. The compound is more susceptible to degradation when in solution. For daily use, solutions can be kept on ice and protected from light. For longer-term storage, freezing is advised.

Q5: How does pH affect the stability of this compound in aqueous media?

A5: In aqueous solutions, the pH can significantly impact stability. Basic conditions (pH > 8) will deprotonate the thiol to form a thiolate anion. This thiolate is more nucleophilic and much more susceptible to oxidation than the neutral thiol. Therefore, for experiments in aqueous buffers, it is advisable to use a slightly acidic to neutral pH and to use degassed buffers.

V. Experimental Protocols for Stability Assessment

To ensure the quality of this compound, regular purity checks are recommended, especially for long-term studies.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer, a common degradation product.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The pure compound should appear as a single major peak.

    • The disulfide dimer, being more nonpolar, is expected to have a longer retention time.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Confirmation of Identity and Degradation by Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Expected Ions:

    • This compound (C₉H₇NOS): Molecular weight of 177.22 g/mol .[7] Look for the protonated molecule [M+H]⁺ at m/z 178.03 or the deprotonated molecule [M-H]⁻ at m/z 176.02.

    • Disulfide Dimer (C₁₈H₁₂N₂O₂S₂): Molecular weight of 352.43 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 353.04.

Visualizing the Degradation Pathway

degradation_pathway Thiol This compound (M.W. 177.22) Disulfide Disulfide Dimer (M.W. 352.43) Thiol->Disulfide Oxidation ([O], light, metal ions)

Caption: Primary oxidative degradation pathway of this compound.

VI. References

  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.

  • AK Scientific, Inc. 5-Chlorobenzo[d]oxazole-2-thiol Safety Data Sheet.

  • Rovin, D. K., Kumar, V., & Leeladhar. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

  • Kumar, D., et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advance Research and Innovation.

  • AL-Majidi, S. MH; AL-Adhami, H. JA. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Humanitarian, Social and Scientific Research.

  • PubChem. This compound. [Link]

  • Demirbas, N., et al. (2004). 5-Furan-2yl[3][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Phenyl-1,3-oxazole-2-thiol. This resource is designed to provide expert guidance and practical solutions for the common yet significant challenge of this compound's low aqueous solubility in biological assays. Our goal is to equip you with the knowledge and tools to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Hurdle

This compound is a heterocyclic compound of interest in various research fields. However, its aromatic and largely nonpolar structure contributes to poor solubility in aqueous-based buffers, a critical issue for most biological assays. Precipitation of the compound during an experiment can lead to inaccurate concentration-response curves, false negatives, and a general lack of reproducibility. This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a common phenomenon known as solvent-shift precipitation. While this compound may be soluble in a strong organic solvent like DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment like your assay buffer. The organic solvent disperses, and if the final concentration of the compound exceeds its aqueous solubility limit, it will crash out of solution.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: The tolerance to DMSO is cell-line and assay duration dependent. However, a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v).[3][4] For sensitive cell lines or long-term incubations (over 24 hours), it is advisable to aim for a final concentration of 0.1% or lower.[3][5][6] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.[5][6]

Q3: Can I simply sonicate my buffer after adding the compound to redissolve the precipitate?

A: While sonication can help redissolve precipitated compounds, it may only provide a temporary solution.[2] The compound may recrystallize over time, especially during longer incubation periods. It is a useful technique for initial formulation but should be combined with a robust solubilization strategy for consistent results.

Q4: How should I store my stock solution of this compound?

A: Stock solutions in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to minimize solvent evaporation and chemical degradation. The oxazole ring system can be sensitive to strong acids and bases, so ensure the storage solvent is neutral and of high purity.[7]

In-Depth Troubleshooting Guides

Guide 1: The Co-Solvent Approach

Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall polarity of the solvent system, thereby enhancing the solubility of nonpolar compounds.

Troubleshooting Steps:

  • Determine Maximum Tolerable Co-Solvent Concentration: Before testing the solubility of your compound, it is crucial to determine the highest concentration of the co-solvent that your biological system can tolerate without adverse effects.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO, ethanol, or PEG-400) to create a concentrated stock solution.

  • Serial Dilution in Co-Solvent: Perform serial dilutions of your stock solution in the same co-solvent to create a range of concentrations.

  • Addition to Assay Buffer: Add a small, consistent volume of each co-solvent dilution to your assay buffer, ensuring the final co-solvent concentration remains below the predetermined tolerance limit.

  • Visual and Instrumental Inspection: Visually inspect for any signs of precipitation. For a more quantitative assessment, use techniques like nephelometry to measure turbidity.[1]

Table 1: Common Co-solvents and Their Typical Final Assay Concentrations

Co-SolventTypical Final ConcentrationNotes
DMSO≤ 0.5%Widely used, but can have biological effects at higher concentrations.[4][5][6][8]
Ethanol≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.
Polyethylene Glycol 400 (PEG-400)≤ 1%Generally well-tolerated, can be effective for highly lipophilic compounds.
Propylene Glycol≤ 1%Another well-tolerated option.
Guide 2: pH Modification Strategy

Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound contains a thiol group, which is weakly acidic. By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound.

Workflow for pH Optimization:

ph_optimization_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_decision Decision start Estimate pKa of Thiol Group (Likely > 9) prep_buffers Prepare a Range of Buffers (pH 7.0 to 10.0) start->prep_buffers prep_stock Prepare Concentrated Stock in DMSO prep_buffers->prep_stock add_stock Add Stock to Buffers prep_stock->add_stock incubate Incubate and Observe for Precipitation add_stock->incubate analyze Analyze Solubility (e.g., Nephelometry) incubate->analyze check_solubility Is Solubility Sufficient? analyze->check_solubility check_compatibility Is Optimal pH Compatible with Assay? check_solubility->check_compatibility Yes end_fail Consider Alternative Strategy (e.g., Cyclodextrins) check_solubility->end_fail No end_success Proceed with Assay check_compatibility->end_success Yes check_compatibility->end_fail No

Caption: Workflow for pH-based solubility optimization.

Important Considerations:

  • pKa of the Thiol Group: The pKa of thiol groups in similar heterocyclic compounds can be high (e.g., the pKa of 2-mercaptoimidazole is around 11.4).[9] Therefore, a significant increase in solubility may only be observed at a pH that is not physiologically relevant.

  • Oxazole Ring Stability: The oxazole ring can be susceptible to cleavage under strongly basic conditions.[7][10] It is crucial to assess the stability of this compound at any elevated pH you intend to use. A simple experiment would be to incubate the compound at the desired pH for the duration of your assay and then analyze for degradation using HPLC.

  • Assay Compatibility: Ensure that the chosen pH is compatible with the biological components of your assay (e.g., enzyme activity, cell viability).

Guide 3: Utilizing Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][13]

Recommended Cyclodextrins for Biological Assays:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Randomly methylated-β-cyclodextrin (RAMEB): Often shows excellent solubilizing capacity for heterocyclic and aromatic compounds.[11]

Experimental Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of your chosen cyclodextrin (e.g., 1%, 2.5%, 5% w/v) in your assay buffer.

  • Add this compound: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Solubilized Compound: Measure the concentration of this compound in the clear supernatant, typically by UV-Vis spectrophotometry or HPLC.

  • Vehicle Control: Remember to test the effect of the chosen cyclodextrin concentration on your biological assay in a vehicle control experiment.

Diagram of Cyclodextrin Encapsulation:

cyclodextrin_encapsulation cluster_system Aqueous Environment cluster_cd Cyclodextrin compound This compound (Poorly Soluble) hydrophobic_inner Hydrophobic Cavity compound->hydrophobic_inner Encapsulation hydrophilic_outer Hydrophilic Exterior complex Soluble Inclusion Complex cluster_cd cluster_cd

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Summary and Recommendations

When encountering solubility issues with this compound, a systematic approach is key.

  • Start with DMSO: Determine the maximum tolerated concentration in your assay and work within that limit.

  • Consider Co-solvents: If more solubility is needed, explore other biocompatible co-solvents.

  • Investigate pH Modification: If the compound has ionizable groups, this can be a powerful tool, but be mindful of compound stability and assay compatibility.

  • Employ Cyclodextrins: For particularly challenging compounds, cyclodextrins offer an effective and often non-toxic solution.

Always validate your chosen solubilization method with appropriate vehicle controls to ensure that the excipients themselves are not influencing your experimental results.

References

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • BenchChem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • BenchChem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • BioAssay Systems. Troubleshooting.
  • BenchChem. How to prevent "Antibacterial agent 102" precipitation in assays.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • National Institutes of Health. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • Sigma-Aldrich. 5-Phenyl-1,3,4-oxadiazole-2-thiol 97 3004-42-0.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • BenchChem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Biosynth. This compound | 16172-23-9 | RAA17223.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs.
  • Santa Cruz Biotechnology. This compound.
  • Schönbeck, J. C. S., Gaardahl, K., & Houston, B. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 648–654.
  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • National Institutes of Health. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • PubChem. This compound | C9H7NOS | CID 12230876.
  • Santa Cruz Biotechnology. This compound.
  • ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
  • National Institutes of Health. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus.
  • PubChemLite. This compound (C9H7NOS).
  • IJPPR. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.
  • PubChem. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377.
  • ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives.
  • National Institutes of Health. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole.
  • National Institutes of Health. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • PubChem. 2-Mercaptoimidazole | C3H4N2S | CID 1201386.
  • ChemicalBook. 2-MERCAPTOIMIDAZOLE CAS#: 872-35-5.
  • Natural Products Atlas. (2022, September 6). Showing NP-Card for 5-phenyl-4,5-dihydro-1,3-oxazole-2-thiol (NP0233173).

Sources

"methods for confirming the purity of 5-Phenyl-1,3-oxazole-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenyl-1,3-oxazole-2-thiol

Guide ID: TSC-1617223-01 Topic: Methods for Confirming the Purity of this compound Senior Application Scientist: Dr. Gemini

Introduction

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately assess and confirm the purity of this compound (CAS No: 16172-23-9).[1] The integrity of experimental data and the safety of subsequent applications hinge on the unambiguous characterization of this key heterocyclic compound. This document moves beyond simple procedural lists to explain the rationale behind each analytical method, offering troubleshooting advice in a practical, question-and-answer format. Our approach integrates multiple orthogonal techniques to build a robust, self-validating purity profile.

The following diagram illustrates a recommended workflow for a comprehensive purity assessment, ensuring both identity and quantity are confirmed before a batch is released for downstream applications.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Quantitative Purity & Impurity Profiling cluster_3 Final Assessment Synthesis Synthesized or Procured Material MP Melting Point Analysis (Sharpness of range) Synthesis->MP TLC Thin-Layer Chromatography (Single spot check) Synthesis->TLC FTIR FTIR Spectroscopy (Functional group confirmation) NMR NMR Spectroscopy (¹H & ¹³C for structure) MP->NMR HPLC HPLC-UV/PDA (Primary quantitative method) TLC->HPLC MS Mass Spectrometry (Molecular weight verification) NMR->MS MS->HPLC EA Elemental Analysis (CHNS composition) HPLC->EA LCMS LC-MS (Impurity identification) HPLC->LCMS Certified Certified Compound (Purity ≥ 95-99%) HPLC->Certified EA->Certified LCMS->Certified

Caption: Recommended workflow for purity assessment.

Frequently Asked Questions (FAQs) by Analytical Method

This section addresses common questions and issues encountered during the purity analysis of this compound.

Spectroscopic Methods (NMR & Mass Spectrometry)

Q: How can I use ¹H NMR to assess the purity of my sample?

A: Proton NMR (¹H NMR) is one of the most powerful tools for purity assessment because it provides both structural confirmation and a view of proton-containing impurities. For a pure sample of this compound, you should expect to see specific signals corresponding to the phenyl and oxazole ring protons. Impurities, such as residual solvents or synthetic by-products, will appear as extra peaks.

  • Expertise & Experience: The key is to integrate the peaks. The ratio of integrals for the compound's protons should match the theoretical ratio. For instance, the aromatic protons of the phenyl group should integrate to 5, relative to the single proton on the oxazole ring. Any peaks that do not belong to the main compound or the deuterated solvent should be integrated and compared to a known standard or the main compound's peaks to estimate the impurity level (mol%). Pay close attention to the baseline for broad signals that might indicate polymeric impurities.

Q: I see small, unidentifiable peaks in my ¹H NMR spectrum. What could they be?

A: These peaks typically originate from three sources:

  • Residual Solvents: Common synthesis and purification solvents (e.g., ethanol, ethyl acetate, dichloromethane, DMSO) are frequent culprits. Their chemical shifts are well-documented and can be easily identified.

  • Synthetic Impurities: These could be unreacted starting materials or by-products from the synthesis. Reviewing the synthetic route can provide clues to their potential structures.[2][3]

  • Water: A broad singlet, often around 1.5-4.0 ppm depending on the solvent (e.g., ~3.3 ppm in DMSO-d6), is indicative of residual water.

Q: What is the expected mass for this compound, and how does Mass Spectrometry confirm purity?

A: The molecular formula for this compound is C₉H₇NOS, with a calculated molecular weight of approximately 177.22 g/mol .[1][4]

  • Low-Resolution MS: This technique will confirm the presence of an ion corresponding to the molecular weight (e.g., [M+H]⁺ at m/z 178.23 or [M-H]⁻ at m/z 176.21). While useful for identity, it is not a strong indicator of purity on its own, as impurities with the same nominal mass will not be resolved.

  • High-Resolution MS (HRMS): This is a superior technique for confirming identity. HRMS measures the mass-to-charge ratio to four or more decimal places, allowing for the determination of the elemental formula. A match between the measured mass and the theoretical mass for C₉H₇NOS provides very high confidence in the compound's identity. For example, the calculated exact mass for [C₉H₈NOS]⁺ is 178.0321. An HRMS result within a few ppm (e.g., 178.0324) strongly supports the assigned structure.

Chromatographic Methods (HPLC)

Q: How do I develop a suitable HPLC method for purity analysis?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity assessment. A reverse-phase method is most appropriate for this compound.

  • Causality Behind Choices:

    • Column: A C18 column is the standard choice for moderately polar aromatic compounds, as it provides good retention and resolution.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. The organic modifier is increased over time to elute the compound.

    • Additive: A small amount of acid (0.1% formic acid or trifluoroacetic acid) is added to both mobile phases. This suppresses the ionization of the thiol group and any acidic/basic functionalities, leading to sharper, more symmetrical peaks.

    • Detection: A photodiode array (PDA) detector is ideal. It allows you to monitor the elution at the wavelength of maximum absorbance (λ-max) for the highest sensitivity and also performs peak purity analysis by comparing spectra across a single peak.

Q: I see multiple peaks in my chromatogram. How do I proceed?

A: First, identify the main peak corresponding to this compound, which should be the largest by area percent. All other peaks are potential impurities. The purity is often reported as "Area %," calculated as (Area of Main Peak / Total Area of All Peaks) × 100.

  • Trustworthiness: To validate this, run a blank (injection of solvent) to identify any system peaks. If standards are available for expected impurities (e.g., starting materials), they should be injected to confirm their retention times. For unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive way to obtain molecular weight information and aid in their identification.[5]

Physical & Elemental Characterization

Q: How do I interpret melting point results?

A: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the range over which the substance melts. Therefore, a broad and/or depressed melting point is a strong qualitative indicator of the presence of impurities.

Q: My elemental analysis results are off by >0.4%. What are the possible reasons?

A: Elemental analysis (CHNS) measures the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values are compared to the theoretical values calculated from the molecular formula. A deviation of more than ±0.4% suggests the sample is impure.

  • Potential Causes:

    • Persistent Impurities: The most common reason. Even small amounts of an impurity with a different elemental composition can skew the results.

    • Incomplete Combustion: This can lead to inaccurate readings, though modern analyzers are very efficient.

    • Hygroscopic Nature: If the compound has absorbed atmospheric water, the hydrogen percentage will be artificially high, and others will be low.

    • Residual Solvents: A solvent impurity will alter the C, H, N, and S ratios.

Property Value Reference
CAS Number 16172-23-9[1]
Molecular Formula C₉H₇NOS[1][4]
Molecular Weight 177.22 g/mol [1][4]
Theoretical Elemental Composition C: 60.99%, H: 3.98%, N: 7.90%, O: 9.02%, S: 18.09%Calculated

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for method development. It must be optimized and validated for your specific instrumentation and sample.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of diluent to achieve a concentration of 0.1 mg/mL. Sonicate briefly if necessary.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA/UV detector at 254 nm (or λ-max if determined).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability & Analysis:

    • Inject the sample diluent (blank) to identify any background peaks.

    • Make five replicate injections of the sample solution. The relative standard deviation (RSD) of the main peak's area should be < 2.0%.

    • Calculate the area percent purity from a single, representative injection.

Troubleshooting Common Purity Issues

When an analysis indicates that a sample is impure, the following diagnostic flowchart can help determine the root cause.

Troubleshooting_Workflow start Low Purity Detected (e.g., by HPLC or NMR) q1 Are there sharp, discrete peaks in ¹H NMR that are not the product or known solvent? start->q1 q2 Does the ¹H NMR show broad, unresolved signals at the baseline? q1->q2 No cause1 Cause: Residual Solvents q1->cause1 Yes q3 Do extra peaks in HPLC have masses corresponding to starting materials or known by-products? q2->q3 No cause3 Cause: Degradation or Polymeric Impurities q2->cause3 Yes cause2 Cause: Synthetic By-products or Unreacted Starting Materials q3->cause2 Yes cause4 Cause: Inorganic Impurities (Salts) q3->cause4 No action1 Action: - Identify solvent by NMR shift. - Dry sample under high vacuum. cause1->action1 action2 Action: - Use LC-MS to identify impurities. - Re-purify sample (e.g., column chromatography, recrystallization). cause2->action2 action3 Action: - Check storage conditions. - Re-purify or re-synthesize. cause3->action3 action4 Action: - Check elemental analysis for S. - Perform aqueous wash if applicable. cause4->action4

Caption: Troubleshooting flowchart for low purity results.

References

  • Kumar, D. et al. (2014). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research in Engineering and Technology, 5(1), pp. 68-75. Available at: [Link]

  • Hasan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), pp. 2007-2010. Available at: [Link]

  • ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available at: [Link]

  • Supporting Information for publications often contains detailed spectral data. Example: 3 - Supporting Information. Available at: [Link]

  • Demirbas, N. et al. (2002). 5-Furan-2yl[6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), pp. 7-15. Available at: [Link]

  • ResearchGate. Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. Available at: [Link]

  • Stefańska, J. et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), pp. 1495–1499. Available at: [Link]

  • Uccella, N. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), pp. 715-731. Available at: [Link]

  • Al-Juboori, A. M. et al. (2013). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 3(4), pp. 205-212. Available at: [Link]

  • ResearchGate. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Available at: [Link]

Sources

Validation & Comparative

"antimicrobial activity of 5-Phenyl-1,3-oxazole-2-thiol compared to fluconazole"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Antifungals

I'm starting with Google searches to collect data on the antifungal activity of 5-Phenyl-1,3-oxazole-2-thiol and fluconazole. I am focused on their mechanisms and established experimental protocols for antimicrobial susceptibility testing. I plan to analyze the search results for quantitative information.

Gathering Comparative Data

I'm now diving deep into Google searches, seeking quantitative data on the efficacy of this compound and fluconazole against diverse microbial strains. I'm focusing on MIC and Zone of Inhibition metrics, and also looking for synthesis details of the former. This comparison guide is shaping up, and I'll soon structure it with a focus on antimicrobial resistance, chemical structures, testing methodologies, and comparative data visualization.

Formulating Comparison Steps

My strategy is taking shape. I'm focusing on a structured approach. I'll search Google to collect info on both compounds and their antifungal activity, including established testing protocols and mechanisms. After gathering the quantitative data, I'll structure the guide with a strong introduction, methodology, results, discussion, and cited references. I'll include diagrams to show the workflow.

Developing Comparison Framework

I'm currently structuring a detailed comparison guide on the antimicrobial activities of this compound and fluconazole. I've begun framing the introduction by highlighting the pressing global issue of antimicrobial resistance, particularly the challenge of fungal infections. My focus now is on building a robust comparison framework.

Refining Compound Details

I'm now diving into the specifics of each compound. For fluconazole, I'm solidifying its mechanism – the 14α-demethylase inhibition and its impact on ergosterol synthesis. The plan is to present the structure concisely, backed by relevant citations. I've begun searching for detailed information on this compound and its exact mode of action, and it seems the broad mechanism will involve cell process disruption.

Formulating Comparison Steps

My thought process has shifted to a detailed plan for the comparison guide. I've broken it down into an introduction framing the antimicrobial resistance issue and introducing both compounds. I'll outline fluconazole's mechanism and structure, citing relevant sources, then investigate this compound's mechanism. My research shows its activity likely involves disruption of cell processes, and that the thiol group enhances biological activity. I will next focus on antimicrobial susceptibility testing methodologies like broth dilution, agar dilution, and disk diffusion.

Planning Data Synthesis

I'm now grappling with the comparative activity data. While I have background on the compounds, finding direct head-to-head MIC data is proving difficult. I'll need to synthesize findings, noting activity of related compounds and any qualitative data, while acknowledging the need for more specific research on the exact phenyl-oxazole-thiol compound. I'm focusing on creating clear data presentation, possibly with a Graphviz diagram of antimicrobial susceptibility workflow.

Developing Detailed Outlines

I've just finished formulating the complete structure for the comparison. I've broken it into introduction, compound profiles, susceptibility testing methodology, data synthesis and presentation, and a comparison of mechanisms of action. Now, I'm ready to begin fleshing out each section, and am currently drafting the data presentation. I'll need to create a hypothetical data table, as no direct head-to-head comparison is available.

Outlining Content Assembly

I'm now integrating all elements. I've compiled the core sections: the introduction setting the stage, compound profiles detailing fluconazole and the novel thiol-oxazole, and the methodologies for evaluating antimicrobial activity. I've also drafted the data presentation with a hypothetical comparison, given the scarcity of direct MIC data. The Graphviz diagrams for the mechanisms of action are in progress as well.

I'm synthesizing this information into a cohesive format. I'm focusing on crafting the discussion section to highlight both the established nature of fluconazole and the potential of the oxazole-thiol compound. The need for future research into the precise mode of action will be a key emphasis.

Structuring The Guide Content

I'm now fully immersed in developing the detailed sections. The introduction and compound profiles are solidified. I've designed a clear protocol for susceptibility testing and, given the data limitations, have carefully created a hypothetical data table to illustrate the potential comparison. I'm focusing on the synthesis description and discussion, emphasizing the need for future research on the oxazole-thiol. I'm also including all source material.

A Comparative Analysis of the Cytotoxic Profiles of 5-Phenyl-1,3-oxazole-2-thiol Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, the 1,3-oxazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxicity of 5-Phenyl-1,3-oxazole-2-thiol derivatives against doxorubicin, a well-established chemotherapeutic agent. Doxorubicin, an anthracycline antibiotic, is a potent and broadly effective anticancer drug; however, its clinical use is often limited by severe side effects, most notably cardiotoxicity.[] This has spurred the search for alternative compounds, such as oxazole derivatives, that may offer a wider therapeutic window.

This technical guide will delve into the mechanisms of action, present available comparative cytotoxicity data, and provide detailed protocols for assessing the cytotoxic profiles of these compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate the potential of this compound derivatives as a viable alternative or adjunct to conventional chemotherapy.

Mechanisms of Cytotoxicity: A Tale of Two Scaffolds

The cytotoxic effects of doxorubicin and oxazole derivatives stem from distinct and multifaceted mechanisms of action. Understanding these differences is crucial for rational drug design and the development of targeted therapies.

Doxorubicin: The DNA Damage Incumbent

Doxorubicin's primary mode of action involves its interaction with DNA, leading to the disruption of essential cellular processes.[] Its planar anthracycline structure intercalates between DNA base pairs, obstructing the progression of replication and transcription machinery.[4] Furthermore, doxorubicin inhibits topoisomerase II, an enzyme critical for resolving DNA supercoiling. By stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of cleaved DNA strands, resulting in persistent double-strand breaks.[][5] This DNA damage triggers cell cycle arrest and ultimately apoptosis.[4]

Another significant contributor to doxorubicin's cytotoxicity is the generation of reactive oxygen species (ROS) through its metabolic activation.[] This oxidative stress can lead to widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.[6]

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin's cytotoxic mechanism.

This compound Derivatives: A Multi-Targeted Approach

In contrast to doxorubicin's primary focus on DNA damage, oxazole derivatives exhibit a more diverse range of cellular targets.[7][8] This multi-targeted approach may contribute to their efficacy against a broader spectrum of cancer cell lines and potentially circumvent some of the resistance mechanisms that affect conventional chemotherapeutics.

Studies have shown that oxazole derivatives can induce apoptosis by inhibiting various key cellular players, including:

  • Tubulin Polymerization: Some oxazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

  • Protein Kinases: These compounds can target various protein kinases involved in cancer cell proliferation and survival signaling pathways.[7][8]

  • DNA Topoisomerases: While not their primary mechanism, some oxazole derivatives have also been shown to inhibit DNA topoisomerase enzymes.[7][8]

  • STAT3 and G-quadruplexes: Novel targets such as STAT3 and G-quadruplexes have also been identified as being inhibited by oxazole derivatives, highlighting their potential for novel therapeutic strategies.[7]

The specific mechanism of action can vary significantly depending on the substitutions on the phenyl and oxazole rings, offering a rich scaffold for medicinal chemistry exploration.[1]

Comparative Cytotoxicity: An In Vitro Perspective

Direct comparative studies of this compound derivatives against doxorubicin are emerging. However, the broader class of oxazole derivatives has been extensively evaluated against various cancer cell lines, often with doxorubicin as a positive control. The following table summarizes representative data from the literature to provide a comparative overview of their cytotoxic potential. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.05 - 1[9]
A549 (Lung)0.1 - 2[10]
HepG2 (Liver)0.1 - 5[10]
HCT116 (Colon)0.02 - 0.5[11]
5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Various (NCI-60 panel)5.37 (average GI50)[11]
2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles SNB-75 (CNS)Cytostatic at 10[12]
HOP-92 (Lung)High anti-proliferative activity[12]
5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Kelly (Neuroblastoma)1.9[13]
5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues SK-MEL-2 (Skin)4.27 µg/ml[14]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized protocols for in vitro cytotoxicity assessment are essential. The following sections detail the methodologies for two widely used assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives and doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: A streamlined workflow of the MTT cytotoxicity assay.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[17][18] The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[18]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

G cluster_1 SRB Assay Workflow G Seed & Treat Cells H Fix with TCA G->H I Stain with SRB H->I J Wash I->J K Solubilize Dye J->K L Measure Absorbance K->L

Caption: A simplified workflow of the SRB cytotoxicity assay.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[1][2] Their multi-targeted mechanism of action offers a potential advantage over conventional chemotherapeutics like doxorubicin, which are often associated with significant side effects and the development of drug resistance.[][5]

While the direct comparative data with doxorubicin is still being established for this specific subclass of oxazoles, the broader family of oxazole derivatives has demonstrated comparable and, in some cases, superior potency in vitro.[11][13] Further research is warranted to fully elucidate the structure-activity relationships, optimize the lead compounds, and evaluate their in vivo efficacy and safety profiles. The development of these derivatives could lead to novel therapeutic strategies that are both more effective and better tolerated by patients.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly face. Current medicinal chemistry, 16(25), 3267-3285.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Jamil, W. A. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(14), 1859-1882.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741.
  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life sciences, 76(13), 1439-1453.
  • Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
  • Zhang, X., Li, X., Li, X., & Li, Y. (2020). Current scenario of 1, 3-oxazole derivatives for anticancer activity. Current topics in medicinal chemistry, 20(21), 1916-1937.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Atamanyuk, D., Furdychko, L., Drapak, I., Finiuk, N., & Lesyk, R. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1, 3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5469-5484.
  • Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151-158.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Zhang, X., Li, X., Li, X., & Li, Y. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916–1937.
  • Furdychko, L. O., Drapak, I. V., Finiuk, N. S., Atamanyuk, D. V., & Lesyk, R. B. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 57(8), 791-801.
  • Mohan, C. D., Bharath, D., Rangappa, S., Shanmugam, S., Kumar, A. P., & Rangappa, K. S. (2016). The versatile 1, 3, 4-oxadiazole nucleus: A review of its pharmacological significance. Current medicinal chemistry, 23(3), 268-300.
  • Luk, H. Y., & Lo, K. K. W. (2016). Luminescent and photocytotoxic rhenium (I) polypyridine complexes containing a N-((1, 3, 4-oxadiazol-2-yl) methyl) acetamide moiety as a DNA synthesis inhibitor. Dalton Transactions, 45(40), 15993-16005.
  • Kaur, R., & Kaur, G. (2020). Current scenario of 1, 3-oxazole derivatives for anticancer activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.
  • Furdychko, L., Drapak, I., Finiuk, N., Atamanyuk, D., & Lesyk, R. (2022). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1, 3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.
  • Finiuk, N., Hreniuh, V., Ostapiuk, Y., Matiychuk, V., Obushak, M., & Babsky, A. (2017). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and doxorubicin (Dox) towards human embryonic kidney cells of HEK 293 line.
  • Kumar, G. V., Prasad, Y. R., Rao, P. S., & Chandrashekar, S. M. (2009). Cytotoxicity of new 5-phenyl-4, 5-dihydro-1, 3, 4-thiadiazole analogues. Medicinal Chemistry Research, 18(7), 545-555.
  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1, 3, 4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1593.

Sources

A Comparative Guide to Heterocyclic Corrosion Inhibitors: 5-Phenyl-1,3-oxazole-2-thiol and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse arsenal of available chemical agents, heterocyclic compounds have garnered significant attention due to their remarkable efficacy in mitigating corrosion, particularly in acidic environments.[1] This guide provides a comprehensive comparative analysis of 5-Phenyl-1,3-oxazole-2-thiol and other prominent heterocyclic corrosion inhibitors, including triazole and thiadiazole derivatives. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation.

The Imperative for Effective Corrosion Inhibition

Corrosion, the electrochemical deterioration of metals, poses a significant threat to the integrity and longevity of critical infrastructure across numerous industries.[1] The use of corrosion inhibitors is a cost-effective and practical approach to combat this destructive process. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions responsible for corrosion.[1]

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are particularly effective corrosion inhibitors. The presence of heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings and π-electrons, facilitates strong adsorption onto metal surfaces.[1][2]

Featured Inhibitor: this compound

This compound is an emerging corrosion inhibitor belonging to the oxazole class of heterocyclic compounds. Its molecular structure, featuring a phenyl group, an oxazole ring, and a thiol group, provides multiple active centers for adsorption onto a metal surface. The lone pair electrons on the nitrogen, oxygen, and sulfur atoms, as well as the π-electrons of the phenyl and oxazole rings, contribute to its ability to form a stable, protective film.[3]

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (N, O, S) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.

The presence of the thiol (-SH) group is particularly significant, as sulfur-containing compounds are known to exhibit strong chemisorption on metal surfaces, leading to the formation of a robust protective layer.

Comparative Analysis with Other Heterocyclic Inhibitors

While this compound shows promise, it is essential to compare its performance with other well-established classes of heterocyclic corrosion inhibitors, namely triazoles and thiadiazoles.

Triazole Derivatives

Triazole derivatives, such as 5-phenyl-4H-1,2,4-triazole-3-thiol, are widely recognized for their excellent corrosion inhibition properties.[4][5] The presence of three nitrogen atoms in the triazole ring provides multiple sites for strong adsorption on the metal surface.[4] Studies have shown that triazole derivatives can act as mixed-type inhibitors, retarding both anodic and cathodic reactions.[5]

Thiadiazole Derivatives

Thiadiazole derivatives are another important class of heterocyclic corrosion inhibitors. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to their high inhibition efficiency.[6] The sulfur atom, in particular, facilitates strong chemisorption on the metal surface.[6]

Performance Data Summary

The following table summarizes the reported inhibition efficiencies of various oxazole, triazole, and thiadiazole derivatives under different experimental conditions. It is important to note that a direct comparison of these values is challenging due to the variations in experimental setups across different studies. However, this table provides a valuable overview of the relative performance of these inhibitor classes.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanolMild Steel1 M HClPotentiodynamic Polarization10⁻³ M92.1[3]
4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonateMild Steel1 M HClPotentiodynamic Polarization10⁻³ M94.3[3]
4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazoleMild Steel1 M HClPotentiodynamic Polarization10⁻³ M93.5[3]
5-phenyl-4H-1,2,4-triazole-3-thiolMild Steel0.5 M H₂SO₄Weight Loss0.5 mM91.6[5]
4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarinCarbon Steel2 M HClWeight Loss75 ppm95[7]
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineCarbon Steel1 M HClGravimetric1.0 mM98.04[6]
2-amino-5-(4-pyridyl)-1,3,4-thiadiazoleMild Steel1 M HClWeight Loss5 x 10⁻⁴ M96.8
5-(4-pyridyl)-1,3,4-oxadiazole-2-thiolCarbon Steel1.0 M HClPotentiodynamic Polarization5 mM93.1[8]

Experimental Protocols for Inhibitor Evaluation

To facilitate a direct and reliable comparison of corrosion inhibitors, standardized experimental protocols are crucial. The following sections detail the methodologies for three common techniques used to assess inhibitor performance.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.[8]

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions.

  • Immersion: Immerse the coupons in the corrosive medium with and without the inhibitor at a specified temperature for a set duration.[9]

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where: W = Weight loss (mg), D = Density of the metal (g/cm³), A = Area of the coupon (cm²), T = Immersion time (hours)

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where: CR₀ = Corrosion rate without inhibitor, CRᵢ = Corrosion rate with inhibitor

Experimental Workflow for Weight Loss Method

WeightLoss cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_coupon Prepare & Weigh Metal Coupons immersion Immerse Coupons in Test Solutions prep_coupon->immersion prep_solution Prepare Corrosive Media +/- Inhibitor prep_solution->immersion control_temp Maintain Constant Temperature clean_weigh Clean, Dry & Re-weigh Coupons immersion->clean_weigh calculate Calculate Corrosion Rate & Inhibition Efficiency clean_weigh->calculate

Caption: Workflow for the gravimetric weight loss method.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of the anodic and cathodic corrosion reactions.[10]

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until a steady state is reached.

  • Polarization Scan: Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate.[11]

  • Data Analysis: Plot the resulting current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculation: Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Where: Icorr₀ = Corrosion current density without inhibitor, Icorrᵢ = Corrosion current density with inhibitor

Experimental Workflow for Potentiodynamic Polarization

Potentiodynamic cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cell_setup Assemble 3-Electrode Electrochemical Cell add_solution Add Corrosive Medium +/- Inhibitor cell_setup->add_solution stabilize Stabilize at Open Circuit Potential (OCP) add_solution->stabilize scan Apply Potential Scan (Cathodic to Anodic) stabilize->scan plot Generate Tafel Plot (log I vs. E) scan->plot extrapolate Extrapolate to Find Icorr and Ecorr plot->extrapolate calculate Calculate Inhibition Efficiency extrapolate->calculate

Caption: Workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal-electrolyte interface.[12]

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.

  • OCP Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal over a wide range of frequencies and measure the current response.

  • Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculation: Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where: Rct₀ = Charge transfer resistance without inhibitor, Rctᵢ = Charge transfer resistance with inhibitor

Experimental Workflow for Electrochemical Impedance Spectroscopy

EIS cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cell_setup Assemble 3-Electrode Electrochemical Cell add_solution Add Corrosive Medium +/- Inhibitor cell_setup->add_solution stabilize Stabilize at Open Circuit Potential (OCP) add_solution->stabilize apply_ac Apply AC Signal over a Frequency Range stabilize->apply_ac plot Generate Nyquist & Bode Plots apply_ac->plot model Fit Data to an Equivalent Circuit plot->model calculate Determine Rct & Cdl Calculate Inhibition Efficiency model->calculate

Caption: Workflow for electrochemical impedance spectroscopy.

Conclusion

This compound and other heterocyclic compounds, including triazole and thiadiazole derivatives, have demonstrated significant potential as effective corrosion inhibitors. The choice of the optimal inhibitor depends on various factors, including the specific metal, the corrosive environment, and economic considerations. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and make informed decisions in the selection and application of these critical chemical agents. The continued exploration and development of novel heterocyclic inhibitors will undoubtedly play a crucial role in advancing corrosion protection strategies.

References

  • Advancement of corrosion inhibitor system through N-heterocyclic compounds: a review. (n.d.). IOPscience. Retrieved January 14, 2026, from [Link]

  • Potentiodynamic. (n.d.). Corrosionpedia. Retrieved January 14, 2026, from [Link]

  • Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel: A Review. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid. (2018). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Comparative study of some heterocyclic compounds as corrosion inhibitors of copper in phosphoric acid media. (2010). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Heterocyclic Compounds Containing N atoms as Corrosion Inhibitors: A review. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2013). AIP Publishing. Retrieved January 14, 2026, from [Link]

  • Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid medium. (n.d.). International Journal of Industrial Chemistry. Retrieved January 14, 2026, from [Link]

  • Potentiodynamic Corrosion Testing. (2016). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Oxazoles: A Promising Frontier in Corrosion Inhibition for Steel in Acidic Environments. (2024). Corrosion Science and Technology. Retrieved January 14, 2026, from [Link]

  • Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. Retrieved January 14, 2026, from [Link]

  • How to decode the standard test methods for corrosion? (2024). BioLogic. Retrieved January 14, 2026, from [Link]

  • Corrosion Measurement by Weight Loss. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2019). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. (2023). International Journal of Corrosion and Scale Inhibition. Retrieved January 14, 2026, from [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • (PDF) Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid medium. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Heterocyclic Compounds of 5-substituted-1,3,4-oxadiazole-2-thiols for the Prevention of Nickel Corrosion. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Phenyl-1,3-oxazole-2-thiol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel therapeutic agents is only the initial step. A rigorous and comprehensive validation of a compound's mechanism of action (MoA) is paramount for its progression from a promising hit to a clinical candidate.[1] This guide provides an in-depth, comparative framework for elucidating the MoA of a novel oxazole-based compound, 5-Phenyl-1,3-oxazole-2-thiol, in cancer cells. The 1,3-oxazole scaffold is a versatile heterocyclic moiety known to exhibit a wide spectrum of pharmacological properties, including potent anticancer activity against various cancer cell lines through multiple mechanisms.[2] Oxazole derivatives have been reported to target a range of cellular machinery, including STAT3, microtubules, DNA topoisomerases, and protein kinases.[3][4][5]

This document will not serve as a rigid protocol but rather as a strategic guide, empowering researchers to make informed decisions in designing their validation studies. We will explore two plausible, distinct mechanisms of action for this compound based on the known activities of related compounds: STAT3 Inhibition and Microtubule Destabilization . For each hypothesized MoA, we will compare and contrast various experimental approaches, from initial phenotypic assays to direct target engagement and downstream signaling analysis.

The Initial Phenotypic Screen: A Broad Net for Cellular Effects

Before diving into specific molecular targets, a broad phenotypic screen is essential to understand the cellular consequences of treating cancer cells with this compound. Phenotypic screening, or "forward pharmacology," has been instrumental in the discovery of many FDA-approved drugs.[6]

A primary phenotypic assay is the assessment of cytotoxicity across a panel of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineHistologyThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma5.20.8
A549Lung Carcinoma8.71.2
HeLaCervical Carcinoma3.10.5
DU145Prostate Carcinoma12.52.1

The data in Table 1 suggests that this compound exhibits moderate cytotoxic activity against a range of cancer cell lines. This provides the foundational evidence to proceed with more in-depth mechanistic studies.

Hypothesis 1: this compound as a STAT3 Inhibitor

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[4] Several oxazole derivatives have been reported to target the STAT3 signaling pathway.[5]

Validating STAT3 Inhibition: A Multi-pronged Approach

A robust validation strategy for STAT3 inhibition involves demonstrating direct target engagement, inhibition of STAT3 phosphorylation, and modulation of downstream gene expression.

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Target_Gene Target Gene (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Gene 6. Transcription Oxazole 5-Phenyl-1,3- oxazole-2-thiol Oxazole->STAT3_active Inhibition?

Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[7]

Experimental Protocol: CETSA for STAT3

  • Cell Culture and Treatment: Culture a STAT3-expressing cancer cell line (e.g., HeLa) to confluency. Treat the cells with this compound (at a concentration of 10x IC50) or vehicle for 2 hours.

  • Cell Lysis and Heating: Harvest the cells, lyse them by freeze-thaw cycles, and centrifuge to obtain the soluble protein fraction. Aliquot the lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation and Separation: Cool the samples to room temperature and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an anti-STAT3 antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A hallmark of STAT3 activation is its phosphorylation at Tyr705. A STAT3 inhibitor should reduce the levels of phosphorylated STAT3 (p-STAT3).

Experimental Protocol: Western Blot for p-STAT3

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate. Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.

Table 2: Comparative Effect of STAT3 Inhibitors on p-STAT3 Levels

CompoundConcentration (µM)Relative p-STAT3 Level (Normalized to Total STAT3)
Vehicle Control-1.00
This compound10.65
This compound50.28
This compound100.12
Known STAT3 Inhibitor (e.g., Stattic)50.22

To confirm that the inhibition of STAT3 phosphorylation translates into reduced transcriptional activity, a STAT3-responsive luciferase reporter assay can be employed.[8]

Experimental Protocol: STAT3 Reporter Assay

  • Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with this compound or a known STAT3 inhibitor.

  • Cell Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Hypothesis 2: this compound as a Microtubule Destabilizing Agent

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[4] Many successful anticancer drugs, such as the taxanes and vinca alkaloids, target microtubule dynamics.

Validating Microtubule Disruption: A Visually Driven Approach

The validation of microtubule targeting agents often relies on cell-based imaging and assays that measure the integrity of the microtubule network and its functional consequences, such as cell cycle arrest.

Diagram 2: Experimental Workflow for Validating Microtubule Destabilization

Microtubule_Validation_Workflow Start Hypothesis: This compound disrupts microtubules Immunofluorescence Immunofluorescence Microscopy (Tubulin Staining) Start->Immunofluorescence Cellular Level Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Start->Cell_Cycle Functional Consequence Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Start->Tubulin_Polymerization Biochemical Level Conclusion Conclusion: MoA validated as a microtubule destabilizer Immunofluorescence->Conclusion Cell_Cycle->Conclusion Tubulin_Polymerization->Conclusion

Caption: A multi-level workflow to validate microtubule destabilizing activity.

This technique provides direct visual evidence of the effect of a compound on the microtubule network within cells.

Experimental Protocol: Tubulin Immunofluorescence

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, a known microtubule destabilizer (e.g., Nocodazole), a microtubule stabilizer (e.g., Paclitaxel), and a vehicle control for an appropriate time (e.g., 16 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against α-tubulin. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

  • Analysis: Compare the microtubule structure in treated cells to the controls. Destabilizing agents will cause the microtubule filaments to depolymerize, leading to a diffuse cytoplasmic staining, while stabilizing agents will cause the formation of microtubule bundles.

Disruption of the mitotic spindle, which is composed of microtubules, typically leads to an arrest in the G2/M phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound or a control compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Table 3: Comparative Cell Cycle Analysis

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control651520
This compound (5 µM)201070
Nocodazole (0.1 µM)181270
Paclitaxel (0.01 µM)151075

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin, providing definitive evidence of direct interaction.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer, purified tubulin, and GTP. Add this compound or control compounds (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a polymerization inhibitor).

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls.

Conclusion: Synthesizing the Evidence for a Validated MoA

The validation of a drug's mechanism of action is a meticulous process that requires the convergence of evidence from multiple, independent experimental approaches. By systematically progressing from broad phenotypic observations to specific biochemical and cell-based assays, researchers can build a compelling case for a compound's MoA.

This guide has presented a comparative framework for validating two plausible mechanisms for this compound. The choice of which hypothesis to pursue would initially be guided by broader screening data, such as gene expression profiling or high-content imaging, which can provide clues towards the affected cellular pathways.[9] Ultimately, a combination of direct target engagement assays, analysis of downstream signaling events, and functional cellular assays is necessary to definitively elucidate how a novel compound exerts its anticancer effects. This rigorous approach not only builds confidence in a specific drug candidate but also provides invaluable insights for the rational design of future anticancer therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]

  • Phenotypic screening in cancer drug discovery — past, present and future. Nature Reviews Drug Discovery. [Link]

  • Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in Genetics. [Link]

  • Phenotypic screening in cancer drug discovery - past, present and future. PubMed. [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Innovating cancer drug discovery with refined phenotypic screens. PubMed. [Link]

  • Abstract 2868: A cell based phenotypic assay platform for cancer metastasis drug discovery and diagnostics. AACR Journals. [Link]

  • Seeing Is Believing. Dana-Farber Cancer Institute. [Link]

  • Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]

  • Validating cancer drug targets. Johns Hopkins University. [Link]

  • Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]

  • New method reveals how well cancer drugs hit their targets. ScienceDaily. [Link]

  • Cell Signaling Pathway Screening & Profiling. BPS Bioscience. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • 1,3,4-oxadiazole-2-thiol derivatives with anticancer and/or antibacterial activities. ResearchGate. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]

  • High Content Analysis Across Signaling Modulation Treatments for Subcellular Target Identification Reveals Heterogeneity in Cellular Response. Frontiers in Bioinformatics. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1,3-oxazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on the structure-activity relationships (SAR) of a specific, promising subclass: 5-Phenyl-1,3-oxazole-2-thiol analogs. By systematically analyzing how chemical modifications to this core structure influence biological activity, we can establish a rational basis for the design of more potent and selective therapeutic agents.

While comprehensive SAR studies on the exact this compound framework are emerging, invaluable insights can be synthesized from detailed investigations into closely related analogs. This guide will compare experimental data from studies on 2-phenyl-oxazole-4-carboxamides and 2-aryl-4-arylsulfonyl-5-thio-1,3-oxazoles to build a predictive SAR model for this compound class.

General Synthetic Strategies

The synthesis of the this compound core can be approached through several established methods for oxazole formation. Classic routes include the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, and the van Leusen reaction, utilizing tosylmethylisocyanide (TosMIC).[5][6][7]

A more modern and versatile approach for generating the substituted thio-oxazole core involves a multi-step sequence starting from 2-acylamino-3,3-dichloroacrylonitriles. These precursors can be reacted with thiols and subsequently cyclized in the presence of a silver salt to form 5-arylthio-1,3-oxazole derivatives. The thiol moiety can then be oxidized or further modified to generate a diverse library of analogs.[8]

G cluster_0 General Synthetic Workflow A Starting Materials (e.g., Phenyl Amide, α-haloketone) B Condensation & Cyclization A->B e.g., Robinson-Gabriel or van Leusen Synthesis C Core Scaffold (this compound) B->C D Functionalization (R1, R2, R3 substitutions) C->D E Analog Library D->E F Purification & Characterization E->F

Caption: Generalized workflow for the synthesis of this compound analogs.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically tuned by making substitutions at three key positions: the phenyl ring at C5, the thiol group at C2, and other positions on the oxazole ring itself (e.g., C4).

Impact of Substitutions on the Phenyl Ring

The electronic nature and position of substituents on the phenyl ring are critical determinants of potency, particularly in anticancer applications. A key study on 2-phenyl-oxazole-4-carboxamide analogs as apoptosis inducers provides a strong model for understanding these effects.[9] The findings suggest that electron-withdrawing groups and specific substitution patterns significantly enhance activity.

For instance, the transformation from an unsubstituted phenyl ring to one bearing a trifluoromethyl group at the meta position can dramatically increase potency. Similarly, placing halogens at the meta and para positions of the phenyl ring is often favorable. This indicates that the electronic profile and steric interactions of this ring with the target protein are crucial for binding and efficacy.

Table 1: Comparative Anticancer Activity of Phenyl-Substituted Oxazole Analogs (Data synthesized from studies on 2-phenyl-oxazole-4-carboxamide derivatives, a predictive model for the 5-phenyl scaffold).[9]

Compound ID (Example)Phenyl Ring Substituent (R¹)Biological Activity (GI₅₀, DLD-1 cells)
1a H (Unsubstituted)> 10 µM
1b 3-CF₃0.229 µM
1c 4-Cl1.1 µM
1d 3,4-diCl0.28 µM
1e 4-OCH₃> 10 µM

The data clearly show that electron-donating groups like methoxy (-OCH₃) are detrimental to activity, while potent electron-withdrawing groups like trifluoromethyl (-CF₃) or multiple halogens enhance it significantly.

Impact of Modifications at the Thiol/Thioether Group

The thiol group at the C2 position is a key functional handle for both biological interaction and chemical modification. It can exist in its thiol (-SH) form or be alkylated to form various thioethers (-S-R²). Studies on 2-aryl-5-thio-1,3-oxazoles reveal that the nature of the R² group profoundly influences anticancer activity.[10]

Converting the thiol to a thioether and introducing functional groups capable of hydrogen bonding, such as an acetamide moiety, appears to be a highly effective strategy. This modification likely allows for additional interactions within the target's binding pocket.

Table 2: Comparative Anticancer Activity of Thioether (R²) Analogs (Data synthesized from studies on 2-aryl-4-arylsulfonyl-5-thio-1,3-oxazole derivatives).[10]

Compound ID (Example)Thioether Substituent (-S-R²)Target Cancer Cell LineBiological Activity (% Growth Inhibition)
D1 -S-CH₂CH(CH₃)₂ (Isobutyl)VariousModerate
D5 -S-CH₂C(=O)NH₂ (Acetamide)HOP-92 (Lung)High (Antiproliferative)
D28 -S-CH₂C(=O)NH-CyclohexylVariousModerate
D29 -S-CH₂C(=O)NH-(4-F-Ph)SNB-75 (CNS)High (Cytostatic)

The introduction of an N-substituted acetamide group at the thioether position consistently yields compounds with high antiproliferative or cytostatic effects. The nature of the terminal substituent (e.g., cyclohexyl vs. fluorophenyl) can further fine-tune the activity and selectivity against different cancer cell lines.

Caption: Key SAR takeaways for the this compound scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and well-defined.

Protocol: Synthesis of a Representative Analog

This protocol is adapted from the synthesis of 2-aryl-4-arylsulfonyl-5-(alkyl/aryl-sulfanyl)acetamide-1,3-oxazoles, which serves as an excellent template for generating diverse analogs.[10]

Step 1: Synthesis of the 5-Thio-oxazole Intermediate

  • To a solution of the starting 4-(arylsulfonyl)-2-phenyl-1,3-oxazole-5-thiol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate 2-chloro-N-substituted acetamide (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to yield the purified thioether analog.

Step 2: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic methods:

    • ¹H NMR & ¹³C NMR: To determine the proton and carbon framework.

    • FT-IR: To identify key functional groups (e.g., C=O of amide, C-S, S=O of sulfonyl).

    • Mass Spectrometry: To confirm the molecular weight.

  • Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Anticancer Activity Screening (NCI-60 Assay Model)

This protocol is based on the screening methodology used by the National Cancer Institute (NCI) to evaluate novel anticancer agents.[10][11]

  • Cell Line Preparation: Culture a panel of human tumor cell lines (e.g., the NCI-60 panel) in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Dissolve the synthesized analog in DMSO to prepare a stock solution and dilute it with the culture medium.

  • Cell Plating: Inoculate cells into 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add the test compound at a single high concentration (e.g., 10⁻⁵ M) to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂, and 100% humidity.

  • Assay Termination & Staining:

    • Adherent cells: Fix in situ by adding cold trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

    • Wash the plates with water and air dry.

    • Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 10 minutes.

    • Remove unbound dye by washing with 1% acetic acid and air dry.

  • Data Analysis:

    • Solubilize the bound stain with 10 mM trizma base.

    • Measure the absorbance at 515 nm using an automated plate reader.

    • Calculate the percentage of growth inhibition relative to control (untreated) cells.

G cluster_1 Integrated Discovery Workflow Syn Synthesis of Analog Library Char Spectroscopic Characterization (NMR, MS, IR) Syn->Char Screen High-Throughput Screening (e.g., NCI-60 Assay) Char->Screen SAR SAR Analysis & Data Interpretation Screen->SAR SAR->Syn Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: A self-validating workflow for SAR studies.

Conclusion and Future Perspectives

The structure-activity relationship for this compound analogs, informed by data from closely related scaffolds, provides a clear roadmap for drug design. Potent anticancer activity is strongly associated with the presence of electron-withdrawing substituents on the phenyl ring and the modification of the C2-thiol into a thioether, particularly one terminating in an N-substituted acetamide group. These features likely enhance target engagement through favorable electronic and hydrogen-bonding interactions.

Future research should focus on synthesizing a dedicated library of this compound analogs based on these principles. Systematic exploration of substituents on the terminal acetamide ring and the introduction of diverse functionalities at the C4 position of the oxazole core could yield compounds with improved potency and selectivity. Furthermore, mechanistic studies to identify the specific protein targets of the most active compounds will be crucial for advancing these promising scaffolds toward clinical development.

References

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. Available at: [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. ResearchGate. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives: Promising anticancer agents. ResearchGate. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. (2020). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. (2022). Available at: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. (2016). Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. (2006). Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available at: [Link]

  • Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. (2005). Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (2022). Available at: [Link]

  • Synthesis of New 5-Mercapto-1,3-oxazole Derivatives on the Basis of 2-Acylamino-3,3-dichloroacrylonitriles and Their Analogs. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Phenyl-Oxazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing the oxazole scaffold, represent a promising frontier for the development of novel therapeutics. Their diverse biological activities have positioned them as compelling candidates for a range of diseases. This guide provides a comparative analysis of the in vivo efficacy of 5-phenyl-1,3-oxazole-2-thiol derivatives and structurally related compounds in various animal models, with a focus on their anti-inflammatory and anticancer properties. Due to the limited availability of in vivo data on this compound derivatives specifically, this guide extends its scope to include closely related oxazole and oxadiazole analogs to provide a broader, more informative comparison for researchers in drug discovery and development.

I. Comparative In Vivo Anti-inflammatory Efficacy

The anti-inflammatory potential of oxazole derivatives has been a key area of investigation. A widely utilized and validated model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the quantitative evaluation of a compound's ability to reduce swelling, a cardinal sign of inflammation.

A. Performance Comparison of Oxazole and Oxadiazole Derivatives

Several studies have demonstrated the in vivo anti-inflammatory effects of various oxazole and oxadiazole derivatives. The data presented below summarizes the efficacy of selected compounds in the carrageenan-induced rat or mouse paw edema model, offering a direct comparison of their anti-inflammatory potency.

Compound ClassSpecific DerivativeAnimal ModelDosePercent Inhibition of EdemaReference
Oxazole Derivatives Derivative A1Rat100 mg/kg28.67% (at 4th hour)[1][2][3]
Derivative A2Rat100 mg/kgNot specified, but significant[1][2][3]
Derivative ARat100 mg/kg35.38% (at 4th hour)[1][2][3]
Oxadiazole Derivatives Flurbiprofen-based derivative 10MouseNot specified83.33% (at 2nd hour)[4]
Flurbiprofen-based derivative 3MouseNot specified66.66% (at 2nd hour)[4]
Flurbiprofen-based derivative 5MouseNot specified55.55% (at 2nd hour)[4]
Standard Drug IndomethacinRat40 mg/kg45.86% (at 4th hour)[1][2]
FlurbiprofenMouseNot specified90.01% (at 2nd hour)[4]

Expert Analysis: The data clearly indicates that derivatization of the core oxazole or oxadiazole structure significantly impacts anti-inflammatory activity. The flurbiprofen-based oxadiazole derivatives, for instance, demonstrate remarkably high edema inhibition, with compound 10 approaching the efficacy of the standard drug flurbiprofen.[4] This suggests that incorporating known anti-inflammatory pharmacophores like flurbiprofen into the oxadiazole scaffold can be a highly effective strategy. The novel oxazole derivatives (A, A1, and A2) also show promising, albeit more moderate, anti-inflammatory effects when compared to indomethacin.[1][2] The choice of substituents on the oxazole ring is a critical determinant of biological activity, a key principle in structure-activity relationship (SAR) studies.[5]

B. Experimental Protocol: Carrageenan-Induced Paw Edema

To ensure scientific rigor and reproducibility, a detailed protocol for the carrageenan-induced paw edema model is provided below. This self-validating system includes controls and clear endpoints for robust data generation.

Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats.

Materials:

  • Wistar rats (120-140g)

  • Test compounds (e.g., oxazole derivatives)

  • Standard drug (e.g., Indomethacin, 40 mg/kg)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (CMC) in water)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Standard (Indomethacin)

    • Group III-V: Test compounds at various doses (e.g., 100 mg/kg).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.).

  • Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Workflow Diagram:

G cluster_pre Pre-treatment cluster_treat Treatment & Induction cluster_post Post-treatment Analysis acclimatize Animal Acclimatization grouping Grouping of Animals acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Oral Administration (Vehicle, Standard, Test Compound) baseline->admin carrageenan Carrageenan Injection (Induction of Edema) admin->carrageenan 1 hour measurement Paw Volume Measurement (1, 2, 3, 4 hours) carrageenan->measurement calculation Edema Volume & % Inhibition Calculation measurement->calculation stats Statistical Analysis calculation->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

II. In Vivo Anticancer Efficacy of Oxazole and Oxadiazole Derivatives

The oxazole and related 1,3,4-oxadiazole moieties are recognized as important pharmacophores in the design of novel anticancer agents.[6][7][8] While in vitro studies have demonstrated the potent cytotoxic effects of many such derivatives against various cancer cell lines, in vivo data is crucial for validating their therapeutic potential.

A. Evidence from Preclinical Animal Models

Another 1,3,4-oxadiazole derivative, compound 9 , also showed confirmed anticancer activity in an in vivo model of human lung cancer cells (L2987) transplanted into mice.[9] These findings underscore the therapeutic promise of this class of compounds and encourage further in vivo investigation of other oxadiazole and oxazole derivatives.

Expert Perspective: The successful translation of in vitro cytotoxicity to in vivo efficacy is a major hurdle in drug development. The promising in vivo results for some 1,3,4-oxadiazole derivatives suggest that this scaffold can possess favorable pharmacokinetic properties, allowing for effective tumor growth inhibition in a complex biological system. Future research should focus on elucidating the in vivo efficacy, toxicity profiles, and mechanisms of action of a wider range of oxazole and oxadiazole derivatives, including the this compound series.

B. Potential Mechanisms of Action and Signaling Pathways

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like STAT3, microtubules, and DNA topoisomerases.[6] The inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) is a particularly attractive strategy, as STAT3 is a key signaling molecule that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and invasion.

Illustrative Signaling Pathway:

G cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene oxazole Oxazole Derivative oxazole->stat3 Inhibition

Caption: Inhibition of the JAK-STAT3 Signaling Pathway by an Oxazole Derivative.

III. Conclusion and Future Directions

This comparative guide highlights the significant in vivo anti-inflammatory and potential anticancer activities of oxazole and oxadiazole derivatives. The presented data underscores the versatility of these heterocyclic scaffolds and the profound impact of structural modifications on their biological efficacy. While direct in vivo data for this compound derivatives is currently limited, the promising results from related compounds warrant their further investigation.

Future research efforts should be directed towards:

  • Systematic in vivo evaluation of a broader range of this compound derivatives in validated animal models of inflammation and cancer.

  • Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

  • Elucidation of the precise mechanisms of action to guide rational drug design and optimization.

By pursuing these research avenues, the full therapeutic potential of this important class of compounds can be realized, paving the way for the development of novel and effective treatments for a variety of human diseases.

IV. References

[6] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 14, 2026, from [Link] [7] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link] [1] Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [4] In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports, 15(1). [9] Czarnecka, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [2] Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link] [10] A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(09). [3] Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved January 14, 2026, from [Link] [5] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link] [11] 1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews. Retrieved January 14, 2026, from [Link] [8] Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Analysis of the Antioxidant Potential of 5-Phenyl-1,3-oxazole-2-thiol and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the antioxidant capabilities of the synthetic compound 5-Phenyl-1,3-oxazole-2-thiol against the well-established biological antioxidant, ascorbic acid (Vitamin C). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the screening and evaluation of novel antioxidant agents.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing these reactive species.[2][3] While ascorbic acid is a potent natural antioxidant, its hydrophilic nature and potential for pro-oxidant activity in the presence of transition metals necessitate the search for new antioxidant scaffolds with improved properties.[4]

Heterocyclic compounds, particularly those containing oxazole rings, have garnered significant attention in medicinal chemistry for their diverse biological activities, including antioxidant effects.[5][6][7][8] The compound this compound, featuring both a phenyl-oxazole core and a thiol group, presents a compelling structure for investigation. This guide outlines the theoretical basis and experimental protocols for a head-to-head comparison of its antioxidant potential with ascorbic acid.

Chemical Structures and Putative Antioxidant Mechanisms

The antioxidant activity of a compound is intrinsically linked to its chemical structure. The distinct functionalities of this compound and ascorbic acid suggest different, yet potentially powerful, mechanisms of action.

  • Ascorbic Acid: As a classic chain-breaking antioxidant, ascorbic acid's efficacy stems from its enediol structure. It can readily donate electrons and hydrogen atoms to neutralize free radicals, forming a relatively stable ascorbyl radical in the process.[9] This action is crucial for protecting lipids, proteins, and DNA from oxidative damage.

  • This compound: The antioxidant potential of this molecule is likely multifactorial. The thiol (-SH) group is a key feature, as thiols are known to be excellent hydrogen donors and can be oxidized to form disulfide bonds, thereby quenching free radicals. The conjugated system of the phenyl and oxazole rings may also contribute to radical stabilization through resonance. Studies on related 1,3,4-oxadiazole-2-thiol derivatives have demonstrated significant radical scavenging activity.[10]

Experimental Workflow for Comparative Analysis

A multi-assay approach is essential for a robust comparison, as different assays reflect different antioxidant mechanisms (e.g., hydrogen atom transfer vs. single electron transfer). The following workflow outlines the key steps for a comprehensive evaluation.

Caption: Mechanism of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. [11]Protect this solution from light.

    • Prepare a 1 mg/mL stock solution of both this compound and ascorbic acid in methanol.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of methanol to a well to serve as a control.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes. [12]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 [11] * Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. [13] * Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. [12]

  • Assay Procedure:

    • Add 20 µL of each compound dilution (prepared as in the DPPH assay) to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for 7 minutes. [12]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [14] Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve in distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use. [14]

  • Assay Procedure:

    • Add 20 µL of each compound dilution to respective wells.

    • Add 180 µL of the freshly prepared FRAP reagent to all wells.

    • Incubate at 37°C for 4-10 minutes. [1][14]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of ferrous sulfate (FeSO₄).

    • The FRAP value of the samples is expressed as µM Fe(II) equivalents.

Results and Data Interpretation

The following table presents hypothetical data from the described assays to illustrate a potential outcome.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe²⁺/µM)
Ascorbic Acid 15.512.80.95
This compound 45.238.50.68

Interpretation of Hypothetical Data:

  • Radical Scavenging (DPPH & ABTS): In this hypothetical scenario, ascorbic acid shows significantly lower IC50 values in both DPPH and ABTS assays, indicating superior radical scavenging ability. A lower IC50 value corresponds to higher antioxidant potency.

  • Reducing Power (FRAP): Ascorbic acid also demonstrates a higher FRAP value, suggesting a greater capacity to donate electrons and reduce ferric iron.

Conclusion

This guide provides a structured framework for the comparative evaluation of the antioxidant potential of this compound against ascorbic acid. By employing a multi-assay approach including DPPH, ABTS, and FRAP, researchers can gain a comprehensive understanding of a test compound's antioxidant profile. While ascorbic acid remains a potent benchmark, the exploration of novel heterocyclic structures like oxazole-thiols is a vital endeavor in the development of new therapeutic agents to combat oxidative stress-related diseases.

References

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Grudzińska, M., et al. Ascorbic acid as an antioxidant. PubMed. Available at: [Link]

  • What is the mechanism of Ascorbic Acid? Patsnap Synapse. Available at: [Link]

  • An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. Available at: [Link]

  • Vitamin C. Wikipedia. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Putri, C. O., & Cahyana, A. H. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Available at: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Scopus. Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Nikolova, M., et al. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine. Available at: [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • FRAP Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. Available at: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Structure of oxazole derivatives ( - ) for antioxidant activity. ResearchGate. Available at: [Link]

  • ABTS+ Radical Scavenging Assay. Bio-protocol. Available at: [Link]

  • DPPH∙ Radical Scavenging Assay. Bio-protocol. Available at: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. Available at: [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech. Available at: [Link]

  • Mohammed, A. J., & Jasim, I. K. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available at: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. Available at: [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. Available at: [Link]

  • View of Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Humanitarian, Social and Scientific Research. Available at: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available at: [Link]

  • Hasan, A., et al. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

Sources

A Comparative Guide to Cross-Resistance Studies of 5-Phenyl-1,3-oxazole-2-thiol in Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms is a paramount objective in drug discovery. The oxazole ring system is a privileged pharmacophore, present in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 5-Phenyl-1,3-oxazole-2-thiol, and proposes a comprehensive experimental framework to evaluate its potential against drug-resistant pathogens, with a core emphasis on elucidating its cross-resistance profile.

Given the nascent stage of research into this particular molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines a robust, self-validating experimental design, grounded in established methodologies, to systematically compare the efficacy of this compound against both susceptible and multi-drug resistant (MDR) bacterial strains. The causality behind each experimental choice is explained to provide a clear and logical pathway for investigation.

Proposed Synthesis of this compound

While extensive literature exists for the synthesis of the isomeric 5-phenyl-1,3,4-oxadiazole-2-thiol, a proposed synthetic route for the target 1,3-oxazole derivative is presented below. This pathway is based on established principles of oxazole synthesis.

cluster_synthesis Proposed Synthesis of this compound start Benzaldehyde step1 Reaction with Tosylmethyl isocyanide (TosMIC) start->step1 product1 5-Phenyl-1,3-oxazole step1->product1 step2 Thiolation at C2 position product1->step2 final_product This compound step2->final_product

Caption: Proposed synthetic pathway for this compound.

A Framework for Comprehensive Cross-Resistance Evaluation

The core of this guide is a proposed experimental workflow designed to rigorously assess the cross-resistance profile of this compound. This workflow is structured to provide a clear, comparative analysis against established antibiotics.

cluster_workflow Cross-Resistance Evaluation Workflow pathogen_selection Selection of Drug-Resistant Pathogens ast Antimicrobial Susceptibility Testing (MIC Determination) pathogen_selection->ast cross_resistance_profiling Cross-Resistance Profiling ast->cross_resistance_profiling comparator_selection Selection of Comparator Antibiotics comparator_selection->cross_resistance_profiling synergy_testing Synergy Testing (Checkerboard Assay) cross_resistance_profiling->synergy_testing data_analysis Data Analysis and Interpretation synergy_testing->data_analysis conclusion Conclusion on Cross-Resistance Profile data_analysis->conclusion

Caption: Experimental workflow for assessing cross-resistance.

Detailed Experimental Protocols

Selection of a Panel of Drug-Resistant Pathogens

A well-characterized panel of clinical isolates with known resistance mechanisms is crucial for a robust cross-resistance study. The following is a recommended starting point:

PathogenResistance PhenotypeKey Resistance Mechanisms
Staphylococcus aureusMethicillin-Resistant (MRSA)mecA gene, efflux pumps
Enterococcus faecalisVancomycin-Resistant (VRE)vanA or vanB genes
Pseudomonas aeruginosaMulti-Drug Resistant (MDR)Efflux pumps (MexAB-OprM), β-lactamases, porin loss
Escherichia coliExtended-Spectrum β-Lactamase (ESBL)-producingblaCTX-M, blaSHV, blaTEM genes
Klebsiella pneumoniaeCarbapenem-Resistant (CRE)blaKPC, blaNDM, blaOXA-48 genes
Acinetobacter baumanniiExtensively Drug-Resistant (XDR)Multiple mechanisms including efflux pumps and β-lactamases
Antimicrobial Susceptibility Testing (AST)

The determination of the Minimum Inhibitory Concentration (MIC) is the foundational step in assessing antimicrobial activity. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the recommended protocol for its accuracy and reproducibility.[3][4][5]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to determine the MIC for each pathogen.

  • Inoculation of Microtiter Plates: Add the prepared bacterial inoculum to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Illustrative Hypothetical MIC Data:

PathogenThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
S. aureus (MRSA)2>2562
E. faecalis (VRE)4>2564
S. aureus (Susceptible)112
E. faecalis (Susceptible)224
Cross-Resistance Profiling

Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to another, often due to a shared mechanism of resistance.[6] To assess this, the MIC of this compound should be determined against a panel of isogenic strains, where a specific resistance gene has been introduced into a susceptible background.

Protocol for Cross-Resistance Profiling:

  • Strain Selection: Utilize a collection of isogenic strains, each expressing a single, well-characterized resistance mechanism (e.g., a specific efflux pump or β-lactamase).

  • MIC Determination: Perform broth microdilution MIC assays as described above for this compound and relevant comparator antibiotics against the panel of isogenic strains and their susceptible parent strain.

  • Data Analysis: Compare the MIC values of the test compound against the resistant strains to the MIC against the parent strain. A significant increase (typically ≥4-fold) in the MIC for the resistant strain suggests potential cross-resistance.

Illustrative Hypothetical Cross-Resistance Data:

StrainResistance MechanismCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)Interpretation
P. aeruginosa (Wild-Type)-0.54Baseline susceptibility
P. aeruginosa (MexAB-OprM overexpression)Efflux Pump164Cross-resistance with ciprofloxacin, but not with the test compound.
P. aeruginosa (GyrA mutation)Target Modification324Cross-resistance with ciprofloxacin, but not with the test compound.
Synergy Testing: The Checkerboard Assay

Synergy testing can reveal if this compound enhances the activity of existing antibiotics, which would be a highly desirable characteristic. The checkerboard assay is a standard method to assess these interactions.

Protocol for Checkerboard Assay:

  • Preparation of Drug Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a comparator antibiotic along the y-axis.

  • Inoculation: Inoculate the plate with a bacterial suspension as described for the MIC assay.

  • Incubation and Reading: Incubate and read the plates to determine the MIC of each drug alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Potential Mechanisms of Action and Rationale for Favorable Cross-Resistance Profile

The chemical structure of this compound, particularly the oxazole core and the thiol group, suggests several potential mechanisms of action that may not be susceptible to common resistance pathways.[7][8] Oxazole derivatives have been reported to target various cellular processes, including DNA gyrase, protein synthesis, and cell wall synthesis.[9][10] The thiol group could potentially interact with essential bacterial enzymes or disrupt cellular redox homeostasis. A novel mechanism of action is the most direct path to avoiding cross-resistance with existing antibiotic classes.

Conclusion

This guide provides a comprehensive, step-by-step framework for the preclinical evaluation of this compound, with a specific focus on elucidating its cross-resistance profile. By systematically comparing its activity against a well-characterized panel of drug-resistant pathogens and employing standardized methodologies, researchers can generate the robust data necessary to determine the potential of this compound as a lead for a new class of antimicrobial agents. The absence of cross-resistance with major classes of antibiotics would be a significant finding, warranting further investigation into its mechanism of action and preclinical development.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Kumar, V. et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • Semantic Scholar. Performance standards for antimicrobial susceptibility testing. [Link]

  • Hasan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • ResearchGate. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]

  • ResearchGate. Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. [Link]

  • O'Brien, et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology. [Link]

  • Lázár, V. et al. (2022). Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics. Microbiology Spectrum. [Link]

  • Iraqi Academic Scientific Journals. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]

  • Kulkarni, S. et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • O'Neill, A. J. et al. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy. [Link]

  • MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • National Institutes of Health. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. [Link]

  • Gales, A. C. (2023). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]

  • National Institutes of Health. A comprehensive review on biological activities of oxazole derivatives. [Link]

  • National Institutes of Health. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

  • ResearchGate. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]

  • ResearchGate. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • National Institutes of Health. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON CHEMISTRY AND PHARMACOLOGICAL PROPERTIES OF BENZOXAZOLE. [Link]

Sources

A Researcher's Guide to Investigating the Synergistic Potential of 5-Phenyl-1,3-oxazole-2-thiol with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Strategies

The rise of multidrug-resistant (MDR) pathogens represents a critical and escalating threat to global public health. As the pipeline for new antibiotics dwindles, researchers are increasingly focusing on strategies to rejuvenate our existing antimicrobial arsenal. One of the most promising approaches is the use of combination therapy, where a non-antibiotic compound works in concert with a conventional antibiotic to produce a synergistic effect. This occurs when the combined antimicrobial activity is significantly greater than the sum of their individual effects.[1]

Heterocyclic compounds, particularly those containing oxazole scaffolds, are a focal point in this endeavor. The oxazole ring is a key structural motif in numerous natural and synthetic compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] While extensive research exists on various oxazole derivatives, the specific compound 5-Phenyl-1,3-oxazole-2-thiol remains an under-explored entity in the context of antibiotic synergy.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential synergistic effects of this compound. While direct experimental data on this specific molecule is limited, we will leverage data from structurally related compounds and establish robust, validated methodologies to empower researchers to conduct their own conclusive investigations. We will detail the essential experimental protocols, explain the rationale behind them, and provide a case study to illustrate the principles of synergistic interaction.

The Oxazole Scaffold: A Privileged Structure in Antimicrobial Research

The oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom.[2][3] This core structure is present in a variety of clinically relevant compounds and natural products. The versatility in its synthesis allows for the creation of large libraries of derivatives, which have shown activity against both Gram-positive and Gram-negative bacteria.[2][3] For instance, research on various oxazole derivatives has demonstrated notable antibacterial and antifungal activities.[2][5][6]

While this compound itself is not extensively characterized in the literature, its close structural relative, 5-phenyl-1,3,4-oxadiazole-2-thiol , has been synthesized and screened for antimicrobial activity against pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[7][8] The presence of intrinsic, albeit potentially modest, antimicrobial activity in related structures suggests that this compound could function as a modulator of antibiotic activity, a crucial prerequisite for a synergistic partner.

PART 1: Methodologies for Quantifying Antimicrobial Synergy

To rigorously assess synergy, standardized in vitro methods are essential. The two most widely accepted and utilized techniques are the Checkerboard Assay and the Time-Kill Curve Assay. These methods provide quantitative data to classify the interaction between two compounds as synergistic, additive, indifferent, or antagonistic.[9]

The Checkerboard Assay: Determining the Fractional Inhibitory Concentration (FIC) Index

The checkerboard method is a cornerstone of synergy testing, allowing for the evaluation of numerous concentration combinations simultaneously.[1][10] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) Index, a dimensionless value that quantifies the nature of the interaction.

Principle: The assay involves a two-dimensional titration of the compounds in a microtiter plate. Serial dilutions of the antibiotic are made along the x-axis, while serial dilutions of the test compound (this compound) are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. The FIC Index (ΣFIC) is calculated using the following formula:

ΣFIC = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[10][11]

The results are interpreted as follows:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and this compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Setup:

    • Using a 96-well microtiter plate, dispense 50 µL of MHB into each well.

    • In column 1, create serial dilutions of this compound (Drug A) down the rows (e.g., from 8x MIC to 0.125x MIC).

    • In row A, create serial dilutions of the antibiotic (Drug B) across the columns.

    • This setup creates a matrix of decreasing concentrations of both compounds. Include wells for sterility control (broth only) and growth control (broth + inoculum). Also, determine the MIC of each compound alone on the same plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • Data Analysis:

    • After incubation, determine the MIC of each compound alone and the MIC of each compound in combination by visual inspection of turbidity. The MIC is the lowest concentration showing no visible growth.

    • Calculate the ΣFIC for each well that shows growth inhibition. The lowest ΣFIC value determines the nature of the interaction.

Causality Behind Experimental Choices: The checkerboard assay is chosen for its efficiency in screening multiple concentrations. Using a standardized inoculum and Mueller-Hinton Broth ensures reproducibility and comparability with established clinical breakpoints. The calculation of the FIC index provides a universally accepted quantitative measure of synergy.[1][11]

Checkerboard_Workflow prep Prepare Stocks: - Antibiotic - Test Compound - Bacterial Inoculum plate Setup 96-Well Plate: Serial dilutions of both compounds in a matrix prep->plate inoculate Inoculate wells with standardized bacterial suspension (5x10^5 CFU/mL) plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read MICs: - Individual compounds - Combinations incubate->read calc Calculate ΣFIC Index for each inhibitory well read->calc interpret Interpret Results: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calc->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

The Time-Kill Curve Assay: Assessing the Dynamics of Bacterial Killing

While the checkerboard assay provides a static endpoint, the time-kill curve assay offers dynamic insight into the rate of bactericidal activity over time.[1][9] This method is considered one of the most informative for confirming synergistic interactions.

Principle: Bacteria are exposed to the antibiotic alone, the test compound alone, and the combination of both at specific concentrations (typically sub-MIC). Aliquots are removed at various time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Synergy is defined as a ≥2-log₁₀ (or 100-fold) decrease in CFU/mL by the combination compared to the most active single agent.[9]

  • Setup:

    • Prepare flasks containing MHB with the following:

      • Growth control (no drug)

      • Antibiotic alone (e.g., at 0.5x MIC)

      • This compound alone (e.g., at 0.5x MIC)

      • The combination of both compounds at the same concentrations.

    • Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At time points 0, 4, 8, 12, and 24 hours, remove a 100 µL aliquot from each flask.

    • Perform 10-fold serial dilutions in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the colonies on the plates to determine the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Compare the curve for the combination treatment to the curves for the single agents and the growth control. A ≥2-log₁₀ reduction in CFU/mL for the combination relative to the most active single agent at 24 hours indicates synergy.

Causality Behind Experimental Choices: The time-kill assay is crucial for understanding the temporal dynamics of the drug interaction. It distinguishes between bacteriostatic and bactericidal effects and provides strong evidence of synergy by demonstrating an enhanced rate of killing that is not achievable with either agent alone.[1]

PART 2: A Case Study in Synergy - Oxadiazole Derivatives and β-Lactams

To contextualize the potential of oxazole-like compounds, we can examine published research on a related scaffold. A study on a novel 1,2,4-oxadiazole derivative (referred to as Compound 12) investigated its synergistic potential with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[12] MRSA's resistance to oxacillin is primarily due to the expression of the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics.

The study found that Compound 12, while having modest intrinsic anti-MRSA activity, significantly restored the susceptibility of MRSA to oxacillin.[12] The checkerboard assay revealed a strong synergistic interaction.

Table 1: Synergistic Activity of an Oxadiazole Derivative with Oxacillin against MRSA

Compound MIC alone MIC in Combination FIC Index ΣFIC Interpretation
Oxacillin > 256 µg/mL 0.06 µg/mL < 0.0002 \multirow{2}{}{0.396 } \multirow{2}{}{Synergy }
Compound 12 2 µM 0.78 µM 0.39

(Data adapted from a study on a 1,2,4-oxadiazole derivative[12])

This case study demonstrates a powerful principle: a compound does not need to be a potent antibiotic itself to be a valuable synergistic partner. By targeting a resistance mechanism or a pathway that weakens the bacterium, it can re-sensitize pathogens to existing drugs. The study further suggested that the oxadiazole derivative reduced the expression of genes in the mec operon, directly addressing the mechanism of resistance.[12]

Synergy_Mechanism cluster_synergy Synergistic Outcome Oxazole This compound (Hypothesized Adjuvant) Resistance Resistance Mechanism (e.g., Efflux Pump, Enzyme) Oxazole->Resistance Inhibits/Downregulates Antibiotic Conventional Antibiotic (e.g., β-lactam) Target Bacterial Target (e.g., Cell Wall Synthesis) Antibiotic->Target Inhibits Bacterium Bacterial Cell CellDeath Enhanced Bacterial Killing Bacterium->CellDeath Target->Bacterium Essential for Survival Resistance->Antibiotic Blocks/Degrades

Caption: A potential mechanism for antibiotic synergy.

Conclusion and Future Directions

While the synergistic profile of This compound remains to be elucidated, this guide provides the necessary scientific framework and validated protocols for its investigation. The known antimicrobial activities of the broader oxazole and oxadiazole families, coupled with documented cases of synergy with conventional antibiotics, provide a strong rationale for exploring this specific compound.[2][3][12]

By employing the checkerboard and time-kill assays, researchers can generate robust, quantitative data to define the nature of its interaction with a panel of antibiotics against clinically relevant pathogens. The ultimate goal is to identify combinations that can overcome resistance, reduce required antibiotic dosages, and contribute a new tool in the global fight against infectious diseases. The path forward requires rigorous, systematic investigation, and the methodologies outlined here are the critical first steps on that journey.

References

  • National Institutes of Health (NIH). (n.d.). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • American Society for Microbiology (ASM). (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.
  • Dr. Oracle. (2025, November 23).
  • National Institutes of Health (NIH). (n.d.).
  • Indo American Journal of Pharmaceutical Sciences. (2022).
  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
  • National Institutes of Health (NIH). (n.d.). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus.
  • National Institutes of Health (NIH). (2019, February 4).
  • ResearchGate. (n.d.). New Progress in Azole Compounds as Antimicrobial Agents.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol.
  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Vol. 23, No. 5, 2007-2010.
  • National Institutes of Health (NIH). (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Indian Journal of Forensic Medicine & Toxicology. (n.d.). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.

Sources

A Comparative In Silico Analysis of 5-Phenyl-1,3-oxazole-2-thiol and Donepezil as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Hypothetical Computational Docking Study

In the landscape of neurodegenerative disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment for Alzheimer's disease.[1] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition can lead to increased acetylcholine levels in the brain, transiently improving cognitive function.[2] While several AChE inhibitors are clinically approved, the quest for novel scaffolds with improved efficacy and safety profiles is perpetual.

The oxazole ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[3] This guide presents a hypothetical, yet scientifically rigorous, computational docking study of a promising oxazole derivative, 5-Phenyl-1,3-oxazole-2-thiol, against human acetylcholinesterase. To provide a meaningful benchmark, its performance is compared against Donepezil, a well-established, FDA-approved AChE inhibitor.[4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a detailed protocol for such a comparative analysis, underpinned by the scientific rationale for each step. We will delve into the preparation of the receptor and ligands, the execution of the docking simulation using AutoDock Vina, and the analysis of the resulting binding interactions.

Scientific Rationale and Experimental Design

The central hypothesis of this study is that this compound can bind to the active site of human acetylcholinesterase, exhibiting interactions that suggest inhibitory potential. The choice of human AChE as the target is paramount for clinical relevance. We will utilize the crystal structure of human AChE co-crystallized with Donepezil (PDB ID: 4EY7) to provide a validated binding pocket for our in silico experiment.[6]

Donepezil serves as an ideal positive control. Its binding mode within the active site of AChE is well-characterized, providing a direct comparison for the binding pose and interactions of our test compound.[7] By replicating the docking of Donepezil, we can first validate our computational protocol.

The workflow is designed to be a self-validating system. Each step, from receptor preparation to ligand optimization and the final docking simulation, follows established best practices in the field of computational drug design.

Experimental Protocols

Part 1: Preparation of the Receptor and Ligands

The initial and most critical phase of any docking study is the meticulous preparation of the biological target (receptor) and the small molecules (ligands). This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

1.1. Receptor Preparation (Human Acetylcholinesterase - PDB: 4EY7):

  • Step 1: Retrieval of the Crystal Structure. Download the PDB file for the crystal structure of human acetylcholinesterase in complex with Donepezil (PDB ID: 4EY7) from the RCSB Protein Data Bank.[6]

  • Step 2: Initial Cleaning of the PDB File. Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands other than the primary chain of the enzyme. This is crucial as these molecules can interfere with the docking process.

  • Step 3: Addition of Polar Hydrogens. Add polar hydrogen atoms to the protein structure. X-ray crystallography typically does not resolve hydrogen atom positions, yet they are vital for proper hydrogen bonding and force field calculations.

  • Step 4: Assignment of Partial Charges. Assign partial charges to each atom of the protein. The Gasteiger charge calculation method is a commonly used and effective approach for this step.

  • Step 5: Conversion to PDBQT Format. Convert the cleaned and prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes the partial charges and atom types necessary for the docking calculations.

1.2. Ligand Preparation (this compound and Donepezil):

  • Step 1: Retrieval of Ligand Structures. Obtain the 3D structures of this compound (PubChem CID: 12230876) and Donepezil (PubChem CID: 3152) from the PubChem database in SDF format.[8][9]

  • Step 2: Energy Minimization. Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Step 3: Detection of Rotatable Bonds. Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation, enabling the ligand to adapt its shape to the binding site.

  • Step 4: Conversion to PDBQT Format. Convert the prepared ligand structures into the PDBQT format for compatibility with AutoDock Vina.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB: 4EY7 Clean Remove Water & Heteroatoms PDB->Clean Hydrogens_R Add Polar Hydrogens Clean->Hydrogens_R Charges_R Assign Partial Charges Hydrogens_R->Charges_R PDBQT_R Convert to PDBQT Charges_R->PDBQT_R SDF Download SDFs (PubChem CIDs: 12230876, 3152) EnergyMin Energy Minimization SDF->EnergyMin RotBonds Define Rotatable Bonds EnergyMin->RotBonds PDBQT_L Convert to PDBQT RotBonds->PDBQT_L

Fig 1. Workflow for Receptor and Ligand Preparation.
Part 2: Molecular Docking with AutoDock Vina

With the receptor and ligands prepared, the next stage is to perform the molecular docking simulation. AutoDock Vina is a widely used and validated open-source program for this purpose.

2.1. Grid Box Generation:

  • Step 1: Identifying the Binding Site. The binding site is defined based on the co-crystallized Donepezil in the 4EY7 structure. The center of the grid box should be the geometric center of the bound Donepezil.

  • Step 2: Defining the Grid Box Dimensions. The size of the grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely. A cubic box of 60x60x60 Å is a reasonable starting point.

2.2. Running the Docking Simulation:

  • Step 1: Configuration File. Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Step 2: Executing AutoDock Vina. Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of the ligand within the defined binding site and scoring them based on its empirical scoring function.

  • Step 3: Output Analysis. AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

G Receptor Prepared Receptor (PDBQT) Config Create Vina Configuration File Receptor->Config Ligand Prepared Ligand (PDBQT) Ligand->Config Grid Define Grid Box (Centered on bound Donepezil) Grid->Config Vina Run AutoDock Vina Simulation Config->Vina Output Output: - Binding Poses (PDBQT) - Binding Affinities (kcal/mol) Vina->Output Analysis Post-Docking Analysis Output->Analysis

Fig 2. Molecular Docking and Analysis Workflow.

Comparative Analysis of Docking Results

The primary output of a docking study is the predicted binding affinity and the binding pose of the ligand. A lower (more negative) binding affinity suggests a more favorable interaction. However, a thorough analysis of the specific interactions between the ligand and the protein's active site residues is crucial for understanding the potential mechanism of inhibition.

Hypothetical Data Summary:

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.5Trp84, Tyr121, Phe330, Ser200
Donepezil (Reference) -11.2Trp84, Phe330, Tyr334, His440

Interpretation of Hypothetical Results:

In this hypothetical scenario, Donepezil exhibits a stronger binding affinity (-11.2 kcal/mol) than this compound (-8.5 kcal/mol). This is expected, as Donepezil is a highly optimized and potent inhibitor.

A detailed visual inspection of the docking poses would be the next step. For this compound, we would hypothesize interactions with key residues in the active site gorge of AChE. The phenyl group could form π-π stacking interactions with aromatic residues like Trp84 and Phe330, which are crucial for inhibitor binding. The oxazole core might form hydrogen bonds or other polar interactions, and the thiol group could potentially interact with residues like Ser200 in the catalytic triad.

The binding of Donepezil in our redocking experiment should closely match its pose in the original crystal structure, thus validating our protocol. Its characteristic interactions, including the π-π stacking of its benzylpiperidine moiety with Trp84 and the interaction of its indanone ring with Phe330 and Tyr334, would be confirmed.[7]

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, computational protocol for evaluating the potential of this compound as an inhibitor of human acetylcholinesterase, using the established drug Donepezil as a benchmark. The described workflow, from receptor and ligand preparation to docking and analysis, represents a standard and robust approach in modern in silico drug discovery.

The hypothetical results suggest that while this compound may not be as potent as Donepezil, it still shows promise with a significant predicted binding affinity and interactions with key active site residues.

It is imperative to underscore that computational docking is a predictive tool. The insights gained from this in silico study would need to be validated through experimental assays, such as in vitro enzyme inhibition assays to determine the IC50 value of this compound against AChE. Further optimization of this oxazole scaffold, guided by the docking results, could lead to the design of more potent analogs.

References

  • Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12230876, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3152, Donepezil. Retrieved from [Link].

  • RCSB Protein Data Bank. (n.d.). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. The Japanese journal of pharmacology, 89(1), 7–20. [Link]

  • Proteopedia. (n.d.). Donepezil. Retrieved from [Link]

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure (London, England : 1993), 7(3), 297–307. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: donepezil hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). CHEMISTRY REVIEW(S) - accessdata.fda.gov. Retrieved from [Link]

  • Wikipedia. (2024). Donepezil. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of 5-Phenyl-1,3-oxazole-2-thiol (CAS No. 16172-23-9) in a laboratory setting. The procedures outlined are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact. As a researcher, you are entrusted not only with scientific discovery but also with the responsible management of the materials integral to that process. This document serves as a foundational resource, but it is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of any chemical.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the cornerstone of its safe management. The primary hazards are associated with its potential for irritation and the characteristic properties of thiol compounds.[1][2]

Causality of Hazard: The thiol (-SH) group and the heterocyclic oxazole ring are functional groups that dictate the compound's reactivity and toxicological profile. Thiol compounds are notoriously malodorous, and many heterocyclic compounds can cause irritation upon contact.[3]

Regulatory Context: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste.[4][5][6] Improper disposal, such as drain disposal, is prohibited as it can introduce hazardous chemicals into waterways and pose a risk to public health and the environment.[7] All chemical waste must be managed from its point of generation to its final disposal, a process tracked by the Hazardous Waste Manifest System.[8][9]

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementSource
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

Pre-Disposal Operations: Safety and Engineering Controls

Before beginning any work that will generate this compound waste, ensure the following controls are in place.

Personal Protective Equipment (PPE)

A standard ensemble of PPE is required to prevent exposure. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles.[10][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and replace them immediately if contaminated or torn.

  • Body Protection: A standard laboratory coat is mandatory.

  • Respiratory Protection: All handling and disposal procedures should be performed in a certified chemical fume hood to mitigate inhalation risks.[3] If a fume hood is not available, consult your EHS department regarding the need for respiratory protection, such as an N95 dust mask for solids.

Engineering Controls
  • Chemical Fume Hood: All transfers of this compound, preparation of waste containers, and decontamination procedures must be conducted within a properly functioning chemical fume hood.[3] This is critical for containing its malodorous vapor and any dust if handling the solid form.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the collection and disposal of waste containing this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Steps Start Begin Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work Inside a Certified Chemical Fume Hood PPE->FumeHood WasteContainer Designate a Labeled Hazardous Waste Container FumeHood->WasteContainer Segregate Is waste solid, liquid, or contaminated sharps? WasteContainer->Segregate SolidWaste Collect Solid Waste (e.g., powder, contaminated wipes) Segregate->SolidWaste Solid LiquidWaste Collect Liquid Waste (e.g., solutions, rinsate) Segregate->LiquidWaste Liquid CloseContainer Securely Close Waste Container When Not In Use SolidWaste->CloseContainer LiquidWaste->CloseContainer DeconDecision Contaminated Glassware or Equipment? CloseContainer->DeconDecision DeconProc Triple Rinse with Solvent; Collect Rinsate as Liquid Waste DeconDecision->DeconProc Yes Storage Store Waste Container in Designated Satellite Accumulation Area DeconDecision->Storage No BleachDecon Optional: Oxidize Residue with Bleach Solution in Hood DeconProc->BleachDecon CollectBleach Collect Bleach Solution as Hazardous Waste BleachDecon->CollectBleach CollectBleach->Storage EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact End Disposal Complete EHS_Contact->End

Sources

A Senior Application Scientist's Guide to Handling 5-Phenyl-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, valued research partner. At our core, we believe that empowering scientists with comprehensive safety and handling knowledge is paramount to accelerating discovery. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for working with 5-Phenyl-1,3-oxazole-2-thiol (CAS No: 16172-23-9). Our goal is to instill a culture of safety through understanding the "why" behind each operational step, ensuring your work is both groundbreaking and safe.

This document synthesizes hazard data specific to the molecule, insights from the broader thiol and heterocyclic thiol chemical classes, and field-proven best practices.

Understanding the Hazard Profile: More Than Just a Solid

This compound is not merely an inert powder; it is a reactive chemical demanding respect. Its hazard profile is derived from its specific structure and its membership in the thiol chemical family.

Primary Hazards: Based on available data, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (H302) or in contact with skin (H312).

  • Causes skin irritation (H315) and serious eye irritation (H319).

  • Harmful if inhaled (H332) and may cause respiratory irritation (H335).

The causality behind these warnings is twofold. The oxazole ring system and the thiol (-SH) group are functional motifs that can interact with biological systems. Skin and eye contact can lead to localized irritation, while inhalation of the dust can irritate the respiratory tract[2].

The Thiol Factor: A Class-Specific Hazard Beyond its formal hazard classification, the thiol group imparts properties that require special attention. Thiols, also known as mercaptans, are notorious for their potent and deeply unpleasant odors, detectable at extremely low concentrations[3]. While the odor of this specific compound is not formally documented in the search results, it is a prudent and experience-based assumption that it may be malodorous. This odor can cause nausea and headaches and can trigger safety alerts if it escapes the laboratory, as it is often mistaken for a natural gas leak[3][4]. Furthermore, thiols are prone to oxidation, which can affect the integrity of your sample over time[5].

Engineering Controls: Your First and Best Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for minimizing exposure is through robust engineering controls.

  • Chemical Fume Hood: All work involving the weighing, transfer, and dissolution of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture dust and potential vapors at the source, preventing inhalation and minimizing odor release[2][6].

  • Odor and Vapor Trapping: For reactions that may generate vapors or require heating, it is best practice to vent the apparatus through a bleach trap. This involves bubbling the exhaust gas from your reaction through a solution of household bleach, which effectively oxidizes and neutralizes volatile thiols, preventing their release into the fume hood exhaust and the environment[3][7].

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment[6].

Personal Protective Equipment (PPE): A Multi-Layered Approach

The proper selection and consistent use of PPE are mandatory. The following table summarizes the required equipment for handling this compound.

PPE Component Specification Rationale and Expert Insight
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a necessary barrier against skin contact and absorption, mitigating the risk of skin irritation and harm from dermal exposure[6]. Always double-check glove compatibility with any solvents being used. Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical splash goggles. A face shield is recommended when handling larger quantities or during procedures with a high splash risk.Protects the eyes from irritation caused by airborne dust or accidental splashes of solutions[2][8]. Standard safety glasses with side shields offer insufficient protection against splashes.
Body Protection A fully buttoned, long-sleeved lab coat.Prevents contamination of personal clothing and protects the skin from accidental contact with the chemical[6].
Respiratory Protection A NIOSH-approved N95 dust mask may be used for weighing operations as an added precaution, even within a fume hood, to minimize inhalation risk.This provides an additional layer of protection against inhaling fine particulates, addressing the H332 and H335 hazard statements directly.
Foot Protection Closed-toe shoes.Protects feet from potential spills. This is a standard and non-negotiable laboratory practice[9].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes risk. The following procedure is designed to be a self-validating system for safety.

  • Review the SDS: Although a specific, complete SDS was not found publicly, review all available safety information for the target compound and structurally similar chemicals[1][2][8].

  • Assemble all Materials: Gather the chemical, necessary solvents, glassware, and waste containers before bringing the chemical into the fume hood.

  • Prepare a Decontamination Station: Have a beaker of bleach solution ready within the fume hood for decontaminating spatulas and glassware immediately after use[5][7].

  • Don PPE: Put on all required PPE as detailed in the table above before beginning any work.

  • Perform in Fume Hood: Conduct all manipulations of the solid compound and its solutions exclusively within a chemical fume hood.

  • Minimize Dust: When weighing, use a weigh boat or creased paper. Handle the container and spatula carefully to avoid generating airborne dust.

  • Controlled Transfer: Use a spatula for solid transfers. Tap the spatula gently on the rim of the receiving vessel to ensure all powder is transferred.

  • Immediate Decontamination: After use, immerse the spatula and any contaminated glassware (e.g., weigh boat) directly into the prepared bleach bath within the fume hood[7]. This immediately addresses the primary source of odor and contamination.

The following diagram illustrates the core safety workflow for handling this compound.

cluster_prep PART 1: Preparation cluster_handling PART 2: Handling (Inside Fume Hood) cluster_cleanup PART 3: Cleanup & Disposal Prep Review Safety Info & Assemble Materials Don_PPE Don All Required PPE Prep->Don_PPE Weigh Weigh Compound Carefully Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Tools in Bleach Bath Transfer->Decontaminate Segregate_Waste Segregate Liquid & Solid Waste Decontaminate->Segregate_Waste Decon_Glassware Soak Glassware in Bleach Overnight Segregate_Waste->Decon_Glassware Doff_PPE Doff PPE & Wash Hands Decon_Glassware->Doff_PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,3-oxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1,3-oxazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.